molecular formula C16H24 B1356761 1-Octyl-4-vinylbenzene CAS No. 46745-66-8

1-Octyl-4-vinylbenzene

Cat. No.: B1356761
CAS No.: 46745-66-8
M. Wt: 216.36 g/mol
InChI Key: HLRQDIVVLOCZPH-UHFFFAOYSA-N
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Description

1-Octyl-4-vinylbenzene is a useful research compound. Its molecular formula is C16H24 and its molecular weight is 216.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-4-octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h4,11-14H,2-3,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRQDIVVLOCZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30583-56-3
Record name Benzene, 1-ethenyl-4-octyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30583-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20591602
Record name 1-Ethenyl-4-octylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46745-66-8
Record name 1-Ethenyl-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-Octyl-4-vinylbenzene (CAS 46745-66-8)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Polymerization, and Applications in "Soft-Core" Drug Delivery Systems[1]

Executive Summary

1-Octyl-4-vinylbenzene (also known as 4-n-octylstyrene) is a functional monomer critical to the engineering of advanced amphiphilic block copolymers. While standard polystyrene (PS) blocks are ubiquitous in nanomaterials, their high glass transition temperature (


) creates "frozen" glassy cores in micelles, often hindering the encapsulation and release of hydrophobic therapeutics.

This guide details the utilization of this compound to synthesize Poly(4-n-octylstyrene) (P(OctSt)) . The octyl side-chain acts as an internal plasticizer, dramatically lowering the


 (typically 

), creating "soft" or fluid-like hydrophobic cores. This structural modification is essential for researchers developing nanocarriers that require high loading capacities for lipophilic drugs (e.g., Paclitaxel, Doxorubicin) and kinetically favorable release profiles.
Part 1: Chemical Architecture & Physical Properties[2]

The molecule consists of a polymerizable vinyl group para-substituted with a linear octyl chain. This amphiphilic duality—reactive head, lipophilic tail—defines its utility.

Table 1: Physicochemical Profile

PropertyValueContext for Application
CAS Number 46745-66-8Unique Identifier
IUPAC Name 1-Ethenyl-4-octylbenzeneSystematic Nomenclature
Molecular Formula

Hydrophobic/Lipophilic Balance (HLB) shift
Molecular Weight 216.36 g/mol Monomer unit mass for DP calculations
Boiling Point 114–115°C @ 1 mmHgHigh vacuum distillation required for purification
Density 0.88 g/mLLighter than water; phase separation in emulsion
Appearance Colorless to pale orange liquidDiscoloration indicates oxidation/polymerization
Stabilizer 4-tert-Butylcatechol (TBC)Must be removed prior to ATRP/RAFT
Part 2: Synthetic Pathways (Monomer Production)

For pharmaceutical-grade applications, the Wittig Olefination is the preferred route over dehydration of alcohols, as it minimizes the formation of oligomeric impurities that can terminate controlled radical polymerizations.

Protocol: Wittig Synthesis from 4-Octylbenzaldehyde

Mechanism: The reaction involves the formation of a phosphorus ylide which attacks the carbonyl of 4-octylbenzaldehyde.

Reagents:

  • Methyltriphenylphosphonium bromide (MTPPB) (1.1 eq)

  • Potassium tert-butoxide (

    
    -BuOK) (1.2 eq)
    
  • 4-n-Octylbenzaldehyde (1.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Ylide Formation: In a flame-dried flask under Argon, suspend MTPPB in anhydrous THF. Cool to 0°C. Add

    
    -BuOK in portions. The solution will turn bright yellow, indicating the formation of the reactive ylide. Stir for 45 minutes.
    
  • Coupling: Add 4-n-octylbenzaldehyde dropwise to the ylide solution. The color may shift to pale orange. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Quench with saturated

    
     solution.
    
  • Work-up: Extract with hexane (to precipitate triphenylphosphine oxide byproduct). Wash organics with brine, dry over

    
    .
    
  • Purification (Critical): The crude oil must be purified via vacuum distillation (0.1 mmHg). Collect the fraction at ~110-115°C.

    • Note: If not using immediately, add 10-50 ppm TBC inhibitor and store at -20°C.

Visualization: Synthesis Logic

SynthesisFlow Start 4-n-Octylbenzaldehyde (Precursor) Inter Betaine/Oxaphosphetane Intermediate Start->Inter Nucleophilic Attack Reagent Methyltriphenyl- phosphonium bromide + t-BuOK Reagent->Inter Product This compound (Crude) Inter->Product Elimination of Ph3P=O Pure Purified Monomer (Distilled) Product->Pure Vac. Distillation (Remove Ph3P=O)

Caption: Figure 1. Wittig olefination pathway ensuring regio-specific vinyl generation without isomerization.

Part 3: Polymerization & Material Engineering[1]

To utilize this monomer in drug delivery, it is rarely homopolymerized. Instead, it is copolymerized via Atom Transfer Radical Polymerization (ATRP) to form block copolymers (e.g., PEG-b-P(OctSt)).

The "Soft Core" Hypothesis
  • Standard Polystyrene:

    
    . At body temperature (37°C), the core is a hard glass. Drug encapsulation is kinetically trapped, but release is often too slow or requires erosion.
    
  • Poly(4-n-octylstyrene): The C8 side chain pushes polymer backbones apart (increasing free volume) and acts as a solvent. This lowers

    
     significantly (approx -40°C to -60°C). The core remains rubbery/viscous at 37°C, facilitating drug diffusion.
    
Protocol: ARGET ATRP Synthesis of PEG-b-P(OctSt)

Reagents:

  • Macroinitiator: PEG-Br (Polyethylene glycol 2-bromoisobutyrate).

  • Monomer: this compound (Purified, inhibitor removed).

  • Catalyst:

    
     / PMDETA (Ligand).[1]
    
  • Reducing Agent: Tin(II) 2-ethylhexanoate (

    
    ) - allows use of oxidative stable Cu(II) and reduces it to active Cu(I) in situ.
    

Workflow:

  • Inhibitor Removal: Pass the monomer through a basic alumina column to remove TBC. This is non-negotiable; TBC kills the radical species.

  • Charge: In a Schlenk tube, dissolve PEG-Br (1 eq) and Monomer (target DP, e.g., 50 eq) in Anisole (solvent).

  • Catalyst Addition: Add

    
     (0.1 eq) and PMDETA (0.1 eq).
    
  • Degassing: Seal and purge with Nitrogen for 30 mins (or freeze-pump-thaw x3). Oxygen is the enemy of ATRP.

  • Initiation: Inject

    
     (0.5 eq) to start the reaction. Heat to 90°C.
    
  • Termination: Expose to air (oxidizes Cu(I) to Cu(II)) and cool.

  • Purification: Precipitate into cold methanol. The unreacted octyl-styrene monomer is soluble in methanol, while the block copolymer precipitates.

Part 4: Applications in Drug Delivery[1][6][7][8]

The primary application is the formation of micelles or polymersomes with tunable core fluidity.

Micelle Self-Assembly Protocol
  • Dissolve PEG-b-P(OctSt) in a common solvent (THF or DMF).

  • Add the hydrophobic drug (e.g., Paclitaxel) to this solution.

  • Dialysis Method: Place the solution in a dialysis bag (MWCO 3.5 kDa) and dialyze against distilled water.

    • Mechanism:[2][3][4] As THF leaves and water enters, the hydrophobic P(OctSt) blocks collapse to avoid water, trapping the drug. The PEG blocks form the corona.

  • Result: Due to the octyl chains, the core is "liquid-like," allowing higher drug loading efficiency compared to unmodified polystyrene.

Visualization: Micellar Assembly & Drug Loading

MicelleAssembly Solvent Unimer State (THF Solution) Trigger Water Addition (Dialysis) Solvent->Trigger Solvent Exchange Assembly Self-Assembly (Critical Micelle Conc.) Trigger->Assembly Hydrophobic Effect Core Core Formation P(OctSt) Block Assembly->Core Aggregation Corona Corona Formation PEG Block Assembly->Corona Steric Stabilization Result Drug-Loaded Micelle (Soft Core / Liquid Interior) Core->Result Solubilizes Drug Corona->Result Prevents Opsonization

Caption: Figure 2.[4] Thermodynamic self-assembly of P(OctSt) copolymers. The liquid-crystalline nature of the octyl core enhances drug solubility.

Part 5: References
  • Synthesis of 4-n-Octylstyrene:

    • Title: Synthesis and polymerization of 4-alkylstyrenes.[]

    • Source:Journal of Polymer Science: Polymer Chemistry Edition.

    • URL:[Link] (General Journal Link for verification of classic protocols).

  • ATRP of Styrene Derivatives:

    • Title: Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives.

    • Source:Macromolecules (ACS Publications).

    • URL:[Link]

  • Drug Delivery Applications (Soft Cores):

    • Title: Block copolymer micelles for drug delivery: design, characterization and biological significance.

    • Source:Advanced Drug Delivery Reviews.

    • URL:[Link]

  • Glass Transition Effects in Comb Polymers:

    • Title: Effect of Side Chain Length on the Glass Transition Temperature of Poly(n-alkyl styrene)s.

    • Source:Polymer.[1][6][][7][8][9][10]

    • URL:[Link]

(Note: Specific page numbers for classic 1950s-70s synthesis papers are often not indexed with direct deep links; the journal landing pages provided are authoritative sources for the respective fields.)

Sources

Technical Whitepaper: High-Purity Synthesis of 1-Octyl-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 1-Octyl-4-vinylbenzene (CAS: 46745-66-8), commonly referred to as 4-n-octylstyrene. This molecule is a critical monomer for functionalized polystyrenes used in liquid crystals, organic electronics, and amphiphilic block copolymers.

While industrial routes often employ Friedel-Crafts alkylation or dehydrogenation, this guide prioritizes the Wittig Olefination pathway. This route is selected for research applications requiring high regioselectivity and the absence of transition metal contaminants (e.g., Palladium or Nickel), which are detrimental to electronic performance.

Part 1: Strategic Route Selection

Retrosynthetic Analysis

The synthesis of 4-octylstyrene can be approached via three primary disconnects. The choice of pathway depends heavily on the required purity and scale.

  • Route A: Wittig Olefination (Recommended for High Purity)

    • Mechanism:[1][2][3][4][5][6] Reaction of 4-octylbenzaldehyde with methyltriphenylphosphonium bromide.

    • Pros: High regiocontrol; avoids heavy metals; facile separation of phosphine oxide byproducts.

    • Cons: Atom economy (stoichiometric phosphine oxide waste).

  • Route B: Kumada/Suzuki Cross-Coupling

    • Mechanism:[1][2][3][4][5][6] Coupling of 4-octylphenylmagnesium bromide with vinyl halides (Kumada) or 4-octylphenylboronic acid with vinyl halides (Suzuki).

    • Pros: Convergent; scalable.

    • Cons: Risk of residual metal catalyst (Ni/Pd) trapping in the pi-system; homocoupling side products.

  • Route C: Dehydration of Secondary Alcohols

    • Mechanism:[1][2][3][4][5][6] Reduction of 4-octylacetophenone to the alcohol, followed by acid-catalyzed dehydration.

    • Pros: Cheap starting materials.

    • Cons: High risk of thermal polymerization during the dehydration step; potential for acid-catalyzed cationic polymerization.

Logical Pathway Visualization

The following diagram illustrates the decision matrix and the selected Wittig pathway.

Retrosynthesis cluster_routes Retrosynthetic Disconnects target TARGET: This compound r1 Route A: Wittig (Selected) target->r1 r2 Route B: Cross-Coupling (Ni/Pd Catalysis) target->r2 r3 Route C: Dehydration (Acid Catalyzed) target->r3 pre1 Precursor: 4-Octylbenzaldehyde r1->pre1 Retro-Wittig pre2 Reagent: MePPh3Br + KOtBu r1->pre2

Caption: Retrosynthetic analysis highlighting the Wittig route for metal-free synthesis.

Part 2: Detailed Experimental Protocol

Materials & Preparation
  • Precursor: 4-n-Octylbenzaldehyde (>98%).

  • Ylide Source: Methyltriphenylphosphonium bromide (

    
    ).
    
  • Base: Potassium tert-butoxide (

    
    ) (Preferred over n-BuLi for handling safety and sufficient basicity).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from an SPS (Solvent Purification System).

  • Inhibitor: 4-tert-Butylcatechol (TBC).

Step-by-Step Synthesis (Wittig)

Step A: Generation of the Phosphonium Ylide

  • Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with Methyltriphenylphosphonium bromide (1.2 equiv relative to aldehyde).

  • Add anhydrous THF (0.5 M concentration relative to phosphonium salt).

  • Cool the suspension to 0°C in an ice bath.

  • Add

    
      (1.3 equiv) portion-wise over 15 minutes.
    
    • Observation: The solution should turn a bright yellow/canary yellow color, indicating the formation of the resonance-stabilized ylide (

      
      ).
      
  • Stir at 0°C for 45 minutes to ensure complete deprotonation.

Step B: Olefination

  • Dissolve 4-Octylbenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide suspension at 0°C via a syringe or addition funnel.

    • Rate: Add slowly to maintain internal temperature <5°C.[7]

    • Mechanism:[1][2][3][4][5][6] The betaine intermediate forms rapidly, collapsing to the oxaphosphetane.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Stir for 3–5 hours. Monitor via TLC (Hexanes:EtOAc 9:1) or GC-MS. The aldehyde spot (

    
    ) should disappear, replaced by the non-polar alkene spot (
    
    
    
    ).

Step C: Workup

  • Quench the reaction by adding saturated aqueous

    
     (50 mL).
    
  • Dilute with Diethyl Ether (

    
    ) or Hexanes.
    
    • Note: Hexanes is preferred to precipitate the bulk of Triphenylphosphine oxide (

      
      ).
      
  • Filter off the precipitated solid (

    
    ) through a fritted funnel.
    
  • Wash the organic filtrate with water (

    
     mL) and brine (
    
    
    
    mL).
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap). Do not heat above 40°C  to prevent polymerization.
    
Purification Strategy

The crude oil contains the product, residual phosphine oxide, and traces of aldehyde.

  • Silica Plug: Pass the crude oil through a short pad of silica gel using 100% Hexanes.

    • Purpose: The non-polar 4-octylstyrene elutes immediately. The polar

      
       and aldehyde remain on the silica.
      
  • Vacuum Distillation: Perform fractional distillation under high vacuum (<1 mmHg).

    • Condition: Add 100 ppm of 4-tert-butylcatechol (TBC) to the distillation pot to inhibit thermal polymerization.

    • Collection: Collect the fraction boiling at approx. 114–116°C (at 1 mmHg).

Workflow Visualization

Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_pure Purification step1 Ylide Formation (0°C, THF) step2 Aldehyde Addition (Dropwise) step1->step2 step3 Warming (RT, 3-5h) step2->step3 step4 Quench (NH4Cl) step3->step4 step5 Hexane Dilution (Precipitate Ph3PO) step4->step5 step6 Filtration step5->step6 step7 Silica Plug (100% Hexanes) step6->step7 step8 Vac Distillation (+TBC Inhibitor) step7->step8

Caption: Operational workflow from ylide generation to final distillation.

Part 3: Characterization & Validation

Spectroscopic Data

The following data confirms the structure of this compound.

TechniqueParameterRepresentative DataAssignment
1H NMR Vinyl Region

6.70 (dd, 1H,

Hz)
Alpha-vinyl proton (

)

5.72 (d, 1H,

Hz)
Beta-vinyl proton (trans)

5.21 (d, 1H,

Hz)
Beta-vinyl proton (cis)
Aromatic

7.35 (d, 2H), 7.15 (d, 2H)
AA'BB' system (para-substituted)
Alkyl

2.60 (t, 2H)
Benzylic


0.88 (t, 3H)
Terminal

13C NMR Vinyl

136.5, 112.8
Vinyl carbons
Aromatic

142.8, 135.1, 128.5, 126.1
Aromatic ring carbons
Physical Boiling Point 114°C @ 1 mmHgConsistent with high MW styrene
Appearance Clear, colorless liquidYellowing indicates oxidation/polymerization
Quality Control: Inhibitor Management

For storage, the monomer must be stabilized with 10–50 ppm TBC.

  • Before Polymerization: The inhibitor must be removed.[8]

  • Removal Protocol: Wash the monomer with 10% aqueous NaOH (removes TBC as a salt), followed by water washes until neutral pH, and drying over

    
     or 
    
    
    
    .

References

  • Wittig Reaction Mechanism & Scope

    • Maercker, A. "The Wittig Reaction." Organic Reactions, 1965, 14, 270–490.

  • Synthesis of Alkylstyrenes via Cross-Coupling (Alternative Route)

    • Tamao, K., Sumitani, K., & Kumada, M. "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides." Journal of the American Chemical Society, 1972, 94(12), 4374–4376.

  • Physical Properties & NMR Data (Octylbenzene derivatives)

    • ChemicalBook. "4-n-Octylstyrene Product Data & NMR Spectrum." ChemicalBook Database.

  • Polymerization Inhibition (TBC Handling)

    • Storey, R. F., & Sherman, J. W. "Kinetics of the Atom Transfer Radical Polymerization of Styrene." Macromolecules, 2002, 35(5), 1504–1512. (Describes purification of styrene monomers).

Sources

Technical Monograph: 1-Octyl-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Octyl-4-vinylbenzene: Chemical Properties, Synthesis, and Polymerization Architectures Content Type: Technical Monograph Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 46745-66-8), often referred to as 4-n-octylstyrene , is a functionalized styrene derivative characterized by a linear C8 alkyl chain at the para position. This structural feature imparts significant hydrophobicity to the monomer while retaining the facile polymerizability of the vinyl group.

In the context of drug development and advanced materials, this molecule is a critical building block for amphiphilic block copolymers . By incorporating poly(4-octylstyrene) blocks, researchers can engineer self-assembling nanocarriers (micelles/polymersomes) with enhanced lipophilicity, improving the encapsulation efficiency of poorly water-soluble active pharmaceutical ingredients (APIs) such as paclitaxel, curcumin, and docetaxel.

Physicochemical Profile

The following data characterizes high-purity (>98%) this compound.

PropertyValueUnitCondition
Molecular Formula C₁₆H₂₄--
Molecular Weight 216.36 g/mol -
Appearance Clear, colorless liquid-Ambient
Density 0.880g/mL25°C
Boiling Point 114 - 116°C1 mmHg
Refractive Index (

)
1.5110-20°C
Solubility THF, Toluene, DCM, Chloroform-Insoluble in water
Storage 2–8°C-Under inert gas (

/Ar)

Synthesis Module: Wittig Olefination Route

While industrial routes may utilize dehydrogenation of alkylbenzenes, the Wittig olefination is the preferred laboratory method for generating high-purity this compound free from structural isomers. This pathway converts 4-octylbenzaldehyde to the vinyl derivative using a methyltriphenylphosphonium bromide ylide.

Mechanistic Pathway

The reaction proceeds via the formation of a phosphonium ylide, which attacks the carbonyl carbon of the aldehyde. This forms a betaine intermediate, which cyclizes to an oxaphosphetane before collapsing to yield the alkene and triphenylphosphine oxide.

WittigReaction Start Methyltriphenylphosphonium Bromide Ylide Phosphonium Ylide Start->Ylide Deprotonation (THF, 0°C) Base Base (KOtBu) Base->Ylide Inter Oxaphosphetane Intermediate Ylide->Inter + Aldehyde Aldehyde 4-Octylbenzaldehyde Aldehyde->Inter Product This compound Inter->Product Elimination Byprod Triphenylphosphine Oxide Inter->Byprod

Figure 1: Wittig olefination pathway for the synthesis of this compound.

Experimental Protocol

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • 4-Octylbenzaldehyde (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Ylide Formation: In a flame-dried 3-neck round-bottom flask under Argon, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.[1][2]

  • Deprotonation: Add KOtBu portion-wise. The suspension will turn bright yellow, indicating ylide formation. Stir for 45 minutes at 0°C.

  • Addition: Add 4-octylbenzaldehyde dropwise (diluted in minimal THF) to the ylide solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with saturated

    
    . Extract with diethyl ether (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude material contains triphenylphosphine oxide (solid). Precipitate the oxide by adding cold hexanes and filtering. Purify the filtrate via silica gel flash chromatography (100% Hexanes) to yield the pure monomer.

Polymerization Module: RAFT Architecture

For drug delivery applications, precise control over molecular weight and dispersity (Đ) is non-negotiable. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the gold standard here, allowing the synthesis of block copolymers (e.g., Poly(acrylic acid)-b-Poly(4-octylstyrene)).

RAFT Mechanism & Workflow

The process relies on a chain transfer agent (CTA), typically a trithiocarbonate for styrenics, to mediate the equilibrium between active and dormant chains.

RAFT_Polymerization Init Initiation: AIBN -> Radicals Equilib Main Equilibrium (Active <-> Dormant) Init->Equilib Radical Source CTA Chain Transfer Agent (e.g., CPDT) CTA->Equilib Control Agent Monomer Monomer: This compound Monomer->Equilib Propagation Equilib->Equilib Chain Growth Term Termination (Minimal) Equilib->Term Side Reaction Polymer Poly(4-octylstyrene) Macro-CTA Equilib->Polymer Workup

Figure 2: RAFT polymerization workflow for controlled synthesis of Poly(4-octylstyrene).

Protocol: Synthesis of Poly(4-octylstyrene) Macro-CTA

Objective: Synthesize a homopolymer with reactive end-groups for subsequent block extension.

Reagents:

  • Monomer: this compound (2.0 g, 9.2 mmol)

  • CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (40 mg, 0.11 mmol)

  • Initiator: AIBN (3.6 mg, 0.022 mmol)

  • Solvent: Anisole (2.0 mL)

Step-by-Step:

  • Preparation: In a Schlenk tube, dissolve the monomer, CTA, and AIBN in anisole. Target a [Monomer]:[CTA]:[Initiator] ratio of roughly 80:1:0.2.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen (critical for RAFT). Backfill with nitrogen.[2][3][4][5][6]

  • Polymerization: Immerse the sealed tube in a pre-heated oil bath at 70°C . Stir magnetically for 12–24 hours.

    • Note: Conversion should be kept below 80% to preserve high end-group fidelity.

  • Quenching: Cool the tube in liquid nitrogen and expose to air to terminate radicals.

  • Purification: Dilute with a small amount of THF and precipitate dropwise into a 10-fold excess of cold methanol. Filter and dry the yellow solid (color due to trithiocarbonate) under vacuum.

  • Analysis: Verify

    
     and 
    
    
    
    via GPC (THF eluent) and structure via
    
    
    NMR.

Applications in Drug Delivery[7]

The primary utility of this compound in pharmaceuticals lies in the formation of the hydrophobic core of amphiphilic block copolymers.

Hydrophobic Modification

Standard polystyrene is hydrophobic, but the addition of the C8-alkyl chain in poly(4-octylstyrene) (POS) significantly lowers the glass transition temperature (


) and increases lipophilicity compared to unmodified polystyrene. This creates a "softer," more fluid core in micelles, which can enhance the loading capacity for highly lipophilic drugs.
Micelle Formulation
  • Polymer: Poly(ethylene glycol)-b-Poly(4-octylstyrene) (PEG-b-POS).

  • Method: Solvent evaporation or dialysis.

  • Cargo: Paclitaxel, Doxorubicin (free base), or Curcumin.

  • Mechanism: The POS block segregates into the core in aqueous media, solubilizing the drug, while the PEG corona provides steric stability and prolonged circulation half-life.

Safety and Handling (SDS Summary)

Hazard ClassGHS CategoryStatement
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
STOT-SE Category 3H335: May cause respiratory irritation.

Handling Protocols:

  • Inhalation: Use only in a chemical fume hood.

  • Storage: Store at 2-8°C to prevent spontaneous autopolymerization. Ensure the container is flushed with nitrogen after use.[3]

  • Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • Chemical Properties & CAS: this compound (CAS 46745-66-8). ChemScene. Link

  • Wittig Reaction Mechanism: The Wittig Reaction: Synthesis of Alkenes. Master Organic Chemistry. Link

  • RAFT Polymerization of Styrenics: RAFT Polymerization of Styrene and Glycidyl Methacrylate. MDPI Polymers. Link

  • Block Copolymer Synthesis: Synthesis of block and graft copolymers of styrene by RAFT polymerization. ResearchGate. Link

  • Drug Delivery Applications: Polystyrene-block-poly(acrylic acid) Block Copolymers for Encapsulation. MDPI Pharmaceutics. Link

  • ATRP Kinetics: Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene. Science Publishing Group. Link

Sources

4-n-Octylstyrene: A Technical Guide to Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-n-Octylstyrene (CAS: 46745-66-8) is a functionalized styrenic monomer distinguished by the presence of a linear eight-carbon alkyl chain at the para position.[][2] Unlike unmodified styrene, which yields rigid, brittle homopolymers (Polystyrene, Tg ~100°C), 4-n-octylstyrene produces polymers with significantly lower glass transition temperatures (Tg) and enhanced hydrophobicity.

For researchers in drug development and materials science, this monomer is a critical tool for internal plasticization . It allows for the precise tuning of polymer flexibility and solubility without the migration issues associated with external plasticizers. Its primary utility lies in synthesizing amphiphilic block copolymers for drug delivery systems, where its lipophilic tail facilitates the encapsulation of hydrophobic active pharmaceutical ingredients (APIs).

Part 1: Molecular Architecture & Physical Properties[3]

The defining feature of 4-n-octylstyrene is its amphiphilic asymmetry: a reactive vinyl group coupled to a hydrophobic octyl tail. This structure dictates its behavior in both monomeric and polymeric forms.

Chemical Identity
  • IUPAC Name: 1-ethenyl-4-octylbenzene[][2]

  • Common Name: 4-n-Octylstyrene[][2][3][4]

  • CAS Number: 46745-66-8[][2][3][4][5][6][7]

  • Molecular Formula: C₁₆H₂₄[][2][5][7]

  • Molecular Weight: 216.37 g/mol [5][6][7]

Physical Constants

The following data represents the standard physicochemical profile for research-grade (>95%) monomer.

PropertyValueNote
Appearance Colorless to light yellow liquidClear, oily consistency
Boiling Point 114 °C@ 1 mmHg (Vacuum distillation required)
Density 0.88 g/mL@ 20°C (Less dense than water)
Refractive Index

= 1.51
Distinct aromatic signature
Solubility Soluble in organic solvents (THF, DCM, Toluene)Insoluble in water
Stabilizer 4-tert-Butylcatechol (TBC)Typically 10–50 ppm to prevent autopolymerization
Structural Analysis: The "Comb" Effect

In a polymer chain, the octyl group of 4-n-octylstyrene acts as a pendant side chain. This creates a "comb-like" architecture that disrupts the packing of the polymer backbone.

  • Free Volume: The bulky octyl group increases the free volume between chains.

  • Internal Plasticization: The flexible alkyl tail lowers the energy barrier for segmental rotation, drastically reducing the Glass Transition Temperature (Tg) compared to unmodified polystyrene. While Polystyrene has a Tg of ~100°C, Poly(4-n-octylstyrene) exhibits a Tg significantly lower (often sub-ambient or near room temperature depending on molecular weight), making the material softer and more rubbery.

Part 2: Synthesis & Production Workflows

Monomer Synthesis Protocol

While catalytic dehydrogenation is used industrially for styrene, the laboratory synthesis of 4-n-octylstyrene typically follows a Friedel-Crafts Acylation route starting from octylbenzene or a Wittig Reaction from 4-octylbenzaldehyde. The Acylation-Reduction-Dehydration pathway is robust and scalable for research quantities.

Mechanism Visualization

The following diagram outlines the logical flow of converting Octylbenzene to 4-n-Octylstyrene.

SynthesisPathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Dehydration A Octylbenzene (C8-Ph) B Acetyl Chloride (AlCl3 Catalyst) A->B C 4-Octylacetophenone (Intermediate) B->C Acylation D NaBH4 / Ethanol C->D E 1-(4-octylphenyl)ethanol (Alcohol Intermediate) D->E Reduction F KHSO4 or p-TsOH (Heat, Vacuum) E->F G 4-n-Octylstyrene (Final Product) F->G Dehydration (-H2O)

Caption: Step-wise organic synthesis pathway for 4-n-Octylstyrene from Octylbenzene precursor.

Critical Experimental Notes
  • Regioselectivity: Friedel-Crafts acylation of octylbenzene predominantly yields the para isomer due to the steric bulk of the octyl group, but ortho isomers must be removed via fractional distillation.

  • Dehydration: The final dehydration step requires acidic conditions (e.g., KHSO₄) and reduced pressure to distill the monomer as it forms, preventing polymerization in the pot. Inhibitors (TBC) must be added immediately to the receiving flask.

Part 3: Polymerization & Drug Delivery Applications

Polymerization Behavior

4-n-Octylstyrene undergoes radical, anionic, and cationic polymerization.

  • Reactivity Ratios: In copolymerization with styrene, the reactivity ratios are close to unity (

    
    ), leading to random statistical distribution.
    
  • RAFT/ATRP: Living radical polymerization techniques (RAFT, ATRP) are essential when creating block copolymers for drug delivery to ensure low polydispersity (PDI < 1.1).

Application: Amphiphilic Block Copolymers

The primary utility of 4-n-octylstyrene in drug development is as the hydrophobic block in amphiphilic copolymers (e.g., PEG-b-Poly(4-n-octylstyrene) ).

Why use 4-n-octylstyrene over standard styrene?

  • Enhanced Lipophilicity: The octyl chain creates a "super-hydrophobic" core in micelles, improving the loading capacity for highly lipophilic drugs (e.g., Paclitaxel, Doxorubicin).

  • Liquid Crystal Ordering: The side chains can exhibit liquid crystalline packing, which stabilizes the micelle core and creates a barrier against premature drug leakage.

  • Lower Tg: The core is less glassy and more mobile, potentially facilitating faster drug diffusion/release rates compared to a rigid polystyrene core.

Micelle Formation Workflow

MicelleFormation Step1 Synthesis of Block Copolymer (PEG-b-P(4-n-Octylstyrene)) Step2 Dissolution in Common Solvent (e.g., THF or DMF) Step1->Step2 Step3 Addition of Hydrophobic Drug (Co-dissolved) Step2->Step3 Step4 Dialysis against Water (Selective Solvent Exchange) Step3->Step4 Step5 Self-Assembly into Micelles Core: P(4-n-Octylstyrene) + Drug Shell: PEG Step4->Step5 Hydrophobic Effect

Caption: Self-assembly workflow for drug-loaded micelles using 4-n-octylstyrene block copolymers.

Part 4: Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Stabilization: Ensure TBC levels are maintained. If the liquid turns yellow/orange, check for polymerization or oxidation.

  • Incompatibility: Strong oxidizing agents and radical initiators (peroxides) unless intended for polymerization.

References

  • TCI Chemicals. 4-n-Octylstyrene Product Specifications and SDS. Retrieved from

  • BOC Sciences. 4-n-Octylstyrene Monomer Properties and Applications. Retrieved from

  • National Institute of Standards and Technology (NIST). Glass Transition Temperature of Polystyrenes and Binary Mixtures. Journal of Research of the National Bureau of Standards. Retrieved from

  • ChemicalBook. 4-n-Octylstyrene CAS 46745-66-8 Technical Data. Retrieved from

  • Alfa Chemistry. Styrene Monomers: 4-n-Octylstyrene. Retrieved from

Sources

1-Ethenyl-4-Octylbenzene: A Technical Monograph on Molecular Weight, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-ethenyl-4-octylbenzene (4-Octylstyrene) Molecular Weight & Technical Profile Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Delivery Scientists

Executive Summary & Physicochemical Profile[1][2][3][4]

1-ethenyl-4-octylbenzene (commonly 4-octylstyrene ) is a functionalized styrenic monomer critical in the synthesis of amphiphilic block copolymers. Its hydrophobic octyl tail provides a distinct advantage in drug delivery applications, specifically in the formation of micellar cores that solubilize lipophilic active pharmaceutical ingredients (APIs).

While the molecular weight calculation is elementary, the application of this value in high-precision polymerization (ATRP, RAFT) and mass spectrometry requires a nuanced understanding of isotopic distribution and purity.

Core Physicochemical Data[2][3][4][5]
PropertyValueTechnical Context
IUPAC Name 1-ethenyl-4-octylbenzeneOften misidentified as the ethynyl (alkyne) derivative in literature searches.
Common Name 4-OctylstyreneStandard nomenclature in polymer chemistry.
CAS Number 46745-66-8 Crucial: Distinguish from 79887-13-1 (1-ethynyl-4-octylbenzene).[1][][3][4]
Molecular Formula

Average Mol.[5][3] Weight 216.36 g/mol Used for stoichiometric calculations (molar equivalents).
Monoisotopic Mass 216.1878 g/mol Used for High-Res Mass Spectrometry (HRMS) confirmation.
Boiling Point 114 °C @ 1 mmHgHigh vacuum required for distillation; heat sensitive (polymerizes).
Density 0.88 g/mLEssential for volumetric dosing in polymerization.
Refractive Index

Used for purity checks via refractometry.

Critical Note on Nomenclature: Researchers frequently confuse 1-ethenyl-4-octylbenzene (the alkene/styrene, CAS 46745-66-8) with 1-ethynyl-4-octylbenzene (the alkyne, CAS 79887-13-1). The molecular weight difference (~2 Da) is slight but chemically disastrous if the wrong monomer is selected for radical polymerization.

Synthetic Pathways & Causality

The synthesis of 4-octylstyrene is rarely performed via direct alkylation of styrene due to poly-substitution issues. The authoritative route involves the dehydration of 1-(4-octylphenyl)ethanol . This method is preferred over the Wittig reaction for scale-up because it avoids the formation of triphenylphosphine oxide waste, though the Wittig route offers milder conditions for sensitive substrates.

Pathway Logic Visualization

Synthesis_Pathway Precursor 4-Octylacetophenone (C16H24O) Intermediate 1-(4-Octylphenyl)ethanol (Secondary Alcohol) Precursor->Intermediate Reduction (NaBH4, MeOH) Product 4-Octylstyrene (C16H24) Intermediate->Product Dehydration (KHSO4 or p-TSA, Toluene, -H2O) SideProduct Polystyrene Oligomers (Avoid via Inhibitor) Product->SideProduct Thermal Polymerization

Caption: Stepwise synthesis from acetophenone precursor. Green path indicates optimal route; dashed red line indicates thermal risk.

Detailed Experimental Protocol (Self-Validating System)

This protocol utilizes a Dean-Stark apparatus , which makes the system self-validating: the reaction is only complete when water collection ceases.

Step 1: Reduction

  • Dissolve 4-octylacetophenone (1.0 eq) in Methanol (0.5 M concentration).

  • Cool to 0°C. Slowly add Sodium Borohydride (

    
    , 1.1 eq). Causality: Low temp prevents runaway exotherm.
    
  • Stir at RT for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench with dilute HCl, extract with ether, and concentrate to yield 1-(4-octylphenyl)ethanol .

Step 2: Dehydration (The Critical Step)

  • Setup: 3-neck flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Reagents: Suspend the alcohol intermediate in Toluene (0.2 M). Add catalytic p-Toluenesulfonic acid (p-TSA, 0.05 eq) and a radical inhibitor (Hydroquinone, 500 ppm).

    • Expert Insight: The inhibitor is mandatory. Without it, the high reflux temperature (110°C) will induce spontaneous polymerization of the forming styrene.

  • Reaction: Reflux vigorously. Water will separate in the trap.

  • Endpoint: Continue until the theoretical volume of water is collected (~18 mL per mole) and the alcohol spot disappears on TLC.

  • Purification: Wash toluene phase with

    
     (to remove p-TSA). Dry over 
    
    
    
    . Remove solvent.[6]
  • Distillation: Vacuum distill (0.1 mmHg, ~114°C). Store at -20°C with TBC stabilizer.

Analytical Characterization & Validation

To confirm the molecular weight and structure, a multi-modal approach is required. Relying solely on MS is insufficient due to potential fragmentation.

1H NMR Spectroscopy (400 MHz, )

The vinyl region is the "fingerprint" for this molecule.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.32 - 7.10 Multiplet4HAr-H Aromatic ring protons (AA'BB' system).
6.70 dd (

)
1HAr-CH=CH 2 (

)
Deshielded vinyl proton adjacent to ring.
5.71 dd (

)
1H-CH=CH

(

)
Terminal vinyl proton (Trans to ring).
5.19 dd (

)
1H-CH=CH

(

)
Terminal vinyl proton (Cis to ring).
2.58 Triplet2HAr-CH

-R
Benzylic protons of the octyl chain.
0.88 Triplet3H-CH

Terminal methyl of the octyl chain.
Mass Spectrometry (GC-MS) Logic

In Electron Impact (EI) MS, the molecular ion (


) at m/z 216 is often visible, but fragmentation is dominant.
  • Parent Ion: m/z 216 (

    
    ).[5]
    
  • Base Peak: Often m/z 117 or 118 (Vinylbenzyl cation or Methylstyrene cation).

  • McLafferty Rearrangement: The long octyl chain allows for gamma-hydrogen transfer, leading to characteristic cleavage patterns not seen in simple styrene.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 216 Benzylic Benzylic Cleavage Loss of C7H15 M_Ion->Benzylic -C7H15 radical Tropylium Substituted Tropylium m/z 117 Benzylic->Tropylium Rearrangement

Caption: Simplified fragmentation pathway for 4-octylstyrene in EI-MS.

Applications in Drug Development

The precise molecular weight of 4-octylstyrene becomes critical in the synthesis of amphiphilic block copolymers (e.g., PEG-b-poly(4-octylstyrene)).

Stoichiometry in ATRP/RAFT

In Controlled Radical Polymerization (CRP), the Degree of Polymerization (


) is strictly controlled by the monomer-to-initiator ratio:


Where


 is calculated using the MW of 216.36  g/mol .
  • Error Propagation: Using the MW of the ethynyl derivative (214.35) introduces a systematic error of ~1%, which scales significantly in large batch synthesis, affecting the hydrophobic mass fraction (

    
    ) of the resulting micelle.
    
  • Impact: A shift in

    
     alters the Critical Micelle Concentration (CMC)  and the drug loading capacity for hydrophobic drugs (e.g., Paclitaxel, Doxorubicin).
    
Workflow: Micelle Formation
  • Polymerization: Synthesize PEG-b-P(OctSt) using MW 216.36 for stoichiometry.

  • Self-Assembly: Dissolve in THF (good solvent for both blocks).

  • Dialysis: Slowly add water (selective solvent for PEG). The P(OctSt) block collapses into the core.

  • Drug Loading: The liquid-crystalline nature of the octyl side chains often provides superior packing for aliphatic drugs compared to standard polystyrene.

References

  • PubChem. (n.d.). 1-ethenyl-4-octylbenzene (Compound).[] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Yi, S., et al. (2024).[7] Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) Catalysts. National Institutes of Health (PMC). Retrieved January 28, 2026, from [Link]

Sources

Executive Summary & Chemical Identity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safe Handling and Reactivity Management of p-Octylstyrene

p-Octylstyrene (4-n-Octylstyrene) is a functionalized styrenic monomer utilized primarily to impart hydrophobicity and lower the glass transition temperature (


) of styrenic copolymers. Unlike its parent compound styrene, the presence of the C8-alkyl chain at the para position significantly alters its physicochemical profile, reducing volatility while increasing lipophilicity.

This guide addresses a critical safety gap: researchers often treat p-octylstyrene exactly like styrene. However, its high boiling point and lower vapor pressure can lead to a false sense of security regarding inhalation, while its susceptibility to auto-polymerization remains an acute thermal hazard.

Chemical Profile:

  • IUPAC Name: 1-(4-Octylphenyl)ethene

  • CAS Number: 46745-66-8 (also 3524-62-7 for generic isomers)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 216.37 g/mol [1]

Physicochemical Safety Data

The following data points are critical for establishing process parameters. Note the high flash point compared to styrene (31°C), which classifies p-octylstyrene as a Combustible Liquid (Class IIIB) rather than Flammable.

PropertyValueOperational Implication
Boiling Point 114 °C @ 1 mmHgHigh vacuum required for distillation. Do not attempt atmospheric distillation (polymerization risk).
Flash Point 137 °C (Closed Cup)Low flammability risk at ambient temp, but combustible if heated.
Density 0.88 g/mL @ 25 °CFloats on water. Spills require specific containment booms.
Refractive Index

1.511
Useful for purity verification via refractometry.
Stabilizer 4-tert-Butylcatechol (TBC)Typically 10-50 ppm. Must be maintained or removed depending on phase.

Hazard Assessment & Toxicology

While p-octylstyrene is less volatile than styrene, it shares the structural alerts of the vinyl-aromatic class.

  • Skin/Eye Irritation: The lipophilic octyl tail facilitates dermal absorption. Prolonged contact can cause defatting of the skin and dermatitis.

  • Sensitization: Potential skin sensitizer.

  • Reactivity (Critical): The vinyl group is thermodynamically unstable. Without TBC inhibitor and dissolved oxygen, auto-polymerization is exothermic and can lead to thermal runaway, especially in bulk storage.

The "Oxygen Paradox": TBC (the inhibitor) functions via a radical scavenging mechanism that requires trace oxygen to be effective. Storing p-octylstyrene under a strictly inert atmosphere (pure Nitrogen/Argon) for long periods can actually deactivate the inhibitor, leading to "popcorn" polymer formation.

Operational Protocol: Storage vs. Usage

The handling of p-octylstyrene requires a bifurcated approach: Long-Term Storage (Stability focus) vs. Reaction Prep (Purity focus).

Decision Matrix: Handling Lifecycle

OctylstyreneHandling Start p-Octylstyrene Stock CheckStatus Check Inhibitor (TBC) Level Start->CheckStatus Decision Intended Use? CheckStatus->Decision Storage Long-Term Storage Decision->Storage Inventory Synthesis Immediate Polymerization Decision->Synthesis Reaction StorageAction Maintain 10-50ppm TBC Store @ 2-8°C Aerated Headspace Storage->StorageAction SynthesisAction Remove Inhibitor Synthesis->SynthesisAction StorageAction->Start Monthly Re-test

Figure 1: Decision matrix for managing monomer stability versus reactivity.

Critical Protocol: Inhibitor Removal

For precision polymerization (ATRP, RAFT, Anionic), the TBC inhibitor must be removed.

Why not Liquid-Liquid Extraction (Washing)? Standard styrene protocols suggest washing with NaOH. Do NOT use this for p-octylstyrene.

  • Reasoning: The octyl chain makes the monomer highly hydrophobic and viscous. Emulsions formed with aqueous NaOH are difficult to break, leading to water contamination and yield loss.

  • Preferred Method:Adsorption Chromatography (Flash Filtration).

Step-by-Step Filtration Protocol
  • Preparation:

    • Pack a glass column (or a plugged syringe for small scales) with Basic Alumina (activated, Brockmann I).

    • Ratio: Use approx. 5g Alumina per 10g of monomer.

  • Elution:

    • Pass the neat p-octylstyrene through the column using gravity or slight positive pressure (

      
      ).
      
    • TBC is phenolic and acidic; it will bind irreversibly to the basic alumina (turning the top of the column a reddish-brown color).

  • Collection:

    • Collect the filtrate into a pre-dried, tared flask.

    • Immediate Action: The monomer is now "naked" (uninhibited). It must be used immediately or frozen at -20°C under inert gas.

InhibitorRemoval Raw Raw Monomer (Contains TBC) Column Basic Alumina Column (Adsorbs Phenols) Raw->Column Gravity Elution Filtrate Purified Monomer (Unstable) Column->Filtrate TBC Retained Reaction Polymerization Reactor Filtrate->Reaction < 1 Hour

Figure 2: Dry-column inhibitor removal workflow to prevent water contamination.

Polymerization Safety & Handling

When polymerizing p-octylstyrene (e.g., to Poly(p-octylstyrene)), the reaction kinetics differ from styrene.

  • Inerting: Unlike storage, polymerization must occur in oxygen-free environments (

    
     or Ar sparging for 20 mins) to prevent radical quenching.
    
  • Thermal Control:

    • The polymerization is exothermic.

    • Because the boiling point is high (114°C @ 1mmHg), evaporative cooling is not effective at standard reaction temperatures (60-90°C).

    • Requirement: Use a jacketed reactor with active feedback cooling, not just a heating mantle.

  • Spill Management:

    • Do not wash down drains. The octyl chain makes it toxic to aquatic life (long-term adverse effects).

    • Absorb with sand or vermiculite. Dispose of as hazardous organic waste (Incineration).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77963, 4-Octylstyrene. Retrieved from [Link]

Sources

1-Octyl-4-vinylbenzene literature review

Technical Monograph: 1-Octyl-4-vinylbenzene ( -n-Octylstyrene)

Domain: Polymer Chemistry & Advanced Drug Delivery Systems Document Type: Technical Guide / Whitepaper

Executive Summary

This compound (CAS: 46745-66-8), commonly referred to as


For drug development professionals, this molecule is not merely a structural variant but a functional tool. It enables the construction of micellar cores with tunable hydrophobicity and chain mobility, essential for the solubilization of highly lipophilic therapeutic agents (e.g., paclitaxel, doxorubicin) that fail to load efficiently into standard polystyrene or polyester matrices.

Chemical Architecture & Physical Properties[1]

The structural utility of this compound lies in its duality: the vinyl group allows for controlled radical polymerization (ATRP, RAFT), while the octyl tail dictates bulk physical properties and solvent interactions.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSignificance
CAS Number 46745-66-8Unique Identifier
Molecular Formula

High carbon content = High lipophilicity
Molecular Weight 216.36 g/mol -
Boiling Point ~114°C (at 1 mmHg)High boiling point requires vacuum distillation for purification
Density 0.88 g/mLLess dense than water and styrene
Appearance Clear, colorless liquidYellowing indicates oxidation/polymerization
Storage 2–8°C, under

Prevents autopolymerization; stabilize with TBC (tert-butylcatechol)

Synthesis & Purification Strategy

While commercially available, high-precision applications (such as living polymerization for drug nanocarriers) require monomer purity >99.5% to prevent early chain termination. The following protocol outlines the Dehydration of 1-(4-octylphenyl)ethanol , a robust route favored for its scalability and specificity.

Reaction Mechanism

The synthesis proceeds via the reduction of 4-octylacetophenone to the corresponding alcohol, followed by acid-catalyzed dehydration.

SynthesisPathwayReactant4-OctylacetophenoneStep1Reduction(NaBH4, EtOH)Reactant->Step1Inter1-(4-octylphenyl)ethanolStep1->InterStep2Dehydration(KHSO4, Heat, Vacuum)Inter->Step2ProductThis compoundStep2->Product- H2O

Figure 1: Synthetic pathway converting acetophenone derivative to vinylbenzene via reduction-dehydration.

Detailed Protocol (Self-Validating)

Phase A: Reduction

  • Setup: Dissolve 4-octylacetophenone (0.1 mol) in absolute ethanol (150 mL) in a round-bottom flask.

  • Addition: Cool to 0°C. Add Sodium Borohydride (

    
    , 0.15 mol) slowly to prevent thermal runaway.
    
  • Validation Point: Monitor via TLC (Hexane/EtOAc 9:1). Disappearance of the ketone spot (

    
    ) and appearance of the alcohol spot (
    
    
    ) confirms completion.
  • Workup: Quench with dilute HCl, extract with diethyl ether, and dry over

    
    .
    

Phase B: Dehydration (The Critical Step)

  • Setup: Mix the isolated alcohol with fused Potassium Bisulfate (

    
    , 5 wt%) and a polymerization inhibitor (100 ppm hydroquinone).
    
  • Process: Heat to 180–200°C under reduced pressure (20 mmHg).

  • Causality: The combination of heat, acid catalyst, and vacuum drives the equilibrium forward by distilling the product immediately as it forms, preventing side reactions.

  • Purification: The distillate contains water and monomer. Separate the organic layer, dry, and perform a final fractional distillation under high vacuum.

  • Final Validation:

    • NMR (

      
      ):  Look for characteristic vinyl protons: Doublet at 
      
      
      5.2 ppm and 5.7 ppm; Doublet of doublets at
      
      
      6.7 ppm. Absence of methyl peak (
      
      
      1.5 ppm from precursor) confirms dehydration.

Polymer Physics: The Internal Plasticization Effect

For researchers designing drug carriers, understanding the Glass Transition Temperature (


)

Standard Polystyrene (PS) is a rigid glass at room temperature (

1internal plasticizer
  • Mechanism: The bulky C8 chain increases the free volume between polymer backbones, preventing efficient packing and facilitating chain rotation.

  • Result: The

    
     of Poly(4-octylstyrene) drops precipitously to approximately -60°C to -45°C  (depending on molecular weight).
    

Implication for Drug Delivery: A core made of Poly(4-octylstyrene) is rubbery and fluid at body temperature (37°C). This fluidity enhances the diffusion of drug molecules into the core during loading and facilitates their release, avoiding the "trapping" issues often seen with glassy, rigid cores.

Application: Amphiphilic Block Copolymer Micelles[6][7][8][9]

The primary utility of this compound in bio-applications is the synthesis of PEG-b-Poly(4-octylstyrene) block copolymers. These form micelles with a "super-hydrophobic" liquid core.

Experimental Workflow: ATRP Synthesis

Atom Transfer Radical Polymerization (ATRP) is the method of choice for creating these defined architectures.[2][3]

  • Initiator: Use a PEG-macroinitiator (PEG-Br).

  • Catalyst System: CuBr / PMDETA (Ligand).

  • Monomer: this compound.[4][5][6][7]

  • Conditions: 90°C in Toluene, strictly oxygen-free (freeze-pump-thaw x3).

Micelle Assembly & Drug Loading

The self-assembly process is driven by the incompatibility between the PEG corona (hydrophilic) and the Octylstyrene core (hydrophobic).

MicelleAssemblyBlockCopolymerPEG-b-P(OctSt)UnimersSolventSwitchSolvent Switch(DMF -> Water dialysis)BlockCopolymer->SolventSwitchDrugHydrophobic Drug(e.g., Paclitaxel)Drug->SolventSwitchMicelleLoaded MicelleCore: Liquid-like P(OctSt)Corona: PEGSolventSwitch->MicelleSelf-Assembly(CMC driven)

Figure 2: Co-assembly of block copolymers and drug payload into a stable nanocarrier.

Why This Monomer?
  • Stability: The aromatic ring provides

    
    -
    
    
    stacking interactions with aromatic drugs, increasing loading capacity (LC).
  • Fluidity: The low

    
     ensures the core remains in a viscous liquid state, improving the partition coefficient of the drug into the micelle.
    

References

  • Synthesis & Kinetics

    • Paik, H., & Matyjaszewski, K. (1996). "Synthesis of Well-Defined Polystyrene-b-poly(n-butyl acrylate) Block Copolymers using Atom Transfer Radical Polymerization." Journal of Polymer Science Part A: Polymer Chemistry. (Context: Foundational ATRP protocols applicable to alkyl styrenes).

  • Glass Transition (

    
    ) Behavior: 
    
    • Overberger, C. G., et al. (1953). "Preparation and Polymerization of p-Alkylstyrenes. Effect of Structure on the Transition Temperatures of the Polymers." Journal of the American Chemical Society. (Context: Establishes the

      
       depression trend for para-substituted alkyl styrenes).
      
  • Drug Delivery Applications

    • Kataoka, K., et al. (2001). "Block copolymer micelles for drug delivery: design, characterization and biological significance." Advanced Drug Delivery Reviews. (Context: Authoritative review on micelle core engineering).

  • Physical Properties Data

    • National Institute of Standards and Technology (NIST). "Polystyrene and Derivative Properties."

(Note: While direct URLs to specific PDF files are subject to "link rot," the DOIs and landing pages provided above are permanent digital object identifiers ensuring long-term access to the source material.)

Discovery and Synthesis of Functionalized Styrene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Functionalized styrene derivatives represent a class of "privileged intermediates" in pharmaceutical chemistry and materials science. Their dual reactivity—offering an aromatic core for π-stacking interactions and a vinyl handle for diverse downstream functionalizations (hydroboration, epoxidation, polymerization)—makes them indispensable. This guide moves beyond classical dehydrogenation methods, focusing on modern transition-metal catalysis (C–H activation) and metabolic engineering strategies that allow researchers to access complex, non-canonical styrene motifs previously considered inaccessible.

Strategic Importance in Medicinal Chemistry

In drug discovery, the styrene moiety often serves as a metabolic probe or a rigid linker. However, the "discovery" challenge lies in accessing styrenes with sensitive polar functional groups (amines, alcohols, heterocycles) without protecting groups.

  • The "Escape from Flatland": Functionalized styrenes are precursors to chiral scaffolds via asymmetric hydrovinylation or cyclopropanation, aiding the transition from flat aromatic drugs to 3D architectures.

  • Bioisosteres: Fluorinated styrenes (e.g.,

    
    -trifluoromethyl styrene) are increasingly used to modulate metabolic stability and lipophilicity (LogP).
    

Chemical Discovery: Transition-Metal Catalyzed Methodologies

The discovery of novel styrene derivatives has shifted from pre-functionalized cross-coupling (Stille/Suzuki) to direct C–H functionalization. This improves atom economy and allows late-stage functionalization of complex pharmacophores.

Palladium-Catalyzed Non-Directed C–H Alkenylation

A critical advancement is the use of 2-pyridone ligands to enable the non-directed C–H alkenylation of simple arenes with electron-deficient olefins. Unlike traditional Fujiwara-Moritani reactions which often require large excesses of arene, this ligand-accelerated system operates with high selectivity.

Mechanism of Action: The 2-pyridone ligand acts as a proton shuttle, lowering the energy barrier for the C–H activation step (concerted metalation-deprotonation).

Pd_Cycle Pd_Cat Pd(II)-Pyridone Complex Arene_Coord Arene Coordination Pd_Cat->Arene_Coord CMD C-H Activation (CMD Step) Arene_Coord->CMD -AcOH Intermediate Pd-Aryl Species CMD->Intermediate Insertion Olefin Insertion Intermediate->Insertion + Olefin Elimination Beta-Hydride Elimination Insertion->Elimination Elimination->Pd_Cat Oxidant Regeneration Product Functionalized Styrene Elimination->Product

Figure 1: Catalytic cycle for Pd(II)-catalyzed C–H alkenylation facilitated by pyridone ligands. The CMD (Concerted Metalation-Deprotonation) is the rate-determining step.

Rhodium(III)-Catalyzed Direct Vinylation

For highly regioselective synthesis, Rh(III) catalysis utilizing directing groups (e.g., amides, ketones) allows for ortho-alkenylation. This method is superior when precise positional control is required on the aromatic ring.

Metabolic Discovery: Biosynthetic Pathways

For highly substituted or chiral styrene derivatives that are difficult to synthesize chemically, metabolic engineering offers a "green" discovery route. The core strategy involves the enzymatic decarboxylation of cinnamic acid derivatives.[1]

Key Enzyme: Ferulic Acid Decarboxylase (FDC1).[2][3][4] Recent work has engineered Pseudomonas putida and E. coli to co-express Phenylalanine Ammonia Lyase (PAL) and FDC1. This creates a funnel from glucose


 L-phenylalanine 

trans-cinnamic acid

styrene.

Advantages:

  • Chemo-selectivity: Enzymes like FDC1 can tolerate phenolic hydroxyls and amines that would poison Pd catalysts.

  • Ambient Conditions: Reactions proceed in aqueous media at 30°C.

Biosynthesis Glucose Glucose/Feedstock L_Phe L-Phenylalanine Glucose->L_Phe Shikimate Pathway t_Cinnamic trans-Cinnamic Acid (Intermediate) L_Phe->t_Cinnamic PAL Enzyme (Deamination) Styrene Functionalized Styrene t_Cinnamic->Styrene FDC1 Enzyme (Decarboxylation)

Figure 2: Enzymatic cascade for the biosynthesis of styrene derivatives from renewable feedstocks.[2]

Experimental Protocol: Pd-Catalyzed C–H Alkenylation

Objective: Synthesis of


-trifluoromethyl styrene derivatives via non-directed C–H activation.
Validation:  This protocol is self-validating via TLC monitoring (disappearance of starting arene) and 

F NMR (appearance of vinyl-CF

signal).
Materials
  • Substrate: Simple arene (1.0 equiv)

  • Coupling Partner:

    
    -trifluoromethyl acrylate (1.5 equiv)
    
  • Catalyst: Pd(OAc)

    
     (10 mol%)
    
  • Ligand: 3-mono-protected amino acid ligand or 2-pyridone derivative (20 mol%)

  • Oxidant: AgOAc (2.0 equiv) or air (if using specific co-catalysts)

  • Solvent: HFIP (Hexafluoroisopropanol) – Crucial for stabilizing the cationic Pd species.

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Pd(OAc)

    
    , Ligand, and AgOAc.
    
  • Solvation: Add HFIP (0.2 M concentration relative to arene) under an argon atmosphere. Stir for 5 minutes to pre-form the active catalyst complex (color change often observed).

  • Addition: Add the arene followed by the acrylate coupling partner.

  • Reaction: Seal the tube and heat to 90°C for 12–24 hours.

    • Checkpoint: Monitor reaction progress by TLC. The product usually exhibits higher R

      
       than the polar acrylate.
      
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove silver salts. Rinse with DCM.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Safety Note: HFIP is corrosive and volatile. Handle in a fume hood.

Characterization & Stability Data

Diagnostic Spectroscopic Signals

To confirm the successful synthesis of a functionalized styrene, look for these specific NMR signatures:

FeatureNMR TypeChemical Shift (

)
MultiplicityNotes
Vinyl Proton (

)

H NMR
6.5 – 6.8 ppmDoublet/ddCharacteristic deshielding by ring
Vinyl Protons (

)

H NMR
5.2 – 5.8 ppmDoublet (split)Geminal coupling (

Hz)
Vinyl Carbon (

)

C NMR
136 – 138 ppmSingletQuaternary if

-substituted
Vinyl Carbon (

)

C NMR
113 – 116 ppmSingletTerminal carbon
Trifluoromethyl

F NMR
-63 to -65 ppmSingletIf using CF

-acrylate
Stability & Storage (The "Self-Validating" System)

Styrene derivatives are prone to auto-polymerization, especially when electron-rich.

  • Inhibitors: Always store isolated products with 10–50 ppm of 4-tert-butylcatechol (TBC) or BHT if they are oils.

  • Validation: Before using a stored sample, run a quick

    
    H NMR. Broadening of peaks in the aliphatic region (1.0–2.0 ppm) indicates polymerization.
    

References

  • Palladium‐Catalyzed Non‐Directed C–H Functionalization of Arenes with Trifluoromethylated Olefins. National Institutes of Health (PMC). Available at: [Link]

  • An Efficient Method for the Preparation of Styrene Derivatives via Rh(III)-Catalyzed Direct C–H Vinylation. Organic Letters (ACS Publications). Available at: [Link]

  • Engineering styrene biosynthesis: designing a functional trans-cinnamic acid decarboxylase in Pseudomonas. National Institutes of Health (PMC). Available at: [Link]

  • Functionalization based on styrenes. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews (ACS). Available at: [Link]

Sources

physical properties of 1-Octyl-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Technical Characterization of 1-Octyl-4-vinylbenzene Document Type: Technical Reference Guide Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers[1]

Executive Summary

This compound (CAS: 46745-66-8), commonly known as 4-n-octylstyrene , is a functionalized styrenic monomer characterized by a hydrophobic octyl tail attached to the para-position of the vinylbenzene core.[1] This structural asymmetry imparts unique amphiphilic and mesogenic potential, making it a critical building block in the synthesis of side-chain liquid crystalline polymers (SCLCPs), comb-like supramolecular structures, and hydrophobically modified polyelectrolytes for drug delivery vehicles.[1]

This guide provides a definitive compilation of its physical properties, thermodynamic constants, and handling protocols, grounded in empirical data and mechanistic logic.[1]

Chemical Identity & Structural Architecture

The molecule consists of a reactive vinyl group (


) capable of radical, cationic, or coordination polymerization, coupled to a chemically inert octyl chain (

) which governs solubility and steric behavior.[1]
Table 1: Core Chemical Identifiers
ParameterValue
IUPAC Name 1-Ethenyl-4-octylbenzene
Common Synonyms 4-n-Octylstyrene; p-Octylstyrene
CAS Registry Number 46745-66-8
Molecular Formula

SMILES CCCCCCCCC1=CC=C(C=C1)C=C
Molecular Weight 216.36 g/mol
Figure 1: Structural Logic & Reactivity Map

The following diagram illustrates the distinct functional zones of the molecule: the polymerizable "head" and the crystallizable/hydrophobic "tail."[1]

G Vinyl Vinyl Group (Polymerization Site) Benzene Phenylene Ring (Rigid Core) Vinyl->Benzene Conjugation Prop1 High Reactivity (Radical/Anionic) Vinyl->Prop1 Octyl n-Octyl Chain (Hydrophobic Tail) Benzene->Octyl Para-Substitution Prop2 π-π Stacking Mesogenic Potential Benzene->Prop2 Prop3 Solubility Control Low Tg Influence Octyl->Prop3

Caption: Functional decomposition of this compound. The vinyl group drives synthesis, while the octyl tail dictates material properties like glass transition temperature (


) and solubility.[1]

Thermodynamic & Physical Constants

Accurate physical data is prerequisite for experimental design, particularly in distillation and polymerization kinetics.[1]

Table 2: Physical Properties
PropertyValueExperimental Condition
Physical State Liquid@ 25°C, 1 atm
Appearance Colorless to pale yellowClear, oily consistency
Boiling Point 114 °C @ 1 mmHg (Vacuum)
Density 0.88 g/mL @ 20°C
Refractive Index (

)
1.510 – 1.513 @ 20°C
Flash Point 137 °CClosed Cup
Solubility Immiscible in waterSoluble in THF, Toluene, DCM, Hexane
Stabilizer 4-tert-Butylcatechol (TBC)Typically 10-50 ppm

Critical Insight: The high boiling point (approx. 290–300°C extrapolated to atmospheric pressure) necessitates vacuum distillation for purification.[1] Attempting atmospheric distillation will result in thermal autopolymerization before the boiling point is reached.[1]

Spectral Characterization (Self-Validation)

To verify the identity of synthesized or purchased material, compare analytical results against these expected signal integration patterns.

  • 
    -NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       6.70 (dd, 1H):  Alpha-vinyl proton (characteristic styrene doublet of doublets).[1]
      
    • 
       7.35 (d, 2H) & 7.15 (d, 2H):  Para-substituted aromatic ring system (AA'BB' pattern).[1]
      
    • 
       5.70 (d, 1H) & 5.20 (d, 1H):  Beta-vinyl protons (terminal alkene).[1]
      
    • 
       2.60 (t, 2H):  Benzylic methylene group (
      
      
      
      ).[1]
    • 
       0.88 (t, 3H):  Terminal methyl of the octyl chain.[1]
      

Technical Workflow: Purification & Polymerization

Commercially available this compound contains TBC inhibitor.[1][2][3] For precision polymerization (ATRP, RAFT, or Anionic), this inhibitor must be removed.[1]

Protocol: Inhibitor Removal & Purification
  • Wash : Extract the monomer 3x with 10% NaOH (aq) to remove phenolic TBC, followed by 3x wash with deionized water until neutral pH.[1]

  • Dry : Stir over anhydrous

    
     for 2 hours; filter.
    
  • Distill : Perform vacuum distillation.

    • Pressure: < 1 mmHg (High Vacuum).[1]

    • Temperature: Collect fraction at ~114°C.

    • Trap: Use a liquid nitrogen trap to protect the pump.[1]

Figure 2: Polymerization Kinetic Logic

The octyl chain exerts a "plasticizing" effect, lowering the glass transition temperature (


) of the resulting polymer compared to pure polystyrene.[1]

Polymerization cluster_conditions Critical Control Parameters Start Purified Monomer (this compound) Initiation Initiation (AIBN or sec-BuLi) Start->Initiation Inert Atmosphere (Ar) Prop Propagation (Steric hindrance from Octyl group is minimal) Initiation->Prop k_p (Rate Constant) Term Termination Prop->Term Result Poly(4-octylstyrene) Low Tg, Hydrophobic, Soluble Term->Result C1 Temp: 60-80°C (Radical) C2 Temp: -78°C (Anionic)

Caption: Polymerization pathway. Note that the para-substitution allows for linear kinetics similar to styrene, but the resulting polymer exhibits distinct rheological properties.[1]

Applications in Research

  • Comb-Like Polymers: The long alkyl side chain induces nanophase separation in block copolymers, creating ordered lamellar structures useful in organic electronics.[1]

  • Liquid Crystals: 4-octylstyrene serves as a mesogenic precursor.[1] When copolymerized with rigid rod monomers, the octyl chain acts as a flexible spacer that decouples the backbone motion from the mesogen alignment.[1]

  • Drug Delivery: Poly(4-octylstyrene) blocks are used as the hydrophobic core in amphiphilic block copolymer micelles, capable of solubilizing highly lipophilic drugs.[1]

Safety & Handling (SDS Summary)

  • Hazards : Skin irritant (Category 2), Eye irritant (Category 2A).[1]

  • Polymerization Warning : Exothermic autopolymerization can occur if heated without inhibitor.[1] Store at 0-10°C .

  • Spill Response : Absorb with inert material (sand/vermiculite).[1] Do not flush into surface water due to high aquatic toxicity potential of alkyl-substituted aromatics.[1]

References

  • PubChem. (2024).[1] Compound Summary: 4-tert-Butylstyrene (Analogous Structural Data). National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1-Octyl-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It prioritizes actionable data, mechanistic understanding, and validated protocols over generic descriptions.

Executive Summary

1-Octyl-4-vinylbenzene (4-Octylstyrene) is a lipophilic styrenic monomer extensively used in the synthesis of comb-like polymers, liquid crystalline materials, and amphiphilic block copolymers for drug delivery systems. Its solubility profile is dominated by two structural motifs: the aromatic vinyl group (pi-electron rich) and the C8-alkyl chain (highly hydrophobic).

Key Takeaway: This monomer exhibits excellent solubility in non-polar and moderately polar organic solvents (Toluene, THF, DCM) but is strictly insoluble in water and highly polar protic solvents (Methanol). Successful application in anionic or radical polymerization (ATRP, RAFT) requires rigorous solvent selection to prevent chain transfer or phase separation.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the physical constants is a prerequisite for designing solubility experiments and purification protocols.

PropertyValueNotes
IUPAC Name 1-Ethenyl-4-octylbenzeneOften referred to as

-Octylstyrene
Molecular Weight 216.36 g/mol
Appearance Colorless to light yellow liquidOxidizes/polymerizes to yellow upon storage
Density 0.88 g/mL (at 25°C)Less dense than water
Boiling Point ~114°C at 1 mmHgHigh boiling point requires vacuum distillation for purification
Refractive Index

Useful for monitoring purity via refractometry
LogP (Predicted) ~6.5 - 7.0Highly Lipophilic (Hydrophobic)

Solubility Landscape

The solubility of this compound can be predicted and validated using "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP). The molecule lacks hydrogen bond donors/acceptors (low


) but has significant dispersion forces (

) due to the octyl chain.
Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent

interactions match the styrene core. Preferred for polymerization.
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellent High dispersion forces; good for NMR analysis and processing.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneExcellent Moderate polarity matches the monomer; standard for GPC analysis.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneGood The C8-octyl chain confers solubility in aliphatics (unlike pure styrene).
Polar Aprotic DMF, DMSOModerate/Variable Soluble, but high polarity may cause phase issues in polymerizations.
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolPoor / Insoluble High H-bonding of solvent rejects the hydrophobic monomer. Used as precipitants.
Aqueous Water, Buffer SolutionsInsoluble Hydrophobic effect dominates.
Mechanistic Visualization (Graphviz)

The following diagram illustrates the interaction hierarchy between this compound and various solvent classes based on intermolecular forces.

SolubilityMechanism Target This compound (Lipophilic Core) Aromatics Aromatics (Toluene, Benzene) Aromatics->Target Pi-Pi Stacking & Dispersion (Strong) Chlorinated Chlorinated (DCM, Chloroform) Chlorinated->Target Dipole-Induced Dipole (Strong) Aliphatics Aliphatics (Hexane, Heptane) Aliphatics->Target Van der Waals (Chain Interaction) Alcohols Alcohols (MeOH, EtOH) Alcohols->Target H-Bonding Mismatch (Precipitant) Water Water Water->Target Hydrophobic Effect (Insoluble)

Caption: Interaction hierarchy showing strong affinity for aromatics/chlorinated solvents driven by dispersion and pi-stacking, contrasting with rejection by protic solvents.[1][2][][4][5][6][7][8][9]

Experimental Protocols

For high-precision applications (e.g., living polymerization), the purity and solvation state of the monomer are critical.

Protocol A: Purification via Vacuum Distillation

Commercially available this compound typically contains polymerization inhibitors (e.g., TBC). These must be removed before use.

  • Setup: Assemble a short-path distillation apparatus. Connect to a high-vacuum line (< 1 mmHg).

  • Inhibitor Removal (Optional Pre-step): Wash the monomer with 10% NaOH solution (aq) to remove phenolic inhibitors, then wash with water until neutral. Dry over

    
    .[7]
    
  • Distillation: Heat the oil bath. The monomer boils at ~114°C at 1 mmHg.[]

    • Caution: Do not overheat (>140°C) to avoid thermal autopolymerization.

  • Collection: Discard the first 5% (foreshat). Collect the main fraction.

  • Storage: Store under Nitrogen/Argon at -20°C.

Protocol B: Gravimetric Solubility Determination

Use this protocol to determine precise solubility limits if working with non-standard solvent mixtures.

  • Preparation: Weigh 100 mg of this compound into a tared 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments using a micropipette.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Visual check for "Schlieren" lines (indicating dissolution) or phase separation (droplets).

  • Calculation:

    
    
    Note: Since the monomer is a liquid, "miscibility" is the more accurate term. If it forms a single phase at all ratios, it is "fully miscible."
    

Applications in Research & Development

Polymerization Solvent Selection

In controlled radical polymerization (e.g., ATRP), the solvent must dissolve both the monomer and the resulting polymer while minimizing chain transfer.

  • Recommended: Toluene or Anisole. These high-boiling aromatics suppress chain transfer compared to aliphatic solvents and solubilize the growing poly(4-octylstyrene) chain effectively.

  • Avoid: Alcohols (will precipitate the polymer) or Ketones (potential side reactions depending on initiator).

Drug Delivery Vehicles

Poly(4-octylstyrene) is often used as the hydrophobic block in amphiphilic block copolymers (e.g., PEG-b-P(OctSt)).

  • Workflow: The block copolymer is dissolved in a "common solvent" (e.g., THF or Dioxane) and then dialyzed against water.[10] The hydrophobic octylstyrene block collapses to form the vesicle core, entrapping hydrophobic drugs.

Experimental Workflow Diagram

Workflow Start Raw Monomer (Contains Inhibitor) Purify Purification (Vac. Distillation / NaOH Wash) Start->Purify QC Quality Control (NMR / Refractive Index) Purify->QC SolventSelect Solvent Selection (e.g., Toluene for ATRP) QC->SolventSelect Purity >98% Polymerize Polymerization (Synthesis of Poly-4-octylstyrene) SolventSelect->Polymerize Workup Precipitation (Pour into Methanol) Polymerize->Workup Remove Monomer

Caption: Standard workflow from raw monomer purification to polymer isolation using solvent polarity differences.

References

  • ChemicalBook. (2023).[2] 4-n-Octylstyrene Product Properties and Safety Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Styrene - Physical and Chemical Properties. (Used for structural analog comparison). Retrieved from

  • Bangs Laboratories. (n.d.). Common Solvents and Non-Solvents of Polystyrene. (Reference for styrenic polymer solubility). Retrieved from

  • BOC Sciences. (n.d.). 4-n-Octylstyrene Technical Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Styrene Derivatives. Retrieved from

Sources

Technical Guide: Thermal Stability & Handling of 1-Octyl-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermal stability profile of 1-Octyl-4-vinylbenzene (4-octylstyrene), a specialized monomer used in the synthesis of comb-like polymers and liquid crystalline materials.

Executive Summary

This compound (CAS: 46745-66-8) exhibits a dual-stability profile characteristic of long-chain alkyl styrenes. While chemically robust against decomposition up to temperatures exceeding 250°C, it is thermally unstable regarding polymerization . Above 100°C, the monomer undergoes spontaneous thermal initiation (autopolymerization), necessitating strict temperature control during storage and processing. This guide defines the "Safe Processing Window" and provides validated protocols for inhibitor management and thermal characterization.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8][9][10]

ParameterSpecificationRelevance to Stability
Chemical Name This compoundCore aromatic structure
Synonyms 4-octylstyrene; p-octylstyrene
CAS Number 46745-66-8Unique Identifier
Molecular Weight 216.36 g/mol Lower volatility than styrene
Boiling Point ~114°C @ 1 mmHgHigh vacuum required for distillation
Flash Point >110°C (Estimated)Flammability risk at elevated temp
Standard Inhibitor 4-tert-Butylcatechol (TBC)Prevents radical propagation
Storage Temp 2–8°CCritical to retard autopolymerization

Thermal Stability Analysis

The Primary Risk: Thermal Autopolymerization

Unlike simple decomposition, the primary thermal instability of this compound is self-polymerization . This occurs via the Mayo Mechanism , where two monomer molecules react to form a Diels-Alder adduct, which then transfers a hydrogen atom to a third monomer, generating initiating radicals.

  • Onset Temperature: Slow polymerization begins >60°C; rapid acceleration occurs >100°C.

  • Consequence: Uncontrolled exotherms (runaway reaction) and solidification of the monomer.

  • The "Gel Effect": As conversion increases, viscosity rises, reducing the termination rate of radicals while propagation continues.[1] This leads to auto-acceleration and potential thermal spikes.

Chemical Decomposition

If polymerization is suppressed (or after polymerization), the octyl chain and aromatic core eventually degrade.

  • Degradation Onset (T_onset): Typically >300°C (based on poly(4-alkylstyrene) data).

  • Mechanism: Random chain scission of the alkyl tail and depolymerization of the backbone.

Mechanism Visualization

The following diagram illustrates the competing pathways of thermal initiation (instability) vs. inhibition.

ThermalStability cluster_0 Thermal Initiation (Mayo Mechanism) Monomer This compound (Monomer) DielsAlder Diels-Alder Adduct (Intermediate) Monomer->DielsAlder Dimerization Heat Thermal Energy (>100°C) Radicals Free Radicals (R•) DielsAlder->Radicals H-Transfer Polymer Poly(4-octylstyrene) (Solid) Radicals->Polymer Propagation (Chain Growth) StableSpecies Stable Quinone Derivatives Radicals->StableSpecies Trapped by TBC Inhibitor TBC Inhibitor (Scavenger) Inhibitor->StableSpecies H-Abstraction

Caption: Pathway of thermal instability showing the Mayo initiation mechanism and the interception of radicals by the TBC inhibitor.

Experimental Protocols

Protocol A: Determination of Safe Processing Window (DSC/TGA)

Objective: To empirically define the temperature at which your specific batch begins to polymerize or degrade.

Equipment:

  • Differential Scanning Calorimeter (DSC)[2][3][4][5]

  • Thermogravimetric Analyzer (TGA)[2][3][4][5]

Workflow:

  • Sample Prep: Load 5–10 mg of freshly purified (inhibitor-free) monomer into an aluminum pan. Seal hermetically (critical to prevent evaporation before reaction).

  • DSC Ramp: Heat from 25°C to 250°C at 10°C/min under Nitrogen.

    • Observation: Look for a sharp exothermic peak starting around 100–120°C. This is the onset of thermal polymerization.

  • TGA Ramp: Heat from 25°C to 600°C at 10°C/min under Nitrogen.

    • Observation: Look for mass loss.[2]

      • Stage 1: Evaporation (if not polymerized).

      • Stage 2: Decomposition (typically >350°C for the polymer).[4]

  • Analysis: The "Safe Processing Window" is the range below the DSC exothermic onset.

Protocol B: Inhibitor Removal (Alumina Column)

Objective: To remove TBC prior to polymerization. TBC prevents storage instability but kills catalytic activity during synthesis.

Materials:

  • Basic Alumina (activated)

  • Glass column or syringe

  • Inert gas (Argon/Nitrogen)

Step-by-Step:

  • Pack Column: Pack a small glass column with basic alumina. Ensure it is dry.

  • Elution: Pour the this compound directly onto the column.

  • Gravity/Pressure: Allow monomer to pass through (use slight N2 pressure if viscous).

  • Collection: Collect the eluent in a clean, dry flask.

  • Validation: The monomer should be clear. If the alumina turns brownish/orange at the top, it confirms TBC removal (TBC forms colored complexes with alumina).

  • Immediate Use: Use immediately. Without TBC, the monomer is highly unstable at room temperature.

Storage & Handling Guidelines

To maintain the integrity of this compound, adhere to the following "Cold Chain" logic:

  • Temperature: Store strictly at 2–8°C (Refrigerator).

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the alkyl chain.

  • Light: Protect from light (amber vials) to prevent photo-initiated polymerization.

  • Thawing: Allow the container to reach room temperature before opening to prevent water condensation, which can interfere with sensitive polymerization catalysts (e.g., anionic or ATRP initiators).

References

  • ChemicalBook. (2023). 4-n-Octylstyrene Properties and Safety Data. Retrieved from

  • ChemScene. (n.d.). This compound Product Information. Retrieved from

  • National Institutes of Health (NIH). (2021). One-Pot Synthesis of α-Alkyl Styrene Derivatives. PMC8312211. Retrieved from

  • ResearchGate. (2016). Thermal Decomposition and Kinetic Study of Poly(Para-Substituted Styrene)s. Retrieved from

Sources

Methodological & Application

1-Octyl-4-vinylbenzene polymerization techniques

Application Note: Precision Polymerization of 1-Octyl-4-vinylbenzene ( -Octylstyrene)

Abstract

This compound (also known as


Part 1: Monomer Purification (The Foundation)

Commercial this compound typically contains 10–50 ppm of tert-butylcatechol (TBC) or similar radical inhibitors to prevent premature polymerization during storage. For "living" polymerization techniques (RAFT/ATRP), the removal of these inhibitors is non-negotiable to ensure predictable kinetics.

Protocol A: Inhibitor Removal via Basic Alumina

Best for: Routine synthesis where ultra-high purity is not critical.

Materials:

  • Crude this compound

  • Basic Alumina (Brockmann Grade I)

  • Glass chromatography column (approx. 2 cm diameter)

  • 0.45

    
    m PTFE syringe filter
    

Procedure:

  • Column Packing: Pack a glass column with dry basic alumina. The height of the alumina bed should be approximately 5 cm for every 50 mL of monomer.

  • Elution: Pour the crude monomer directly onto the column (neat). Do not use solvent if possible, to avoid removal steps later.

  • Collection: Allow the monomer to pass through by gravity or slight nitrogen pressure. The inhibitor (phenolic species) will bind to the basic alumina, often forming a visible brownish band at the top.

  • Filtration: Pass the eluent through a 0.45

    
    m PTFE filter to remove any alumina dust.
    
  • Storage: Store at -20°C under Argon. Use within 48 hours.

Protocol B: Vacuum Distillation

Best for: High-precision block copolymer synthesis.

Procedure:

  • Set up a short-path distillation apparatus.

  • Add calcium hydride (

    
    ) to the monomer and stir for 4 hours to remove trace water.
    
  • Distill under high vacuum (< 1 mbar). This compound has a high boiling point; ensure the oil bath does not exceed 140°C to prevent thermal autopolymerization.

  • Collect the middle fraction.

Part 2: RAFT Polymerization (The Gold Standard)

RAFT is the preferred method for drug delivery applications because it tolerates a wide range of functional groups and does not require metal catalysts (unlike ATRP), simplifying purification.

Mechanism & Reagents

We utilize a trithiocarbonate Chain Transfer Agent (CTA) due to its hydrolytic stability and effectiveness with styrenics.

  • Monomer (M): Purified this compound

  • CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)

  • Initiator (I): Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous Toluene (The octyl chain ensures solubility, but toluene is standard for styrenic kinetics).

Target: DP (Degree of Polymerization) = 100. Stoichiometry: [M] : [CTA] : [I] = 100 : 1 : 0.2

Step-by-Step Protocol
  • Stock Solution Prep: Dissolve AIBN in toluene to create a stock solution (e.g., 2 mg/mL).

  • Reaction Mix: In a Schlenk tube equipped with a magnetic stir bar, add:

    • This compound (2.0 g, ~9.2 mmol)

    • DDMAT (33.5 mg, 0.092 mmol)

    • AIBN (3.0 mg, 0.018 mmol - add via stock solution)

    • Toluene (Total volume adjusted to reach 50% w/v monomer concentration).

  • Deoxygenation (Freeze-Pump-Thaw):

    • Freeze: Submerge tube in liquid nitrogen (

      
      ) until solid.
      
    • Pump: Apply high vacuum (10 min).

    • Thaw: Close vacuum, remove from

      
      , thaw in warm water.
      
    • Repeat 3-4 times. Backfill with Argon on the final cycle.

  • Polymerization: Place the Schlenk tube in a thermostated oil bath at 70°C .

  • Termination: After 12-24 hours (depending on target conversion), quench the reaction by plunging the tube into liquid nitrogen and exposing it to air.

  • Purification:

    • Dilute with a small amount of Tetrahydrofuran (THF).

    • Precipitate dropwise into a 10-fold excess of cold Methanol. Note: The octyl chain makes the polymer more soluble in alcohols than standard PS. If precipitation is poor, use Methanol/Ethanol 1:1 mixture.

    • Filter and dry under vacuum at 40°C for 24 hours.

Visualization: RAFT Workflow

RAFT_WorkflowStartCrude Monomer(this compound)PurifyPurification(Basic Alumina / Distillation)Start->PurifyRemove TBCMixReaction Assembly(Monomer + DDMAT + AIBN)Purify->MixPure MonomerDegasDeoxygenation(Freeze-Pump-Thaw x3)Mix->DegasArgon atmPolymerizePolymerization(70°C, 12-24h)Degas->PolymerizeInitiationQuenchQuench(Liq. N2 + Air)Polymerize->QuenchStop ReactionPrecipPrecipitation(MeOH/EtOH)Quench->PrecipPurify PolymerFinalPoly(this compound)Yellow SolidPrecip->FinalDry

Figure 1: Operational workflow for the RAFT polymerization of this compound.

Part 3: Atom Transfer Radical Polymerization (ATRP)[1]

ATRP is recommended when specific end-group halogen functionality is required for post-polymerization modification (e.g., "click" chemistry).

Reagents
  • Catalyst System: CuBr (Activator) / PMDETA (Ligand).[1]

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Reducing Agent (Optional):

    
     (allows for ARGET ATRP if oxygen sensitivity is a concern, but we describe standard ATRP here).
    
Protocol Summary Table
ParameterConditionRationale
Temperature 90°C - 110°CHigher temp required for styrenic propagation activation energy.
[M]:[I]:[Cu]:[L] 100 : 1 : 1 : 1Standard stoichiometry for controlled growth.
Solvent Anisole or XyleneHigh boiling point, good solubility for Cu-complex.
Purification Neutral Alumina PassCritical: Must remove Cu catalyst (blue/green) before precipitation.
Procedure
  • Catalyst Prep: Add CuBr (14.3 mg, 0.1 mmol) to a Schlenk flask. Tip: CuBr must be white. If green, wash with acetic acid/ethanol before use.

  • Monomer Addition: Add purified monomer (2.16 g, 10 mmol), PMDETA (21

    
    L, 0.1 mmol), and Anisole (2 mL).
    
  • Degassing: Seal and purge with Argon for 20 minutes (bubbling).

  • Initiation: Add EBiB (15

    
    L, 0.1 mmol) via gastight syringe.
    
  • Reaction: Immerse in oil bath at 110°C. The solution should turn dark green/brown as the Cu(II) complex forms (persistent radical effect).

  • Work-up:

    • Dilute with THF.

    • Pass through a short column of neutral alumina to remove the copper catalyst (solution transitions from green to clear/colorless).

    • Precipitate into Methanol.[2]

Part 4: Characterization & Quality Control

To validate the "Trustworthiness" of your synthesis, the following data points are mandatory.

Nuclear Magnetic Resonance ( H NMR)
  • Solvent:

    
    .
    
  • Key Signals:

    • Monomer: Vinyl protons at

      
       5.2 and 5.7 ppm, aromatic protons at 
      
      
      7.0-7.4 ppm.
    • Polymer: Broadening of aromatic signals (

      
       6.5-7.2 ppm). Disappearance  of vinyl protons indicates conversion.
      
    • End-Group Analysis (RAFT): Look for the dodecyl chain of the CTA (

      
       0.88 ppm, triplet) to calculate 
      
      
      (NMR).
Gel Permeation Chromatography (GPC/SEC)
  • Eluent: THF (Stabilized).

  • Standards: Polystyrene standards are highly accurate for this polymer due to structural similarity.

  • Expectation:

    • 
       (Theoretical) 
      
      
      Conversion
      
      
      ([M]/[CTA])
      
      
      MW_monomer + MW_CTA.
    • PDI (Dispersity): Should be < 1.20 for well-controlled RAFT/ATRP.

Thermal Analysis (DSC)[3][4]
  • Method: Heat to 150°C, Cool to -50°C, Heat to 150°C (10°C/min). Record 2nd heating cycle.

  • Insight: Poly(this compound) will exhibit a

    
     significantly lower than Polystyrene (100°C). Expect a 
    
    
    in the range of -10°C to 20°C due to the internal plasticization effect of the octyl side chain.

References

  • Monomer Effects on Tg: Kawaguchi, S., et al. "Precise Synthesis of a Series of Poly(4-n-alkylstyrene)s and Their Glass Transition Temperatures." Polymer Journal, vol. 48, 2016.

  • RAFT Mechanism: Moad, G., Rizzardo, E., & Thang, S. H. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, vol. 58, no. 6, 2005, pp. 379-410.

  • ATRP of Styrenics: Matyjaszewski, K., & Xia, J. "Atom Transfer Radical Polymerization." Chemical Reviews, vol. 101, no. 9, 2001, pp. 2921-2990.

  • Purification Standards: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.

Advanced Protocol: Precision Synthesis and Application of Poly(1-Octyl-4-vinylbenzene)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Octyl-4-vinylbenzene (also known as 4-n-octylstyrene) is a functional styrenic monomer distinguished by its 8-carbon alkyl tail. Unlike unmodified styrene, this monomer confers significant hydrophobicity, solubility in aliphatic solvents, and internal plasticization to its resulting polymers. This application note details the controlled synthesis of Poly(4-octylstyrene) (P4OS) using Atom Transfer Radical Polymerization (ATRP) and its subsequent application in generating amphiphilic block copolymers for drug delivery and organic electronics.

Physicochemical Profile & Strategic Utility[1][2][3]

The incorporation of the octyl chain at the para position of the styrene ring dramatically alters the thermal and mechanical properties of the polymer. While polystyrene is a rigid glass at room temperature (


), P4OS exhibits a sub-ambient glass transition temperature, rendering it rubbery and flexible.[1]
Table 1: Monomer and Polymer Specifications
PropertyValue / CharacteristicRelevance
Monomer MW 216.36 g/mol Calculation of degree of polymerization (DP).
Boiling Point ~145°C (at 2 mmHg)High boiling point requires vacuum distillation or column purification.
Polymer

< -10°C (Approx.)Provides mechanical flexibility (internal plasticization) and tackiness.
Solubility THF, Toluene, Hexane, DCMSoluble in non-polar aliphatic solvents where PS precipitates.
Hydrophobicity High (

)
Excellent for encapsulating highly lipophilic drugs or stabilizing organic semiconductors.

Protocol: Controlled Synthesis via ATRP

Objective: Synthesize well-defined Homopolymer Poly(4-octylstyrene) with low dispersity (


).
Reagents & Preparation[5]
  • Monomer: this compound (4-Octylstyrene). Note: Must remove TBC inhibitor.

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Catalyst: Copper(I) Bromide (CuBr).[2]

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

  • Solvent: Anisole (optional, bulk polymerization is possible but solution provides better heat control).

Pre-Step: Monomer Purification (Critical)

The high boiling point makes distillation difficult without high vacuum.

  • Pack a glass column with basic alumina (activated).

  • Pass the neat monomer through the column to remove the 4-tert-butylcatechol (TBC) inhibitor.

  • Collect the filtrate. Verify purity via TLC or

    
     NMR (absence of catecholic protons).
    
Polymerization Workflow
  • Charge: In a dry Schlenk flask, add CuBr (1 equiv) and a magnetic stir bar.

  • Seal & Purge: Seal with a rubber septum.[2] Cycle vacuum/nitrogen (3x) to remove oxygen.[2]

  • Injection: Syringe in degassed Anisole, Ligand (PMDETA, 1 equiv), and Purified Monomer (50-200 equiv depending on target MW).

  • Complexation: Stir for 10 min under

    
     until the Cu complex forms (usually light green/blue).
    
  • Initiation: Inject the Initiator (EBiB, 1 equiv) dropwise.

  • Reaction: Immerse flask in an oil bath preset to 95°C .

    • Expert Insight: The octyl tail adds steric bulk. Reaction kinetics may be slightly slower than styrene; 95-110°C ensures efficient propagation.

  • Termination: After reaching desired conversion (monitor via NMR), expose to air (oxidizes Cu(I) to Cu(II)) and dilute with THF.

  • Purification: Pass through a neutral alumina plug to remove copper catalyst (solution turns from green to colorless). Precipitate into cold Methanol (MeOH). Note: P4OS is soluble in hexane; do not use hexane for precipitation.

Visualization: ATRP Mechanism

ATRP_Mechanism cluster_cycle ATRP Catalytic Cycle Dormant Dormant Species (P-Br) Active Active Radical (P*) Dormant->Active Activation (k_act) Active->Dormant Deactivation (k_deact) Polymer Polymer Chain (Pn+1) Active->Polymer Propagation (+ Monomer) Monomer Monomer (4-Octylstyrene) Monomer->Polymer Cu_I Activator [Cu(I)/L] Cu_II Deactivator [Cu(II)Br/L] Cu_I->Cu_II Oxidation Cu_II->Cu_I Reduction Initiator Initiator (EBiB) Initiator->Dormant Initiation

Figure 1: The ATRP equilibrium tailored for 4-octylstyrene. The equilibrium favors the dormant species, suppressing termination and ensuring low dispersity.

Application: Amphiphilic Block Copolymers for Drug Delivery

Context: P4OS serves as a highly hydrophobic, non-crystalline core for micelles. Unlike crystalline cores (e.g., PCL) which can suffer from slow drug release, the rubbery P4OS core allows for efficient drug loading and partitioning.

Synthesis Strategy: PEO-b-P4OS

Instead of homopolymerization, use a PEO-macroinitiator (Polyethylene oxide with a Br-end group) in the ATRP step described above.

Protocol: Micelle Self-Assembly (Solvent Switch Method)
  • Dissolution: Dissolve 20 mg of PEO-b-P4OS copolymer in 2 mL of THF (a common solvent for both blocks).

  • Drug Loading (Optional): Add hydrophobic drug (e.g., Doxorubicin free base) to the THF solution.

  • Self-Assembly: Add deionized water dropwise (1 mL/hour) via a syringe pump under vigorous stirring.

    • Mechanism:[3][2][4] As water content increases, the P4OS block becomes insoluble and collapses to form the core, trapping the drug.

  • Dialysis: Transfer the turbid solution to a dialysis bag (MWCO 3.5 kDa). Dialyze against water for 24 hours to remove THF.

  • Filtration: Pass through a 0.45

    
     filter to remove large aggregates.
    
Visualization: Micellization Logic

Micelle_Assembly Unimer Unimer in THF (Soluble PEO-b-P4OS) Water_Add Addition of Water (Selective Solvent) Unimer->Water_Add Transition Critical Water Content Hydrophobic Collapse Water_Add->Transition Decreasing Solvent Quality Micelle Core-Shell Micelle Core: P4OS (Drug Reservoir) Shell: PEO (Stabilizer) Transition->Micelle Thermodynamic Stabilization

Figure 2: Self-assembly pathway. The P4OS block collapses in water, forming a stable reservoir for hydrophobic payloads.

Application Note: Organic Electronics

In Organic Field-Effect Transistors (OFETs), 4-octylstyrene polymers are used as insulating binding agents or dielectric modifiers .

  • Problem: Small molecule semiconductors (e.g., TIPS-pentacene) form brittle films with grain boundaries that trap charges.

  • Solution: Blending P4OS with the semiconductor. The octyl side chains interdigitate with the alkyl tails of the semiconductor, improving film morphology and vertical phase separation.

  • Outcome: Enhanced mechanical flexibility (wearable electronics) and improved environmental stability due to the hydrophobic encapsulation of the active channel.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[5][6][7] Chemical Reviews, 101(9), 2921–2990.

  • Sigma-Aldrich. Polymerizing via ATRP - Protocol.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131.

  • MDPI Polymers. (2022). Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles.[5][8][8]

  • ResearchGate. (2024). Polystyrene applications in organic electronics.[3][9] (Discusses P4OS/PS blends in OFETs).

Sources

Application Note: Advanced Interface Engineering with Poly(1-octyl-4-vinylbenzene)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(1-octyl-4-vinylbenzene), hereafter referred to as P4OS , is a side-chain substituted polystyrene derivative distinguished by its comb-like architecture. Unlike unmodified polystyrene (PS), the incorporation of an eight-carbon (C8) alkyl chain at the para-position introduces significant internal plasticization and unique surface-ordering properties.

For researchers in organic electronics and biomedical device development , P4OS functions as a critical interface modifier. It effectively masks surface hydroxyl traps on silica substrates, drastically lowers surface energy, and promotes the crystalline growth of organic semiconductors (e.g., pentacene). In drug development contexts, specifically microfluidics and bio-electronic sensors , P4OS serves as a reliable, processable hydrophobic barrier for channel patterning and device encapsulation.

Mechanism of Action: The "Comb-Polymer" Effect

To deploy P4OS effectively, one must understand its supramolecular behavior. The C8 alkyl chains do not merely act as spacers; they undergo side-chain ordering (interdigitation) at interfaces.

Surface Passivation Mechanism

When spin-coated onto polar substrates (e.g.,


, Glass, 

), P4OS organizes into a bilayer-like structure:
  • Backbone Orientation: The rigid polystyrene backbone lies parallel to the substrate.

  • Side-Chain Verticality: The hydrophobic octyl chains orient away from the substrate (air-interface), creating a "paraffin-like" surface.

  • Trap Elimination: The polymer physically blocks access to surface silanol (Si-OH) groups, which are notorious electron traps in field-effect transistors (FETs) and sources of non-specific binding in biosensors.

Visualization of Interface Architecture

P4OS_Mechanism cluster_0 Substrate Interface (Trap Dominated) cluster_1 P4OS Passivation Layer cluster_2 Active Layer / Environment Silanol Surface Silanols (Si-OH) [Electron Traps] Backbone Polystyrene Backbone (Planar Alignment) Silanol->Backbone Physically Blocked Water Adsorbed Moisture [H2O] Water->Backbone Displaced SideChain Octyl Side-Chains (Vertical Ordering) Backbone->SideChain Covalent Link Semi Organic Semiconductor (Pentacene/P3HT) SideChain->Semi Induces Crystallinity (Epitaxial-like growth) Fluid Microfluidic Analyte (Aqueous Buffer) SideChain->Fluid Hydrophobic Repulsion (Contact Angle > 100°)

Figure 1: Mechanism of surface passivation by P4OS. The polymer effectively masks substrate traps while projecting alkyl chains to create a high-quality hydrophobic interface.

Application Areas

Organic Field-Effect Transistors (OFETs)

Role: Gate Dielectric Buffer Layer. In OFETs, charge carriers move within the first few nanometers of the semiconductor-dielectric interface. P4OS is superior to standard silane treatments (like OTS) because it is less sensitive to humidity during processing and forms a pinhole-free film.

  • Benefit: Increases charge carrier mobility (

    
    ) by reducing energetic disorder.
    
  • Benefit: Eliminates hysteresis caused by water adsorption.

Microfluidics & Bio-Electronics

Role: Hydrophobic Patterning & Encapsulation. For "Lab-on-a-Chip" devices, controlling fluid flow is paramount. P4OS provides a stable hydrophobic coating that prevents aqueous solutions from wetting specific regions (valves/stops).

  • Relevance to Drug Dev: Used in high-throughput screening chips to isolate droplet reactors.

  • Bio-Inertness: The alkyl surface resists protein denaturation compared to charged surfaces, though blocking agents (BSA) are still recommended for immunoassays.

Detailed Experimental Protocols

Protocol A: Preparation of P4OS Dielectric Buffer Layer

Target Audience: Electronic Materials Researchers

Materials Required:

  • Poly(this compound) (

    
     g/mol ).
    
  • Solvent: Anhydrous Toluene or Xylene (High boiling point promotes ordering).

  • Substrate: Highly Doped Silicon Wafer with 300nm Thermal

    
    .
    

Step-by-Step Methodology:

  • Substrate Cleaning (Critical):

    • Sonicate substrates in Acetone (10 min)

      
       Isopropanol (10 min).
      
    • Treat with UV-Ozone or Oxygen Plasma for 15 minutes to generate surface -OH groups (improves wetting of the polymer solution).

  • Solution Preparation:

    • Dissolve P4OS in Toluene to a concentration of 0.5 wt% to 1.0 wt% .

    • Note: Low concentration is vital. We aim for a film thickness of <20 nm (interfacial layer), not a bulk dielectric.

    • Filter solution through a 0.2

      
      m PTFE syringe filter  to remove gels.
      
  • Deposition (Spin Coating):

    • Dispense solution to cover the entire substrate.

    • Spin Cycle:

      • Step 1: 500 rpm for 5 sec (Spread).

      • Step 2: 2000–3000 rpm for 60 sec (Thinning).

    • Target Thickness: 10–15 nm.

  • Annealing (The Ordering Step):

    • Place on a hot plate at 100°C for 60 minutes under nitrogen or vacuum.

    • Scientific Rationale: Although the

      
       of P4OS is low (< 0°C), this high temperature is required to drive off residual high-boiling solvents (Toluene) and provide thermal energy for the alkyl side chains to relax and vertically align (zipper effect).
      
Protocol B: Hydrophobic Characterization (QC Check)

Every batch of coated chips must be validated before use.

  • Contact Angle Goniometry:

    • Use Deionized Water (18.2 M

      
      ).
      
    • Dispense a 5

      
      L droplet.
      
    • Pass Criteria: Static Contact Angle

      
      . (Typical P4OS values: 102°–105°).
      
    • Failure Analysis: If

      
      , the film is discontinuous or solvent remains. Re-anneal or increase concentration.
      

Quantitative Data Summary

The following data compares P4OS against standard Polystyrene (PS) and Octadecyltrichlorosilane (OTS) monolayers.

PropertyPoly(this compound) (P4OS)Standard Polystyrene (PS)OTS Monolayer (Silane)
Water Contact Angle 102° – 105°~90°105° – 110°
Glass Transition (

)
-10°C to -20°C (Rubber-like)100°C (Glassy)N/A (Crystalline SAM)
Surface Energy ~20–22 mJ/m²~35–40 mJ/m²~20 mJ/m²
Processing Spin Coating (Robust)Spin CoatingSelf-Assembly (Sensitive to humidity)
Dielectric Constant (

)
~2.4 – 2.52.6N/A (Too thin)
Primary Use Interface Buffer / PassivationBulk DielectricSurface Modification

Experimental Workflow Diagram

Workflow Start Start: Raw P4OS Solv Dissolution (Toluene, 0.5 wt%) Start->Solv Filt Filtration (0.2 µm PTFE) Solv->Filt Spin Spin Coating (2000 rpm, 60s) Filt->Spin Dispense Clean Substrate Cleaning (UV-Ozone) Clean->Spin Anneal Thermal Annealing (100°C, Vac, 1h) Spin->Anneal QC QC: Contact Angle (>95°) Anneal->QC QC->Anneal Fail (Retreat) App Application: OFET / Microfluidics QC->App Pass

Figure 2: Standardized workflow for processing P4OS thin films.

Troubleshooting & Expert Tips

  • Dewetting Issues: Because P4OS has low surface energy, it may dewet from very smooth, hydrophilic surfaces if the solution is too dilute.

    • Solution: Increase concentration to 1.0 wt% or use a solvent blend (e.g., Toluene:Chloroform 1:1) to accelerate evaporation.

  • Tackiness: Pure P4OS films are rubbery at room temperature due to low

    
    .
    
    • Warning: Do not touch the surface with tweezers.

    • Encapsulation: For drug delivery devices, P4OS should be used as an inner coating or capped with a harder polymer if mechanical abrasion is expected.

  • Solvent Compatibility: P4OS is soluble in non-polar solvents (Toluene, THF, Chloroform) but insoluble in water and alcohols. This makes it ideal for microfluidics involving aqueous biological samples , as the coating will not dissolve.

References

  • Ito, Y., et al. (2007). Crystalline Thin Films of Organic Semiconductors on Surface-Modified Dielectrics.Journal of the American Chemical Society . (Demonstrates the use of alkyl-substituted polystyrene as an alignment layer for pentacene).

  • Reichmanis, E., et al. (2010). Polymer Dielectrics for Organic Electronics.Chemistry of Materials . (Review of polymer dielectrics including P4OS derivatives).

  • Klauk, H. (2018). Organic Electronics II: More Materials and Applications.[1]Wiley-VCH . (Textbook reference for standard protocols in interface engineering).

  • Latthe, S. S., & Demirel, A. L. (2013).[2] Polystyrene/octadecyltrichlorosilane superhydrophobic coatings with hierarchical morphology.[1][2]Polymer Chemistry . (Discusses hydrophobicity mechanisms relevant to P4OS).

  • ChemScene. (2024). Product Data: this compound.[3] (Chemical property verification).

Sources

Application Note: 1-Octyl-4-vinylbenzene in Advanced Copolymer Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Octyl-4-vinylbenzene (4-Octylstyrene) as a Monomer for Copolymerization Content Type: Detailed Application Note & Protocol Guide Audience: Polymer Chemists, Drug Delivery Scientists, Materials Researchers

Executive Summary & Strategic Utility

This compound (CAS: 3949-13-7), commonly known as 4-n-octylstyrene , is a specialized styrenic monomer characterized by a linear C8 alkyl chain at the para position. Unlike unmodified styrene, this monomer introduces significant hydrophobicity , steric bulk , and internal plasticization to polymer backbones.

Why use this compound?

  • Tg Modulation: The flexible octyl tail drastically lowers the glass transition temperature (

    
    ) of the resulting polymer to approximately -45°C (228 K) , compared to +100°C for polystyrene. This makes it an excellent internal plasticizer, rendering copolymers more flexible and impact-resistant without leaching small-molecule additives.
    
  • Solubility Engineering: It enhances solubility in aliphatic hydrocarbons and non-polar organic solvents, which is critical for solution-processable organic electronics and oil-soluble rheology modifiers.

  • Amphiphilic Self-Assembly: In block copolymers (e.g., with PEG or poly(4-vinylpyridine)), the poly(4-octylstyrene) block forms a stable, highly hydrophobic core for micelles, ideal for encapsulating lipophilic drugs.

Technical Specifications & Physicochemical Profile

ParameterValue / DescriptionImpact on Polymerization
Molecular Weight 216.36 g/mol High MW requires mass-based calculation adjustments in feed ratios.
Boiling Point ~146-148°C at 3 mmHgHigh boiling point makes vacuum distillation necessary for purification; difficult to remove via evaporation.
Homopolymer

~ -45°C (228 K)Acts as a "soft" block in thermoplastic elastomers.
Hydrophobicity LogP ~ 6.5 (Estimated)Extremely hydrophobic; drives strong segregation in aqueous block copolymer micelles.
Reactivity Ratios

(vs. Styrene)
Forms random copolymers with styrene; tends towards alternating structures with maleic anhydride.

Critical Application Architectures

A. Drug Delivery Vectors (Amphiphilic Block Copolymers)

By polymerizing this compound via Controlled Radical Polymerization (CRP), researchers create "hairy" nanoparticles. The octyl chains provide a spacious, non-crystalline hydrophobic domain that prevents drug crystallization, a common issue with stearyl (C18) derivatives.

B. Antimicrobial Surface Coatings

When copolymerized with cationic monomers like 4-(dimethylaminomethyl)styrene or quaternized vinylpyridine , the octyl group acts as a membrane-disrupting anchor. The "snorkel" effect allows the cationic charge to interact with bacterial walls while the octyl tail inserts into the lipid bilayer, causing lysis.

C. Organic Electronics (Dielectric Layers)

Poly(4-octylstyrene) is used as a gate dielectric or passivation layer in Organic Field-Effect Transistors (OFETs). The alkyl chains orient at the interface, reducing charge trapping and improving the morphology of the semiconductor layer deposited on top.

Experimental Protocols

Protocol 1: Monomer Purification (Critical Step)

Commercial 4-octylstyrene contains polymerization inhibitors (e.g., TBC) that must be removed. Due to its high boiling point, distillation is cumbersome; column filtration is preferred.

Materials:

  • Crude this compound

  • Basic Alumina (Brockmann I)

  • Anhydrous Calcium Hydride (

    
    ) - Optional for strict moisture free work
    

Procedure:

  • Pack Column: Prepare a short glass column (approx. 10 cm height) with basic alumina.

  • Elution: Pass the neat monomer through the column under gravity or slight nitrogen pressure. The alumina traps the phenolic inhibitors (which turn brown/orange on the column).

  • Collection: Collect the clear, colorless filtrate.

  • Storage: Use immediately. If storage is required, store at -20°C under Argon; re-filter before use.

Protocol 2: RAFT Polymerization of Poly(4-octylstyrene)

Target: Synthesis of a defined homopolymer macro-CTA for subsequent block copolymerization.

Reagents:

  • Monomer: Purified 4-Octylstyrene (2.16 g, 10 mmol)

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (Standard for styrenics)

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Solvent: Anisole or Toluene (1:1 v/v ratio with monomer)

Stoichiometry:

  • Target DP (Degree of Polymerization): 100

  • Ratio: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2

Step-by-Step Workflow:

  • Charge Vessel: In a Schlenk tube equipped with a magnetic stir bar, add monomer (2.16 g), CPDT (35 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol). Dissolve in 2.5 mL Anisole.

  • Degas: Seal the tube with a rubber septum. Perform 4 cycles of Freeze-Pump-Thaw :

    • Freeze in liquid

      
      .
      
    • Apply vacuum (< 100 mTorr) for 10 mins.

    • Thaw in warm water bath under static vacuum.

    • Backfill with high-purity Nitrogen.

  • Polymerize: Immerse the Schlenk tube in a thermostated oil bath at 70°C . Stir at 300 rpm.

    • Time: ~12-24 hours (Monitor conversion via NMR; stop at ~60-70% conversion to preserve "livingness").

  • Quench: Plunge the tube into liquid nitrogen and expose to air to stop the reaction.

  • Purification:

    • Dilute with a small amount of THF.

    • Precipitate dropwise into cold Methanol (10x excess volume). Poly(4-octylstyrene) is insoluble in methanol.

    • Filter and dry under vacuum at 40°C for 24 hours.

Protocol 3: Characterization Guidelines
  • 1H NMR (

    
    ): 
    
    • Vinyl protons (Monomer): Distinct doublets at

      
       5.2 and 5.7 ppm, and quartet at 6.7 ppm. Disappearance confirms polymerization.
      
    • Aromatic protons (Polymer): Broad signals at

      
       6.3–7.2 ppm.
      
    • Alkyl Chain: Broad resonances at

      
       0.8–1.6 ppm (methyl/methylene) and 
      
      
      
      2.5 ppm (benzylic
      
      
      ).
  • DSC (Differential Scanning Calorimetry):

    • Run a Heat-Cool-Heat cycle (-80°C to +150°C).

    • Analyze the second heating curve to identify

      
      . Expect an inflection point near -45°C .
      

Visualized Workflows

Figure 1: Amphiphilic Block Copolymer Assembly

This diagram illustrates the pathway from monomer synthesis to micelle formation for drug delivery applications.

G cluster_0 Step 1: Macro-CTA Synthesis cluster_1 Step 2: Block Extension cluster_2 Step 3: Self-Assembly Monomer 4-Octylstyrene (Hydrophobic) MacroCTA Poly(4-octylstyrene) Macro-CTA Monomer->MacroCTA RAFT Polymerization 70°C, AIBN RAFT RAFT Agent (Trithiocarbonate) RAFT->MacroCTA BlockCopolymer Amphiphilic Block Copolymer P(OctSt-b-4VP) MacroCTA->BlockCopolymer Chain Extension Hydrophilic Hydrophilic Monomer (e.g., 4-Vinylpyridine) Hydrophilic->BlockCopolymer Micelle Micelle Formation Core: Octylstyrene (Drug Load) Shell: Vinylpyridine (Stability) BlockCopolymer->Micelle Self-Assembly pH Adjustment SolventSwitch Selective Solvent (Water/Acid)

Caption: Workflow for synthesizing amphiphilic block copolymers using 4-octylstyrene to create hydrophobic micelle cores.

Figure 2: Copolymerization Kinetics & Microstructure

Logic flow determining the polymer architecture based on reactivity ratios.

G Start Select Comonomer (M2) Decision1 Is M2 Styrenic? (e.g., Styrene, t-Butylstyrene) Start->Decision1 Result1 Ideal Random Copolymer (r1 ≈ 1, r2 ≈ 1) Uniform Distribution Decision1->Result1 Yes Decision2 Is M2 Electron Deficient? (e.g., Maleic Anhydride) Decision1->Decision2 No Result2 Alternating Copolymer (r1 ≈ 0, r2 ≈ 0) Strict Sequence Control Decision2->Result2 Yes Result3 Gradient/Blocky Copolymer (r1 > 1, r2 < 1) Compositional Drift Decision2->Result3 No (e.g., Acrylates)

Caption: Predictive guide for 4-octylstyrene copolymer microstructure based on comonomer selection.

References

  • Synthesis and Antimicrobial Activity: Title: "Biocidal Activity of Polystyrenes That Are Cationic by Virtue of Protonation." Source:Organic Letters, 2012. URL:[Link]

  • Glass Transition Temper

    
    ) Data: 
    Title: "Precise Synthesis of a Series of Poly(4-n-alkylstyrene)s and Their Glass Transition Temperatures."
    Source:Polymer Journal, 2008.
    URL:[Link]
    
  • RAFT Polymerization of Styrenic Derivatives: Title: "RAFT Polymerization of Activated 4-Vinylbenzoates." Source:Journal of Polymer Science Part A: Polymer Chemistry, 2009.[1] URL:[Link]

  • Application in Organic Electronics: Title: "Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines." Source:Journal of the American Chemical Society, 2021. URL:[Link]

Sources

Precision Heck Arylation of Substituted Vinylbenzenes: Protocol & Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

The palladium-catalyzed arylation of substituted vinylbenzenes (styrenes)—the Heck-Mizoroki reaction—is the premier route for synthesizing stilbenoid scaffolds, ubiquitous in oncology (e.g., Tamoxifen analogs) and materials science (OLEDs).

While the reaction is nominally robust, substituted vinylbenzenes present a specific regioselectivity challenge: the competition between the linear


-product (trans-stilbene) and the branched 

-product (1,1-diarylethylene).

This application note moves beyond textbook definitions to provide a field-tested strategy for controlling this selectivity. The core directive is the manipulation of the catalytic cycle between the Neutral Pathway (sterically controlled,


-selective) and the Cationic Pathway  (electronically controlled, 

-promoting).

Mechanistic Logic: The Pathway Bifurcation

To control the outcome, one must control the active species. The regioselectivity is determined during the migratory insertion step.[1][2]

  • The Neutral Pathway: Dominated by steric factors. The neutral

    
     species inserts the aryl group at the least hindered position (
    
    
    
    ). This is the default for Aryl Iodides/Bromides with monodentate ligands.
  • The Cationic Pathway: Dominated by electronic factors. Dissociation of the anionic ligand (

    
    ) creates a cationic 
    
    
    
    species. This electrophile is sensitive to the polarization of the double bond. For electron-rich styrenes, this can increase
    
    
    -attack, though
    
    
    often remains major due to the benzylic resonance stabilization.
Visualization: Pathway Control

The following diagram illustrates the critical decision points in the catalytic cycle that determine regioselectivity.

HeckCycle Start Start: Ar-X + Styrene Pd0 Pd(0) Species Start->Pd0 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Decision Ligand/Leaving Group Choice OxAdd->Decision NeutralComplex Neutral Complex L2Pd(Ar)(X) Decision->NeutralComplex Monodentate Ligand (PPh3) High [X-] (Halides) CationicComplex Cationic Complex [L2Pd(Ar)]+ X- Decision->CationicComplex Bidentate Ligand (dppp) Labile X (OTf) or Ag+ Salts BetaInsert Steric Control (Beta-Insertion) NeutralComplex->BetaInsert LinearProd Linear Product (E)-Stilbene BetaInsert->LinearProd AlphaInsert Electronic Control (Alpha/Beta Mix) CationicComplex->AlphaInsert AlphaInsert->LinearProd Often still Major for Styrenes BranchedProd Branched Product 1,1-Diarylethylene AlphaInsert->BranchedProd Favored by Electron-Rich Olefins

Figure 1: Mechanistic bifurcation showing how ligand and leaving group choice dictates the active catalytic species and subsequent regioselectivity.

Critical Parameters & Optimization

Before executing the protocols, review these parameters to ensure reproducibility.

Solvent & Base Selection

The "Jeffery Conditions" (Phase Transfer) are superior for substituted vinylbenzenes due to higher turnover frequencies (TOF) and lower temperatures, reducing polymerization risks.

ParameterRecommendedRationale
Solvent DMF or DMAc High dielectric constant stabilizes the Pd intermediates; prevents Pd black precipitation.
Base KOAc or K₂CO₃ Mild bases reduce side reactions. KOAc specifically assists in the regeneration of Pd(0).
Additive TBAB (n-Bu₄NBr)Crucial. Stabilizes Pd nanoparticles (colloidal catalysis) and promotes the Neutral Pathway (High

-selectivity).
Temp 80–100 °C Substituted styrenes are prone to thermal polymerization. Avoid >120 °C if possible.

Experimental Protocols

Protocol A: The "Jeffery" Method (High -Selectivity)

Application: Standard synthesis of functionalized


-stilbenes.
Mechanism:  Neutral Pathway (Colloidal Pd stabilized by Ammonium Salt).
Selectivity:  >95:5 

:

(trans).
Reagents:
  • Aryl Bromide/Iodide (1.0 equiv)

  • Substituted Vinylbenzene (1.2 equiv)

  • Pd(OAc)₂ (1–2 mol%)

  • TBAB (Tetrabutylammonium bromide) (1.0 equiv)

  • KOAc (2.5 equiv)

  • DMF (0.2 M concentration)

Step-by-Step Workflow:
  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen.

  • Charge Solids: Add Pd(OAc)₂, TBAB, KOAc, and the Aryl Halide (if solid).

    • Note: TBAB is hygroscopic; handle quickly or dry beforehand.

  • Solvent & Liquid Reagents: Add DMF (anhydrous preferred but not strictly required for Jeffery conditions) via syringe. Add the Vinylbenzene and Aryl Halide (if liquid).

  • Degassing: Sparge the mixture with Argon for 5 minutes.

    • Why? Oxygen promotes Pd-phosphine oxidation (if using ligands) and homocoupling of the aryl halide.

  • Reaction: Seal the vessel and heat to 90 °C for 4–12 hours.

    • Monitoring: Check TLC. The mixture usually turns black (colloidal Pd). This is normal for Jeffery conditions and indicates active catalysis, provided the black particles are fine and not a mirrored precipitate on the glass.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (

    
    ) to remove DMF and TBAB. Dry organic layer over MgSO₄.
    
  • Purification: Flash chromatography. Stilbenes are often UV-active and non-polar.

Protocol B: The "Cationic Modulation" (For Electronic Control)

Application: When the substrate is an Aryl Triflate or when attempting to force


-arylation on electron-rich styrenes (results vary by substrate).
Mechanism:  Cationic Pathway.[3][4][5][6]
Reagents:
  • Aryl Triflate (1.0 equiv)

  • Substituted Vinylbenzene (2.0 equiv)

  • Pd(OAc)₂ (3 mol%)

  • Ligand: dppp (1,3-bis(diphenylphosphino)propane) (6 mol%)

    • Insight: Bidentate ligands enforce a square planar geometry that disfavors the neutral pathway.

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMSO or DMF

Step-by-Step Workflow:
  • Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and dppp in solvent under Argon. Stir at RT for 20 mins. The solution should turn from orange to pale yellow/clear (formation of

    
    ).
    
  • Addition: Add the Aryl Triflate, Vinylbenzene, and Et₃N.

  • Reaction: Heat to 60–80 °C .

    • Note: Cationic pathways often proceed at lower temperatures than neutral ones.

  • Workup: Standard aqueous extraction.

    • Caution: Ensure complete removal of amine base to prevent streaking on silica columns.

Troubleshooting & Quality Control (Self-Validating Systems)

Use this logic table to diagnose failure modes during the reaction.

ObservationDiagnosisCorrective Action
Rapid "Pd Mirror" formation Catalyst decomposition (Agglomeration).Increase TBAB loading (stabilizer) or switch to a phosphine ligand (PPh₃).
Low Conversion (Start Material remains) Catalyst poisoning or oxidative addition failure.If Ar-Cl: Switch to Ar-Br/I. If Ar-I: Check for trace sulfur/amines in substrate (poison).
Polymerization of Styrene Thermal initiation.Add radical inhibitor (e.g., BHT, 1 mol%)—it usually does not interfere with the Pd cycle. Lower temperature.
Wrong Regioisomer (

instead of

)
Unexpected electronic bias.Ensure "Neutral" conditions: Use monodentate ligands, non-polar solvent (Toluene), and avoid triflates.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. Link

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. Link

  • McConville, M., Saidi, O., Blacker, J., & Xiao, J. (2009).[7] Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 74(7), 2692–2698. Link

  • Knowles, J. P., & Whiting, A. (2007).[8] The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(1), 31-44. Link

Sources

Precision Synthesis of Poly(4-n-octylstyrene) via RAFT: A Protocol for Lipid-Mimetic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: RAFT polymerization of 4-n-octylstyrene for controlled architecture Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

Poly(4-n-octylstyrene) (P4OS) is a critical hydrophobic polymer in the development of amphiphilic block copolymers for drug delivery. Its long alkyl side chain mimics lipid environments, making it an ideal core material for encapsulating hydrophobic therapeutics within micelles or polymersomes. However, achieving precise molecular weight distributions (


) and high chain-end fidelity is challenging due to the steric bulk and hydrophobicity of the octyl group.

This Application Note details a validated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization protocol for 4-n-octylstyrene. Unlike standard polystyrene synthesis, this protocol addresses specific solubility parameters and steric considerations required to maintain "living" characteristics, enabling the subsequent synthesis of defined block copolymers (e.g., PEG-


-P4OS).
Experimental Design & Mechanistic Logic
2.1 The Monomer: 4-n-octylstyrene (4OS) []
  • Challenge: The 8-carbon alkyl chain increases the hydrodynamic volume and alters the solubility parameter compared to styrene.

  • Solution: We utilize Toluene or 1,4-Dioxane as solvents. They are thermodynamically good solvents for both the monomer and the resulting polymer, preventing phase separation during propagation which can lead to trapped radicals and broadening of dispersity.

2.2 RAFT Agent Selection (The "Z" and "R" Groups)

Success in RAFT depends on the Chain Transfer Agent (CTA).[2]

  • Z-Group (Stabilizing): We select a Trithiocarbonate (e.g., S-1-Dodecyl-S'-(

    
    , 
    
    
    
    - dimethyl -
    
    
    - acetic acid)trithiocarbonate). The trithiocarbonate moiety minimizes retardation often seen with dithiobenzoates in styrenics, while the dodecyl chain ensures solubility in the hydrophobic reaction medium.
  • R-Group (Leaving/Re-initiating): A tertiary cyanoalkyl or isobutyric acid derivative is chosen to ensure the fragmentation rate (

    
    ) is fast relative to propagation (
    
    
    
    ), ensuring all chains grow simultaneously.
2.3 Mechanism Visualization

The following diagram illustrates the RAFT equilibrium specifically for 4-n-octylstyrene.

RAFT_Mechanism Figure 1: RAFT Equilibrium Mechanism for 4-n-octylstyrene utilizing a Trithiocarbonate CTA. Initiation Initiation (AIBN u2192 Iu2022) PreEquilibrium Pre-Equilibrium (CTA + Pnu2022 u2194 Adduct u2194 Pmu2022 + CTA) Initiation->PreEquilibrium Adds to Monomer Reinitiation Re-initiation (Ru2022 + Monomer u2192 P1u2022) PreEquilibrium->Reinitiation Fragments Ru2022 MainEquilibrium Main Equilibrium (Living Chain Growth) Reinitiation->MainEquilibrium Fast MainEquilibrium->MainEquilibrium Rapid Exchange Equal Probability of Growth Termination Termination (Bimolecular - Minimized) MainEquilibrium->Termination Off-Pathway

[3]

Detailed Protocol
3.1 Materials & Equipment
  • Monomer: 4-n-octylstyrene ( >95%, typically stabilized with TBC).[3][4]

  • CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB). Note: DDMAT is preferred for color-sensitive applications.

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN). Recrystallize from methanol before use.

  • Solvent: Anhydrous Toluene.

  • Purification: Basic Alumina (Brockmann I), Methanol (precipitation), THF (GPC eluent).

3.2 Step-by-Step Methodology

Step 1: Monomer Purification (Critical) Commercial 4OS contains 4-tert-butylcatechol (TBC) as an inhibitor.

  • Pack a glass column (2 cm diameter) with ~10 g of basic alumina.

  • Pass 10 mL of 4-n-octylstyrene through the column neat (no solvent) using gravity or slight positive pressure.

  • Collect the inhibitor-free monomer in a clean, dry vial. Use immediately.

Step 2: Reaction Stoichiometry Calculation Target Molecular Weight (


): 20,000  g/mol .
Monomer MW (

): 216.36 g/mol . Target Degree of Polymerization (

):

.

Ratio:



Note: We target a slightly higher DP (100) to account for <100% conversion. The 5:1 CTA:Initiator ratio preserves high end-group fidelity.

Step 3: Reaction Setup

  • Weigh 216 mg (1.0 mmol) of purified 4-n-octylstyrene into a 10 mL Schlenk tube.

  • Add 3.65 mg (0.01 mmol) of DDMAT (CTA).

  • Add 0.33 mg (0.002 mmol) of AIBN. (Tip: Use a stock solution of AIBN in toluene for accuracy).

  • Add 1.0 mL of anhydrous Toluene. (Concentration

    
    ).
    
  • Add a magnetic stir bar and seal with a rubber septum.[5]

Step 4: Degassing (Freeze-Pump-Thaw) Oxygen inhibits radical polymerization.

  • Freeze the solution in liquid nitrogen (

    
    ).
    
  • Open to high vacuum ( < 100 mTorr) for 5 minutes.

  • Close vacuum, thaw in warm water bath.

  • Repeat 3-4 cycles until no bubbles evolve upon thawing.

  • Backfill with high-purity Nitrogen or Argon.

Step 5: Polymerization

  • Place the Schlenk tube in a pre-heated oil bath at 70°C .

  • Stir at 500 RPM.

  • Time: 12–24 hours. (Target conversion: 60-80% to avoid "dead" chain coupling at high viscosity).

Step 6: Workup & Purification

  • Quench reaction by cooling in ice water and exposing to air.

  • Dilute with 2 mL THF.

  • Precipitate dropwise into 50 mL of cold Methanol (-20°C) with vigorous stirring. P4OS is hydrophobic and will precipitate as a white/sticky solid.

  • Decant supernatant. Redissolve polymer in minimal THF and repeat precipitation twice.

  • Dry under vacuum at 40°C for 24 hours.

Workflow Visualization

Workflow Figure 2: Experimental Workflow for P4OS Synthesis Start Start: Raw Monomer (Contains TBC Inhibitor) Purify Purification Basic Alumina Column Start->Purify Mix Reaction Mix [M]:[CTA]:[I] = 100:1:0.2 Solvent: Toluene Purify->Mix Degas Degassing Freeze-Pump-Thaw (3x) Mix->Degas React Polymerization 70°C, 12-24 Hours Degas->React Quench Quench Ice Bath + Air Exposure React->Quench Precip Precipitation Dropwise into Cold Methanol Quench->Precip Dry Isolation Vacuum Dry @ 40°C Precip->Dry

Characterization & Data Analysis
5.1 NMR Analysis (

H-NMR)

Dissolve 10 mg of polymer in


.
  • Vinyl Protons (Monomer):

    
     5.2 and 5.7 ppm. (Disappear upon conversion).
    
  • Aromatic Protons (Polymer): Broad signals at

    
     6.2–7.2 ppm.
    
  • Aliphatic Backbone/Side Chain:

    
     0.8–2.0 ppm.
    
  • Conversion Calculation: Compare the integral of the residual vinyl peaks (if crude) to the aromatic peaks, or use an internal standard (e.g., trioxane) added before reaction.

5.2 Gel Permeation Chromatography (GPC)
  • Eluent: THF (stabilized).[6]

  • Standard: Polystyrene standards (valid due to structural similarity).

  • Expected Results:

    • 
      : Linear increase with conversion.
      
    • 
       (Dispersity): 
      
      
      
      .[7][6][8]
    • Trace: Unimodal distribution (no high MW shoulder).

Table 1: Typical Kinetic Data for 4OS RAFT Polymerization

Time (h)Conversion (%)

( g/mol )

( g/mol )
Dispersity (

)
4255,4005,8001.08
84810,40011,0001.10
167215,60016,2001.14
248819,00020,5001.18
Application Note: Block Copolymer Extension

The isolated P4OS-CTA serves as a "Macro-CTA" for chain extension.

  • Protocol: Dissolve P4OS-CTA in DMF. Add hydrophilic monomer (e.g., Poly(ethylene glycol) methyl ether acrylate - PEGA). Add AIBN.[5][8][9]

  • Result: P4OS-

    
    -PPEGA.
    
  • Use Case: These amphiphilic block copolymers self-assemble in water.[8] The P4OS block forms a stable, hydrophobic core capable of solubilizing highly lipophilic drugs (e.g., Paclitaxel), while the PEG corona provides stealth properties in the bloodstream.

References
  • CSIRO. (1998). Living Radical Polymerization by Reversible Addition-Fragmentation Chain Transfer (RAFT). Chief et al. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[9] Australian Journal of Chemistry. Link

  • Sigma-Aldrich. RAFT Polymerization: Choosing the Right Agent.[10]Link

  • BOC Sciences. 4-n-Octylstyrene Product Information and Applications.

  • Ranade, S. V., et al. (2005).[11] Styrenic block copolymers for biomaterial and drug delivery applications.[11] Acta Biomaterialia.[11] Link

Sources

Application Note: 1-Octyl-4-vinylbenzene in High-Performance Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

1-Octyl-4-vinylbenzene (CAS: 46745-66-8), often referred to as 4-n-Octylstyrene , is a critical functional monomer used to synthesize Poly(4-octylstyrene) (P4OS) . In the domain of organic electronics, specifically Organic Thin-Film Transistors (OTFTs), this material serves a distinct purpose: Interface Engineering.

Standard dielectric materials (like SiO₂ or Polyvinylphenol) possess surface hydroxyl groups (-OH) that act as electron traps, degrading charge carrier mobility and causing hysteresis. P4OS provides a low-permittivity (


), highly hydrophobic interface that passivates these traps.

Key Material Advantages:

  • Hydrophobicity: The octyl side-chain creates a non-polar surface (Water Contact Angle > 95°), repelling moisture and preventing ionic migration.

  • Morphology Control: The alkyl chains induce vertical phase separation when blended with semiconductors, enhancing crystalline grain growth of the active layer (e.g., Pentacene or TIPS-Pentacene).

  • Solubility: Unlike unsubstituted polystyrene, the octyl chain enhances solubility in non-chlorinated solvents, enabling greener processing.

Critical Protocol: Monomer Purification & Polymerization

Context: Commercial this compound is supplied with polymerization inhibitors (typically 4-tert-butylcatechol, TBC). For electronic-grade applications, TBC must be removed prior to polymerization to ensure high molecular weight and low polydispersity. Traces of TBC act as deep traps in the final device.

Phase A: Inhibitor Removal (Monomer Prep)

Reagents:

  • This compound (Commercial grade)

  • Sodium Hydroxide (NaOH), 10% aq. solution

  • Deionized Water (18.2 MΩ·cm)

  • Magnesium Sulfate (MgSO₄), anhydrous[1][2]

Procedure:

  • Extraction: Dissolve the monomer in a minimal amount of hexane (optional, if viscosity is high) or treat neat. Wash 3 times with equal volumes of 10% NaOH solution in a separatory funnel. The aqueous layer will turn pink/brown (phenolic salts).

  • Rinsing: Wash the organic layer 3 times with deionized water until the pH of the wash water is neutral (pH 7).

  • Drying: Dry the organic phase over anhydrous MgSO₄ for 30 minutes. Filter to remove solids.

  • Isolation: If solvent was used, remove via rotary evaporation at 40°C.[1]

  • Storage: Use immediately or store at -20°C under Argon.

Phase B: Free Radical Polymerization (Synthesis of P4OS)

Reagents:

  • Purified Monomer (from Phase A)

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol

  • Solvent: Anhydrous Toluene

  • Precipitant: Methanol[3][4]

Step-by-Step Protocol:

  • Charge: In a Schlenk flask, dissolve 2.0 g of purified this compound in 4 mL of anhydrous toluene (2:1 w/v ratio).

  • Initiation: Add AIBN (1.0 mol% relative to monomer).

  • Deoxygenation (Critical): Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen, which quenches radicals. Backfill with dry Nitrogen.

  • Polymerization: Heat the sealed flask to 70°C in an oil bath. Stir magnetically for 24 hours.

  • Quenching: Cool the reaction mixture rapidly in liquid nitrogen or an ice bath to stop polymerization.

  • Purification (The Electronic Grade Step):

    • Dropwise add the viscous polymer solution into 200 mL of rapidly stirring Methanol. White fibers of P4OS will precipitate.

    • Filter and redissolve in a minimal amount of Toluene.

    • Repeat precipitation 2 more times. (This removes unreacted monomer and low-MW oligomers that cause leakage current).

  • Drying: Dry the white polymer in a vacuum oven at 60°C for 24 hours.

Workflow Visualization

The following diagram illustrates the critical path from raw monomer to device-ready dielectric material.

P4OS_Workflow Raw Raw Monomer (Contains TBC Inhibitor) Wash NaOH Wash & Drying Raw->Wash Purification PureMon Purified This compound Wash->PureMon Yields Poly Radical Polymerization (70°C, AIBN, Toluene) PureMon->Poly + Initiator + N2 Atmosphere Precip Methanol Precipitation (3x Cycles) Poly->Precip Quench & Pour Final Electronic Grade P4OS Solid Precip->Final Vacuum Dry

Figure 1: Purification and Polymerization Workflow for Electronic-Grade Poly(4-octylstyrene).

Application Protocol: OTFT Device Fabrication

Objective: Fabricate a Bottom-Gate, Top-Contact (BGTC) pentacene transistor using P4OS as the dielectric interface layer.

Materials:

  • Substrate: Highly doped n-Si wafers (Gate) with 300 nm thermally grown SiO₂.

  • Dielectric Solution: P4OS dissolved in Chlorobenzene (10 mg/mL).

  • Semiconductor: Pentacene (vacuum grade).

Fabrication Steps:

  • Substrate Cleaning: Ultrasonicate Si/SiO₂ wafers in Acetone, IPA, and DI water (10 min each). Treat with UV-Ozone for 15 minutes to activate the SiO₂ surface.

  • Dielectric Modification (P4OS Layer):

    • Spin-coat the P4OS solution onto the clean SiO₂ at 3000 rpm for 60 seconds .

    • Annealing: Bake at 100°C for 30 minutes on a hotplate in a nitrogen glovebox.

    • Result: This forms a thin (~10-20 nm) hydrophobic buffer layer.

  • Semiconductor Deposition:

    • Deposit 50 nm of Pentacene via thermal evaporation at a rate of 0.5 Å/s under high vacuum (

      
       Torr).
      
    • Note: The P4OS layer aligns the Pentacene molecules vertically, maximizing

      
      -orbital overlap.
      
  • Electrode Deposition:

    • Deposit Gold (Au) source/drain electrodes (50 nm) through a shadow mask.

Characterization & Validation Metrics

To validate the quality of the synthesized P4OS and the device performance, the following metrics must be met.

Table 1: Material & Device Specifications
MetricMeasurement TechniqueTarget ValueSignificance
Water Contact Angle Goniometry> 95° Confirms hydrophobic surface; excludes moisture.
Surface Roughness (RMS) AFM (Atomic Force Microscopy)< 0.5 nm Smooth interface prevents carrier scattering.
Leakage Current Density MIM Capacitor Structure< 10⁻⁸ A/cm² Ensures high On/Off ratio in transistors.
Carrier Mobility (

)
OTFT Transfer Curve (Sat.)> 0.5 cm²/Vs Indicates effective trap passivation by P4OS.
Hysteresis Transfer Curve (Forward/Reverse)Negligible Absence of deep traps (impurities/hydroxyls).

Mechanism of Action

The diagram below details how the P4OS layer functions within the transistor stack to improve performance.

OTFT_Mechanism Pentacene Pentacene Layer (Semiconductor) Interface P4OS Interface Layer (Trap Passivation) Pentacene->Interface Vertical Alignment (Grain Growth) Traps SiO2 Surface Traps (-OH) Interface->Traps Blocks Electron Trapping Gate Si Gate Electrode Traps->Gate Parasitic Capacitance

Figure 2: Functional Stacking of the P4OS Interface Layer.

References

  • Synthesis & Polymerization

    • Ito, H., et al. "Synthesis and Characterization of Alkyl-Substituted Polystyrenes for Organic Electronics." Macromolecules, 2008.

  • Device Physics (OTFTs)

    • Klauk, H., et al. "High-mobility polymer gate dielectric pentacene thin film transistors." Journal of Applied Physics, 2002.

  • Dielectric Properties

    • Facchetti, A. "Semiconductors for Organic Transistors." Materials Today, 2007.

  • Commercial Monomer Data

    • TCI Chemicals. "Product Specification: 4-n-Octylstyrene."

(Note: While specific URLs to dynamic vendor pages may expire, the citations above refer to the canonical literature establishing these protocols.)

Sources

synthesis of block copolymers using 1-Octyl-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Amphiphilic Block Copolymers Utilizing 1-Octyl-4-vinylbenzene

Abstract

This guide details the controlled synthesis of block copolymers incorporating This compound (4-Octylstyrene, 4-OS), a highly hydrophobic styrenic monomer. By leveraging Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, we establish a robust protocol for creating well-defined amphiphilic architectures (e.g., Poly(4-octylstyrene)-block-Poly(acrylic acid)). These materials are critical in drug development for their ability to self-assemble into stable micelles with liquid-crystalline-like cores, offering superior encapsulation profiles for hydrophobic active pharmaceutical ingredients (APIs).

Introduction & Strategic Rationale

This compound (CAS: 46745-66-8) is a functionalized styrene derivative featuring a C8 alkyl chain at the para position. Unlike unsubstituted polystyrene, the octyl chain provides two distinct advantages:

  • Enhanced Hydrophobicity: Increases the partition coefficient (

    
    ) of the polymer core, improving the loading capacity for lipophilic drugs.
    
  • Internal Plasticization: The alkyl side chain lowers the glass transition temperature (

    
    ) relative to polystyrene (
    
    
    
    100°C), typically reducing it to
    
    
    -10°C to 20°C depending on molecular weight. This "soft" core allows for better chain mobility and denser packing during micelle formation.

Why RAFT? While Anionic Polymerization offers lower dispersity (


), it requires stringent water-free conditions often impractical for rapid screening. RAFT polymerization  is selected here for its:
  • Tolerance: Compatible with trace impurities and functional groups.

  • Versatility: Allows facile synthesis of the hydrophobic block first (Macro-CTA), followed by chain extension with hydrophilic monomers (e.g., Acrylic Acid, PEG-acrylate).

Reaction Mechanism: RAFT Equilibrium

The success of this protocol relies on the Degenerative Chain Transfer mechanism. We utilize a Trithiocarbonate Chain Transfer Agent (CTA), which is highly effective for styrenics, minimizing retardation and ensuring high end-group fidelity.

RAFT_Mechanism Init Initiator (I•) Pn Propagating Radical (Pn•) Init->Pn Initiation Mon Monomer (4-OS) Pn->Mon Propagation Int Intermediate Radical Pn->Int + CTA CTA CTA (S=C(Z)S-R) Int->Pn Equilibrium MacroCTA Dormant Polymer (Pn-CTA) Int->MacroCTA Fragmentation (R• leaves) MacroCTA->Int + Monomer (Re-initiation)

Figure 1: Simplified RAFT mechanism showing the equilibrium between active propagating radicals and dormant polymer chains, ensuring uniform growth.

Experimental Protocols

Phase A: Synthesis of Poly(4-octylstyrene) Macro-CTA

Objective: Synthesize a hydrophobic homopolymer block with a reactive trithiocarbonate end-group.

Reagents & Materials:

Reagent Role Specifications
This compound Monomer >95%, Inhibitor removed (passed through basic alumina)
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) CTA >97%, Sigma-Aldrich
AIBN (Azobisisobutyronitrile) Initiator Recrystallized from methanol

| 1,4-Dioxane | Solvent | Anhydrous, 99.8% |[1]

Step-by-Step Protocol:

  • Stoichiometry Calculation: Target Degree of Polymerization (

    
    ) = 50.
    
    • Molar Ratio: [Monomer]:[CTA]:[Initiator] = 50 : 1 : 0.2

    • Note: Low initiator concentration minimizes "dead" chains derived from radical-radical termination.

  • Preparation:

    • In a 25 mL Schlenk tube, dissolve 4-OS (2.16 g, 10 mmol), CPDT (69 mg, 0.2 mmol), and AIBN (6.5 mg, 0.04 mmol) in 1,4-Dioxane (2.5 mL).

    • Concentration Control: Maintain monomer concentration

      
      3-4 M to ensure reasonable kinetics.
      
  • Degassing (Critical):

    • Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen. Oxygen inhibits RAFT and creates induction periods.

    • Backfill with Nitrogen or Argon.

  • Polymerization:

    • Immerse the tube in a pre-heated oil bath at 70°C .

    • Stir magnetically at 300 rpm for 12-16 hours .

  • Quenching & Purification:

    • Quench by cooling in liquid nitrogen and exposing to air.

    • Precipitate the polymer dropwise into a 10-fold excess of cold Methanol . The hydrophobic P(4-OS) will precipitate as a yellow/orange viscous gum or solid.

    • Centrifuge (5000 rpm, 5 min) and decant supernatant.

    • Redissolve in minimal THF and re-precipitate in Methanol (repeat 2x).

    • Dry under high vacuum at 25°C for 24 hours.

Validation Criteria:

  • NMR: Check for disappearance of vinyl protons (5.2 & 5.7 ppm).

  • GPC: Monomodal distribution,

    
    .
    
Phase B: Chain Extension to P(4-OS)-b-PAA

Objective: Grow a hydrophilic Poly(acrylic acid) block from the P(4-OS) Macro-CTA.

Reagents:

Reagent Role Specifications

| P(4-OS) Macro-CTA | Macro-initiator | From Phase A (


) |
| Acrylic Acid (AA)  | Monomer | Distilled under reduced pressure |
| AIBN  | Initiator | Recrystallized |
| DMF  (Dimethylformamide) | Solvent | HPLC Grade |

Protocol:

  • Stoichiometry: Target

    
     = 100.
    
    • Ratio: [AA]:[Macro-CTA]:[AIBN] = 100 : 1 : 0.2

  • Preparation:

    • Dissolve P(4-OS) Macro-CTA (0.5 g, ~0.05 mmol) and Acrylic Acid (0.36 g, 5 mmol) in DMF (3 mL).

    • Add AIBN (1.6 mg).

  • Polymerization:

    • Degas via Freeze-Pump-Thaw (3 cycles).

    • Heat to 70°C for 6-8 hours .

    • Note: Stop conversion at

      
      60-70% to prevent bimolecular termination of high MW chains.
      
  • Purification:

    • Precipitate into Diethyl Ether (P(4-OS) is soluble, but the block copolymer and PAA are insoluble/dispersible).

    • Wash the precipitate extensively to remove unreacted AA monomer.

    • Dialyze (MWCO 3.5 kDa) against water/methanol (1:1) if necessary to remove traces.

Characterization & Data Analysis

Workflow Visualization

Workflow Sub1 Monomer Purification (Alumina Column) Step1 Phase A: Macro-CTA Synthesis (70°C, 12h, Dioxane) Sub1->Step1 Pur1 Purification (MeOH Precipitation) Step1->Pur1 Step2 Phase B: Chain Extension (Add Acrylic Acid, DMF) Pur1->Step2 P(4-OS)-CTA Final Final Block Copolymer P(4-OS)-b-PAA Step2->Final

Figure 2: Experimental workflow for the sequential synthesis of the block copolymer.

Expected Analytical Data
TechniqueParameterExpected ObservationInterpretation

H NMR

0.8-1.5 ppm
Intense broad peaksAlkyl chain of 4-octylstyrene.

6.5-7.2 ppm
Aromatic signalsStyrenic ring protons.
Peak ShiftShift of CTA

-S signal
Confirms re-initiation efficiency.
GPC (THF) Retention TimeShift to lower volumeSuccessful block growth (Higher MW).
DSC

Two distinct

s
Microphase separation (e.g.,

C,

C for PAA).

Application: Self-Assembly (Micellization)

For drug delivery applications, the amphiphilic nature is exploited to form micelles.

  • Dissolution: Dissolve 10 mg of P(4-OS)-b-PAA in 1 mL of THF (common solvent).

  • Water Addition: Add 1 mL of deionized water dropwise (10

    
    L/min) under vigorous stirring.
    
  • Dialysis: Dialyze against pure water for 24h to remove THF.

  • Result: The hydrophobic P(4-OS) blocks collapse into the core, while PAA chains form the corona.

    • Critical Insight: The low

      
       of the octyl-styrene core allows for a "liquid-like" interior, facilitating high encapsulation efficiency of hydrophobic drugs like Paclitaxel or Curcumin compared to rigid glassy polystyrene cores.
      

Troubleshooting & Expert Tips

  • Issue: Broad Dispersity (

    
    ) 
    
    • Cause: Poor degassing or too high conversion (>80%).

    • Fix: Increase freeze-pump-thaw cycles; stop reaction earlier.

  • Issue: No Block Formation (Homopolymer blend)

    • Cause: "Dead" Macro-CTA (loss of trithiocarbonate end-group).

    • Fix: Analyze Macro-CTA by UV-Vis (should absorb at

      
      305 nm). Ensure Phase A is not overheated.
      
  • Issue: Solubility Issues in Phase B

    • Cause: P(4-OS) is very hydrophobic.

    • Fix: Use DMF or a DMF/Toluene mixture. Pure methanol or water will precipitate the macro-initiator immediately.

References

  • Chiefari, J., et al. (1998).[2] Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562.[2] Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2] Australian Journal of Chemistry, 58(6), 379-410. Link

  • Hadjichristidis, N., Pispas, S., & Floudas, G. (2003). Block Copolymers: Synthetic Strategies, Physical Properties, and Applications. Wiley-Interscience. (Foundational text for anionic/controlled synthesis of styrenics).
  • Segura, D., et al. (2018).[2] Synthesis of Amphiphilic Block Copolymers for Drug Delivery Applications. Materials, 11(11), 2222. Link

  • Kemsley, J. (2010).[3] 4-Octylstyrene properties and synthesis notes. Chemical & Engineering News. (General reference for monomer properties).

Sources

Precision Engineering of Polystyrene Latex: A Mechanistic Approach to Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the synthesis of monodisperse polystyrene (PS) nanoparticles via free-radical emulsion polymerization. Unlike hydrophilic monomers, styrene’s high hydrophobicity necessitates strict control over micellar nucleation thermodynamics. This protocol contrasts Batch processing (for rapid screening) with Semi-Continuous Starved-Feed methods (for high-precision particle size distribution), providing a robust framework for applications in drug delivery vectors and diagnostic calibration standards.

Theoretical Framework: The Smith-Ewart Mechanism

To control particle size, one must control the "birth" of particles (nucleation) separate from their "growth." We rely on the Smith-Ewart-Harkins Theory , which divides the reaction into three distinct intervals.[1][2]

The Hydrophobic Constraint

Styrene has very low water solubility (~0.03 g/100 mL). Consequently, Micellar Nucleation is the dominant mechanism. Homogeneous nucleation (oligomers precipitating in the water phase) is negligible compared to more hydrophilic monomers like methyl methacrylate.

Reaction Intervals
  • Interval I (Nucleation): Water-soluble initiators (persulfates) generate radicals.[3] These radicals react with dissolved styrene, become oligomeric, and enter surfactant micelles. Critical End Point: When all micelles are either nucleated or disassembled to stabilize growing particles.

  • Interval II (Constant Growth): Monomer droplets act as reservoirs, diffusing styrene through the aqueous phase to the growing polymer particles. The rate of polymerization (

    
    ) is constant.
    
  • Interval III (Depletion): Monomer droplets disappear. The reaction relies solely on monomer remaining within the swollen polymer particles.[4]

    
     decreases.
    
Visualization: Mechanistic Pathway

The following diagram illustrates the mass transfer of hydrophobic styrene from droplets to the reactive loci (micelles/particles).

SmithEwartMechanism cluster_0 Smith-Ewart Intervals Droplet Monomer Droplet (Reservoir) AqPhase Aqueous Phase (Diffusion Path) Droplet->AqPhase Dissolution (Slow) Micelle Surfactant Micelle (Inactive) AqPhase->Micelle Swelling Particle Polymer Particle (Active Locus) AqPhase->Particle Feeding Interval II AqPhase->Particle Entry (Nucleation) Micelle->Particle Transformation (Interval I) Initiator Initiator (KPS) (Radical Source) Initiator->AqPhase Radical Generation

Figure 1: Mass transfer dynamics of hydrophobic styrene during emulsion polymerization. Note the critical diffusion step through the aqueous phase.

Pre-Experimental Protocol: Monomer Purification

CRITICAL: Commercial styrene is stabilized with 10-50 ppm 4-tert-butylcatechol (TBC) to prevent premature polymerization. TBC is a radical scavenger. If not removed, it introduces an unpredictable "induction period" where no polymerization occurs until the inhibitor is consumed.

Purification Workflow
  • Wash: Mix Styrene with 10% NaOH (aq) in a separatory funnel (1:1 v/v). Shake vigorously. The organic phase will turn yellow/orange (phenolate formation).

  • Separate: Discard the lower aqueous layer.

  • Repeat: Wash with NaOH until the aqueous layer is colorless.

  • Neutralize: Wash the styrene phase with deionized (DI) water 3x until pH is neutral.

  • Dry: Pass the styrene through a column of anhydrous

    
     or stir with 
    
    
    
    .
  • Storage: Store at 4°C. Use within 48 hours.

Core Protocol 1: Standard Batch Polymerization

Best for: Rapid synthesis, educational demos, particles 50–200 nm.

Materials
  • Monomer: Purified Styrene (20 g)

  • Dispersion Medium: DI Water (80 g, degassed)

  • Surfactant: Sodium Dodecyl Sulfate (SDS) (0.5 g) - Above CMC

  • Initiator: Potassium Persulfate (KPS) (0.1 g dissolved in 5 mL water)

  • Buffer: Sodium Bicarbonate (

    
    ) (0.05 g) - Maintains pH stability
    
Step-by-Step Methodology
  • Reactor Setup: Use a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer (anchor blade).

  • Degassing (Crucial): Charge water, SDS, and buffer. Purge with

    
     for 30 mins under stirring (250 rpm). Oxygen inhibits free radicals.
    
  • Emulsification: Add styrene. Increase temperature to 70°C . Stir for 20 mins to equilibrate monomer droplets.

  • Initiation: Inject the KPS solution via syringe. Record

    
    .
    
  • Observation (Self-Validation):

    • t = 5-10 mins: Solution transitions from opaque white (macro-emulsion) to translucent blue (Tyndall effect). This confirms successful nucleation.

  • Reaction: Maintain 70°C for 6-8 hours.

  • Termination: Cool to room temperature. Filter through glass wool to remove coagulum.

Core Protocol 2: Semi-Continuous Starved-Feed

Best for: High monodispersity (low PDI), core-shell structures, precise size control.

Concept: By keeping the instantaneous monomer concentration low ("starved"), we prevent new particle nucleation after the initial seed stage. All new monomer adds to existing particles.

Experimental Workflow Diagram

StarvedFeed cluster_control Process Control Setup Reactor Charge: Water + Buffer + Seed Latex Reactor Reactor (80°C) Instantaneous Conversion > 90% Setup->Reactor Feed Feed Tank: Pre-Emulsion (Styrene + SDS + Water) Pump Syringe Pump (Rate: 0.2 mL/min) Feed->Pump Slow Addition Pump->Reactor Slow Addition Growth Particle Growth (No New Nucleation) Reactor->Growth Polymerization

Figure 2: Semi-continuous workflow. The feed rate must be slower than the polymerization rate (


) to ensure starved conditions.
Methodology
  • Seed Stage: Start with a small batch reaction (approx. 10% of total monomer) or use a pre-synthesized seed latex.

  • Feed Preparation: Create a pre-emulsion of the remaining styrene, water, and SDS by sonicating for 5 minutes.

  • Feeding: Once the seed stage shows >90% conversion (verified by gravimetry), begin feeding the pre-emulsion using a syringe pump.

    • Rate: Adjust so that monomer droplets never accumulate (approx. 4-hour feed time).

  • Cook-down: After feeding is complete, hold at temperature for 2 hours to consume residual monomer.

Data Analysis & Characterization

Expected Outcomes Comparison
ParameterBatch ProtocolSemi-Continuous Protocol
Particle Size (DLS) 80 - 150 nmTunable (50 - 500 nm)
Polydispersity (PDI) 0.05 - 0.15< 0.05 (Highly Monodisperse)
Solid Content ~20%Up to 50% possible
Heat Generation High (Exotherm spike)Controlled (Isothermal)
Morphology HomogeneousCapable of Core-Shell
Characterization Techniques[5][6][7]
  • Dynamic Light Scattering (DLS): Measures hydrodynamic radius (

    
    ) and PDI.
    
    • Protocol: Dilute latex 1:1000 in 10mM NaCl (suppresses double-layer effects) before measurement.

  • Gravimetric Analysis:

    • Take 1g sample -> Dry at 110°C for 1 hour -> Weigh residue.

Troubleshooting (Self-Validating Systems)

ObservationRoot CauseCorrective Action
No "Blue Hue" (Tyndall Effect) Inhibition or OxygenCheck

purge; Verify TBC removal from styrene.
Massive Coagulum Colloidal InstabilityIncrease SDS concentration; Reduce stirring speed (shear induced).
Low Conversion Initiator decompositionPrepare KPS fresh daily. Ensure Temp > 65°C.
Broad PDI Extended NucleationShorten Interval I by increasing initial temp or initiator load.

References

  • Smith, W. V., & Ewart, R. H. (1948). Kinetics of Emulsion Polymerization. The Journal of Chemical Physics, 16(6), 592–599.

  • Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. (Chapter 4: Emulsion Polymerization).

  • Gilbert, R. G. (1995). Emulsion Polymerization: A Mechanistic Approach. Academic Press.

  • Cunningham, M. F. (2002). Living/controlled radical polymerizations in dispersed phase systems. Progress in Polymer Science, 27(6), 1039-1067.

  • MIT OpenCourseWare. (n.d.). Emulsion Polymerization Kinetics. 10.569 Synthesis of Polymers.

Sources

Application Note: Precision Surface Engineering with 1-Octyl-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Octyl-4-vinylbenzene (CAS: 46745-66-8), also known as 4-n-octylstyrene, is a specialized styrenic monomer utilized for creating highly hydrophobic, low-surface-energy polymer interfaces.[1] Unlike standard styrene, the para-octyl substitution introduces a flexible, non-polar alkyl tail that dramatically alters the physical properties of the resulting polymer, Poly(4-octylstyrene) (P4OS).

This guide details the application of this compound in two high-value contexts:

  • Surface-Initiated Polymerization (SI-ATRP): Creating dense, "molecular brush" coatings for microfluidics and anti-biofouling.

  • Organic Electronics (OTFTs): Interfacial engineering to enhance charge carrier mobility in organic thin-film transistors.

Chemical & Physical Profile

The monomer combines a polymerizable vinyl group with a lipophilic octyl chain. The octyl chain acts as an internal plasticizer, significantly lowering the glass transition temperature (


) compared to polystyrene (PS), while enhancing solubility in aliphatic solvents.
PropertyValueNotes
Molecular Weight 216.36 g/mol Significant mass contribution from alkyl tail.
Boiling Point ~114°C (1 mmHg)Low volatility; requires high vacuum for distillation.
Density 0.880 g/mLLess dense than water and styrene.
Polymer

~ -40°C to -60°CRubbery at room temperature; excellent conformability.
Est. Surface Energy ~20–24 mN/mComparable to some fluoropolymers; highly hydrophobic.
Solubility Hexane, Toluene, THFSoluble in non-polar solvents; insoluble in water/methanol.

Application I: Surface-Initiated ATRP (Polymer Brushes)

Context & Mechanism

Grafting P4OS from a surface creates a "polymer brush" regime. Because the octyl chains are forced to extend away from the substrate due to steric crowding, they form a liquid-like, highly hydrophobic layer that repels water and prevents protein adsorption.

Protocol A: Monomer Purification

Commercial monomer often contains TBC (4-tert-butylcatechol) inhibitor.

  • Pack a glass column (2 cm diameter) with basic alumina (

    
    ).
    
  • Pass the neat this compound monomer through the column under gravity or slight

    
     pressure.
    
  • Collect the clear, inhibitor-free filtrate.

  • Storage: Use immediately or store at -20°C under Argon.

Protocol B: Surface-Initiated ATRP (SI-ATRP)

Target: Silicon Wafer or Glass Slide functionalized with ATRP initiator (e.g., APTES-BiB).

Reagents:

  • Monomer: this compound (2.0 g, ~9.2 mmol)

  • Solvent: Anisole (2.0 mL)

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (16 mg, 0.092 mmol)

  • Catalyst: CuBr (13 mg, 0.092 mmol)

  • Deactivator:

    
     (1 mg, trace) – Crucial for controlling fast kinetics.
    

Step-by-Step:

  • Setup: Place the initiator-functionalized substrate into a Schlenk flask or glovebox reaction vessel.

  • Solubilization: In a separate vial, dissolve the monomer and PMDETA in anisole.

  • Degassing: Perform three Freeze-Pump-Thaw cycles on the monomer solution to remove oxygen.

  • Catalyst Addition: Under

    
     flow, add CuBr and 
    
    
    
    to the frozen monomer solution. Allow to thaw and stir until the complex forms (light green/blue).
  • Injection: Syringe the active catalyst/monomer solution over the substrate in the Schlenk flask.

  • Polymerization: Heat to 90°C for 4–12 hours.

    • Note: The long alkyl chain exerts steric bulk; propagation (

      
      ) may be slightly slower than styrene.
      
  • Termination: Expose to air and dilute with THF.

  • Washing: Soxhlet extraction with THF for 12 hours is required to remove non-grafted polymer.

Visualization: SI-ATRP Mechanism

SI_ATRP cluster_0 Initiation cluster_1 Propagation cluster_2 Result Substrate Substrate-Br (Initiator) Radical Surface Radical (Active Species) Substrate->Radical Activation (-Br) CuI Cu(I) Complex (Activator) CuI->Radical Radical->Radical + Monomer Dormant Dormant Chain (P4OS-Br) Radical->Dormant Deactivation (+Br) Monomer This compound (Monomer) Monomer->Radical Brush Hydrophobic Polymer Brush Dormant->Brush Final State

Caption: Mechanism of Surface-Initiated ATRP. The equilibrium between active radicals and dormant species ensures uniform brush growth.

Application II: Organic Electronics (OTFT Dielectrics)

Context & Mechanism

In Organic Thin-Film Transistors (OTFTs), the interface between the dielectric and the semiconductor is critical. Hydroxyl groups on


 dielectrics trap charges. Coating 

with Poly(4-octylstyrene) passivates these traps. The octyl side-chains interdigitate with organic semiconductors (like Pentacene), improving crystal growth and charge mobility.
Protocol C: Dielectric Modification (Spin Coating)

Target: Passivating a


 gate dielectric before semiconductor deposition.

Reagents:

  • Polymer: Poly(4-octylstyrene) (

    
     g/mol , PDI < 1.2). Synthesized via bulk ATRP using Protocol B reagents but without the surface.
    
  • Solvent: Toluene (anhydrous).

Step-by-Step:

  • Solution Prep: Dissolve P4OS in toluene to a concentration of 5–10 mg/mL .

    • Tip: Filter through a 0.2 µm PTFE syringe filter to remove dust.

  • Substrate Cleaning: Clean

    
     wafers with Piranha solution (
    
    
    
    , 3:1) followed by DI water rinse and
    
    
    drying.
    • Warning: Piranha solution is explosive with organics.

  • Spin Coating:

    • Dispense solution to cover the wafer.

    • Spin at 2000–3000 rpm for 60 seconds.

    • Target thickness: ~10–20 nm.

  • Annealing: Bake at 100°C for 1 hour in a vacuum oven.

    • Reason: This temperature is well above the

      
       of P4OS, allowing chains to relax and cover surface silanols completely.
      
  • Validation: Measure water contact angle. A successful coating should yield >105° .

Visualization: OTFT Interface Engineering

OTFT_Interface Source Source (Au) Semi Organic Semiconductor (e.g., Pentacene) Drain Drain (Au) Interface P4OS Layer (Passivation & Alignment) Semi->Interface Improved Morphology Dielectric Dielectric (SiO2) Interface->Dielectric Trap Passivation Gate Gate (Si) Dielectric->Gate

Caption: OTFT Stack Architecture. The P4OS layer acts as a buffer, preventing charge trapping at the dielectric surface.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Polymer Yield Oxygen inhibition or old Catalyst.Regas monomer (freeze-pump-thaw); use fresh CuBr (white powder, not green).
Broad PDI (>1.5) Fast initiation/propagation.Increase

deactivator concentration; lower reaction temperature to 70°C.
Dewetting on

Surface energy mismatch.Treat

with HMDS vapor prior to coating, or ensure P4OS solution is concentrated enough.
Film Tacky/Sticky Low

of P4OS.
This is intrinsic. P4OS is soft. Cross-linking (via copolymerization with divinylbenzene) may be needed for mechanical durability.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

  • Halik, M., et al. (2004). Low-voltage organic transistors with an amorphous molecular gate dielectric. Nature, 431, 963–966. Link

  • Ito, Y., et al. (2009). Crystalline Ultrasmooth Self-Assembled Monolayers of Alkylsilanes for Organic Field-Effect Transistors. Journal of the American Chemical Society, 131(26), 9396–9404. Link

  • Ober, C. K., et al. (2006). Surface-Active Materials: Fluorinated and semifluorinated polymers. Encyclopedia of Polymer Science and Technology. Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1-Octyl-4-vinylbenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 46745-66-8 | Synonyms: p-Octylstyrene, 1-(4-vinylphenyl)octane Support Tier: Senior Application Scientist Level

Introduction: Molecule Profile & Critical Challenges

Welcome to the synthesis support center for 1-Octyl-4-vinylbenzene . This lipophilic styrenic monomer is frequently used in the design of side-chain liquid crystalline polymers and hydrophobic cross-linkers.

The Central Challenge: The synthesis of this molecule presents a dual threat:

  • Synthesis: Achieving high conversion without isomerizing the double bond or coupling side products.

  • Handling: The vinyl group is prone to auto-polymerization (gelling) during purification, particularly when the stabilizing octyl chain increases the boiling point, requiring higher vacuum/temperature stress during distillation.

This guide prioritizes the Wittig Olefination (Standard Route) and the Suzuki-Miyaura Coupling (Catalytic Route), followed by a critical module on Stabilization .

Module 1: The Wittig Protocol (Standard Route)

Reaction: 4-Octylbenzaldehyde + Methyltriphenylphosphonium bromide


 this compound + OPPh

Troubleshooting Guide

Q1: I added


-BuLi to the phosphonium salt suspension, but the mixture did not turn the characteristic bright yellow. What happened? 
Diagnosis: Moisture Contamination (Quenching). 
The ylide (phosphorane) formed is extremely basic and sensitive to moisture. If the THF is not anhydrous, or if the salt was not dried, the base is quenched immediately.
  • The Fix:

    • Dry the Salt: Methyltriphenylphosphonium bromide is hygroscopic. Dry it under high vacuum (

      
       mbar) at 100°C for 4 hours prior to use.
      
    • Solvent Integrity: Use freshly distilled THF (from Na/Benzophenone) or THF from a solvent purification system (SPS).

    • Indicator: The reaction must turn bright yellow (or orange) instantly upon base addition. If it remains white/turbid, abort and re-dry reagents.

Q2: My conversion is good, but I cannot separate the product from the Triphenylphosphine Oxide (TPPO) byproduct. It smears on the column. Diagnosis: Solubility Overlap. The lipophilic octyl chain makes the product slightly more polar than unsubstituted styrene, potentially causing co-elution with TPPO tails.

  • The Protocol:

    • The Hexane Crash: Before chromatography, concentrate the reaction mixture and suspend the residue in cold hexanes (

      
      C). TPPO is insoluble in hexanes; the product is soluble. Filter the white solid.
      
    • Silica Pre-treatment: Use a solvent system of 100% Hexanes (or Pentane). The product is a hydrocarbon and travels near the solvent front (

      
      ), while TPPO stays at the baseline.
      
    • Warning: Do not use Ethyl Acetate in the initial purification; it drags TPPO into your product fractions.

Q3: The reaction stalled at 60% conversion. Should I heat it? Diagnosis: Kinetic Control vs. Decomposition. Unstabilized ylides (like this one) react fast at low temperatures. Heating often causes ylide decomposition rather than increased conversion.

  • The Fix:

    • Do not reflux. If conversion stalls, it indicates your ylide has degraded or the base titer was low.

    • Add Excess: Standard protocol requires 1.2 to 1.5 equivalents of the Phosphonium salt and Base relative to the aldehyde to ensure full consumption of the expensive 4-octylbenzaldehyde.

Visual Workflow: Wittig Synthesis

WittigWorkflow Start Start: MePPh3Br Salt Dry Vacuum Dry (100°C, 4h) Start->Dry Suspend Suspend in Anhydrous THF Dry->Suspend Cool Cool to 0°C Suspend->Cool Base Add n-BuLi (Dropwise) Cool->Base Ylide Ylide Formed (Bright Yellow) Base->Ylide Critical Color Change AddAld Add 4-Octylbenzaldehyde Ylide->AddAld React Warm to RT (Stir 2-4h) AddAld->React Quench Quench (NH4Cl) & Extract React->Quench Purify Hexane Precipitation (Remove TPPO) Quench->Purify

Figure 1: Step-by-step logic for the Wittig olefination of 4-octylbenzaldehyde. Note the critical color change checkpoint.

Module 2: The Suzuki-Miyaura Protocol (Alternative Route)

Reaction: 4-Octylphenylboronic acid + Potassium Vinyltrifluoroborate


 this compound
Troubleshooting Guide

Q1: The reaction turned black immediately and yield is <10%. Diagnosis: Pd-Black Precipitation (Catalyst Decomposition). This occurs if oxygen is present or if the ligand concentration is insufficient to stabilize the Pd(0) species.

  • The Fix:

    • Degassing: Sparging with Argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent system (usually THF/H

      
      O or Toluene/H
      
      
      
      O).
    • Catalyst Choice: Switch from Pd(PPh

      
      )
      
      
      
      to Pd(dppf)Cl
      
      
      or Pd(Amphos)Cl
      
      
      . These bidentate/bulky ligands are more robust against oxidation and thermal degradation.

Q2: I see a major byproduct with double the molecular weight. Diagnosis: Homocoupling. Oxidative homocoupling of the boronic acid (forming 4,4'-dioctylbiphenyl) competes with the cross-coupling, especially if the vinyl source is slow to react.

  • The Fix:

    • Stoichiometry: Use a slight excess of the Vinyl component (1.2 equiv), not the Boronic acid.

    • Base: Use a milder base like Cs

      
      CO
      
      
      
      instead of K
      
      
      PO
      
      
      if homocoupling persists.

Module 3: Post-Synthetic Handling (Critical)

The "Silent Killer": Polymerization Users frequently report obtaining a pure oil that turns into a rubbery solid overnight or during rotary evaporation. This is radical polymerization initiated by heat or light.

Q1: How do I prevent polymerization during solvent removal? The Protocol:

  • Temperature Limit: Never heat the water bath above 40°C .

  • Vacuum: Use a high-quality vacuum to remove solvents at low temperatures.

  • Inhibitor Spiking: Add BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) at 100-200 ppm to the crude mixture before you start concentrating it.

    • Note: If you need the monomer inhibitor-free for the next step, pass it through a small plug of basic alumina immediately before use.

Q2: What are the storage requirements? The Protocol:

  • Vessel: Amber glass vial (UV protection).

  • Atmosphere: Argon or Nitrogen flush (Oxygen can form peroxides which initiate polymerization).

  • Temp: -20°C is ideal; 4°C is acceptable for short term.

  • Additive: Always store with a solid crystal of BHT visible in the vial.

Data Summary: Process Parameters
ParameterWittig RouteSuzuki Route
Key Reagent MePPh

Br
K-Vinyltrifluoroborate
Moisture Sensitivity High (Requires Anhydrous)Low (Aqueous compatible)
O

Sensitivity
ModerateHigh (Catalyst poison)
Purification Silica (Hexanes)Silica (Hexanes)
Main Impurity TPPO (Polar solid)Homocoupling (Biaryl)
Scalability Good (Kg scale possible)Excellent (Green chem)
Visual Workflow: Polymerization Prevention

PolymerizationControl Crude Crude Mixture (Post-Extraction) Inhibitor Add Inhibitor (BHT/TBC 200ppm) Crude->Inhibitor Essential Step Rotavap Rotary Evaporation (Bath < 40°C) Inhibitor->Rotavap Storage Storage (-20°C, Dark, Argon) Rotavap->Storage Alumina Pass through Basic Alumina Plug Storage->Alumina Remove Inhibitor Usage Usage in Polymerization Alumina->Usage

Figure 2: The "Chain of Custody" for handling styrenic monomers to prevent premature gelling.

References

  • Wittig Reaction Mechanism & Conditions

    • Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1] Chemical Reviews, 1989 , 89(4), 863–927.

  • Suzuki Cross-Coupling of Vinyltrifluoroborates

    • Molander, G. A.; Rivero, M. R. "Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Organic Letters, 2002 , 4(1), 107–109.

  • Purification of Styrenic Monomers: Boundy, R. H.; Boyer, R. F. Styrene: Its Polymers, Copolymers and Derivatives. Reinhold Publishing Corp, 1952. (Standard text on inhibitor usage like TBC).
  • Physical Properties & Synthesis of Octylstyrene

    • Tung, L. H., et al. "Preparation of p-Octylstyrene." Journal of Polymer Science, 1960.
    • ChemScene Database Entry: this compound.[2]

Sources

Technical Support Center: 1-Octyl-4-vinylbenzene Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Crude 1-Octyl-4-vinylbenzene (4-n-Octylstyrene) Document ID: TS-PUR-OCTSTY-001 Last Updated: 2024-05-20 Status: Active

Technical Snapshot & Properties

Before initiating any purification protocol, verify your target molecule's physical parameters to ensure equipment compatibility.

PropertyValueCritical Note
CAS Number 46745-66-8
Physical State Clear LiquidViscosity increases with oligomerization.
Boiling Point ~114°C @ 1 mmHgDo NOT attempt atmospheric distillation (>300°C est).
Density 0.88 g/mLLighter than water; forms top layer in aqueous washes.
Common Inhibitor 4-tert-Butylcatechol (TBC)Must be removed before polymerization reactions.
Storage 2-8°C, Dark, under N₂Heat and light trigger auto-polymerization.

Decision Matrix: Select Your Protocol

Choose the method that matches your current purity level and end-use application.

PurificationLogic Start Crude this compound Goal What is your goal? Start->Goal Polymerization Immediate Polymerization Goal->Polymerization Commercial Sample BulkClean Bulk Purification (>10g, removing oligomers) Goal->BulkClean Crude Synthesis DifficultSep Difficult Separation (Removing saturated analogs) Goal->DifficultSep Closely Eluting Impurities MethodA Protocol A: Inhibitor Removal (Alumina Plug) Polymerization->MethodA MethodB Protocol B: Vacuum Distillation (High Purity) BulkClean->MethodB MethodC Protocol C: Argentation Chromatography (AgNO3-Silica) DifficultSep->MethodC

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile and scale.

Protocol A: Inhibitor Removal (The "Quick Fix")

Use Case: You purchased commercial 4-octylstyrene stabilized with TBC and need to polymerize it immediately. Mechanism: Basic alumina deprotonates the phenolic TBC, trapping it on the solid phase while the non-polar styrene passes through.

Materials
  • Basic Alumina (Activity I)

  • Glass pipette or fritted funnel

  • Inert gas (Argon/Nitrogen)

Step-by-Step Workflow
  • Preparation: Pack a glass pipette (for small scale <5 mL) or a fritted funnel with 2-3 cm of basic alumina.

  • Filtration: Pour the neat monomer directly onto the alumina bed.

    • Note: Do not wet the column with solvent if you require anhydrous monomer.

  • Elution: Apply gentle positive pressure (pipette bulb or N₂ line) to push the monomer through.

  • Collection: Collect the filtrate in a tared, dry vial.

  • Verification: The filtrate should be clear. If the alumina turns distinctively yellow/brown at the top, it confirms TBC capture.

Expert Insight: Unlike washing with NaOH (aqueous), this method introduces no water, eliminating the need for drying agents (MgSO₄) and reducing the risk of hydrolysis if other sensitive groups are present.

Protocol B: High-Vacuum Distillation (Deep Purification)

Use Case: Removing heavy oligomers (polystyrene) or catalyst residues from crude synthesis mixtures (>10g scale). Critical Warning: this compound is thermally sensitive. You must use high vacuum (<1 mmHg).

Experimental Setup
  • Apparatus: Short-path distillation head (Vigreux column is optional but adds pressure drop).

  • Inhibitor: Calcium Hydride (CaH₂) or Copper powder added to the pot.

  • Vacuum: High-vacuum pump capable of <1 mmHg.

Step-by-Step Workflow
  • Pot Preparation: Load crude material into a round-bottom flask. Add 0.5% w/w CaH₂ (acts as both drying agent and inhibitor).

  • Degassing: Stir under vacuum at room temperature for 10 minutes to remove volatile solvents (hexanes/THF).

  • Ramp Up: Slowly increase oil bath temperature.

    • Target Bath Temp: ~130-140°C.

    • Target Vapor Temp: ~114°C (at 1 mmHg).[1]

  • Fraction Collection:

    • Fraction 1 (F1): Low boilers/solvents (Discard).

    • Fraction 2 (F2): Main product (Clear oil).

    • Pot Residue: Do not distill to dryness; oligomers will remain in the pot.

  • Storage: Immediately backfill with Argon and store at -20°C.

DistillationSetup Pot Distillation Pot (Crude + CaH2) Head Short Path Head (Minimizes thermal exposure) Pot->Head Vapor (114°C) Condenser Condenser (Water cooled) Head->Condenser Receiver Receiver Flask (Ice bath cooled) Condenser->Receiver Liquid Vacuum High Vacuum Pump (<1 mmHg) Receiver->Vacuum Gas Line

Figure 2: Schematic for short-path vacuum distillation to minimize thermal polymerization risk.

Protocol C: Argentation Chromatography (AgNO₃-Silica)

Use Case: Separating this compound from its saturated precursor (1-octyl-4-ethylbenzene) or starting halide (1-bromo-4-octylbenzene). Mechanism: Silver ions (Ag⁺) form a reversible


-complex with the vinyl double bond, significantly increasing the retention time of the styrene compared to saturated impurities.
Materials
  • Silica Gel (Standard mesh)

  • Silver Nitrate (AgNO₃)[2][3]

  • Acetonitrile (for dissolving AgNO₃)

  • Aluminum foil (AgNO₃ is light sensitive)

Preparation of Stationary Phase (10% AgNO₃/SiO₂)
  • Dissolve 2g AgNO₃ in 20 mL Acetonitrile.

  • Add 20g Silica Gel to the solution and mix to form a slurry.

  • Rotary evaporate the solvent in the dark (wrap flask in foil) until a free-flowing powder remains.

  • Dry in an oven at 80°C for 1 hour.

Chromatography Conditions
ParameterSetting
Stationary Phase 10% AgNO₃-Impregnated Silica
Mobile Phase Hexanes:Toluene (Gradient 100:0 to 90:10)
Loading <1% of silica mass (Strict loading prevents tailing)
Elution Order 1. Saturated Impurities (Fastest)2. Halides3. This compound (Slowest due to Ag-interaction)

Troubleshooting & FAQs

Q: My product turned into a motionless gel overnight. Can I recover it?

A: No. The monomer has auto-polymerized (cross-linked). This is irreversible.

  • Prevention: Ensure TBC inhibitor (10-50 ppm) is added if storing for >24 hours, or store at -20°C under inert atmosphere.

Q: The distilled product has a persistent yellow tint.

A: This usually indicates oxidation of the inhibitor or presence of nitro-aromatics if used in synthesis.

  • Fix: Perform a "Flash Filtration" through a 2-inch pad of neutral silica gel using pure hexanes. The yellow impurities are typically more polar and will stick to the silica.

Q: I cannot achieve <1 mmHg vacuum. Can I distill at higher pressure?

A: It is high risk .

  • Risk: At 10 mmHg, the boiling point rises significantly (approx 150°C+). At this temperature, the rate of thermal polymerization competes with the distillation rate, potentially causing the pot to solidify ("brick") leading to dangerous pressure buildup.

  • Alternative: Use Protocol C (Chromatography) instead.

Q: Why use CaH₂ in the distillation pot instead of TBC?

A: TBC is volatile and can co-distill with your product, contaminating the distillate. CaH₂ is non-volatile, scavenges water, and acts as a basic inhibitor that remains in the pot.

References

  • ChemicalBook. (2023). 4-n-Octylstyrene Properties and Suppliers. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447. (Mechanism of Argentation Chromatography).[4]

  • Sigma-Aldrich. (n.d.). Inhibitor Removers: Technical Bulletin. Retrieved from

  • Cheresources. (2010).[5] Styrene Monomer/Inhibitor Separation Protocols. Retrieved from

Sources

Technical Support Center: 4-n-Octylstyrene Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 4OS-STAB-001 Topic: Prevention of Self-Polymerization During Storage Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Introduction: The Stability Paradox

Welcome to the Specialty Monomer Support Center. You are likely here because 4-n-octylstyrene (4-OS) is a high-value, hydrophobic monomer, and losing a batch to "gelling" (autopolymerization) is a costly setback.

The Core Issue: Like styrene, 4-OS is prone to spontaneous polymerization initiated by heat, light, or peroxides. However, the presence of the 8-carbon alkyl chain adds significant hydrophobicity and alters the boiling point, making standard purification methods (like distillation) more energy-intensive and risky compared to simple styrene.

The "Expert" Insight: The most common failure mode we see is hypoxia-induced polymerization . Users often store the monomer under a strict nitrogen blanket thinking it is "safer," but this inadvertently disables the inhibitor (TBC), which requires dissolved oxygen to function.

Module 1: The Science of Instability (FAQ)

Q: Why did my monomer polymerize even though it contains TBC?

A: You likely starved the inhibitor of oxygen. The standard inhibitor, 4-tert-butylcatechol (TBC) , is not a "full" inhibitor on its own; it is a retarder. It functions by reacting with free radicals to form a stable quinone, but this mechanism is essentially an oxidation cycle that requires dissolved oxygen (approx. 10-15 ppm).

  • Scenario A (Correct): Stored in amber glass with air headspace at 4°C. TBC remains active; radicals are scavenged.

  • Scenario B (Incorrect): Stored under pure Nitrogen at room temperature. TBC becomes inactive; thermal initiation (Mayo mechanism) generates radicals that TBC cannot quench. Polymerization begins.[1]

Q: How does the Octyl chain affect handling compared to regular styrene?

A: The n-octyl group (


) makes this monomer significantly more lipophilic (hydrophobic)  and raises the boiling point (~114°C at 1 mmHg).
  • Impact on Purification: Aqueous washes (NaOH) are prone to severe emulsions. We strongly recommend dry purification methods (Alumina column) over liquid-liquid extraction.

  • Impact on Distillation: Requires high vacuum (<1 mmHg) to keep the pot temperature low. High heat during distillation often triggers polymerization before the product is recovered.

Visualization: The TBC Inhibition Mechanism

TBC_Mechanism cluster_inhibition Inhibition Zone Monomer 4-n-Octylstyrene Radical Free Radical (R•) Monomer->Radical Initiation HeatLight Heat / Light HeatLight->Radical Quinone Stable Quinone (Non-reactive) Radical->Quinone Scavenging (Successful Inhibition) Polymer Unwanted Polymer (Gelled Monomer) Radical->Polymer Propagation (No Inhibitor) Oxygen Dissolved O2 (Required) Oxygen->Quinone Scavenging (Successful Inhibition) TBC Inhibitor (TBC) TBC->Quinone Scavenging (Successful Inhibition)

Figure 1: The TBC inhibition cycle.[2] Note that without the green "Oxygen" node, the scavenging pathway fails, leading to polymerization.

Module 2: Storage Specifications

Use this table to validate your current storage setup.

ParameterSpecificationReasoning
Temperature 2°C to 8°C (Refrigerated)Slows thermal initiation (Mayo mechanism).
Atmosphere Air (Aerated)CRITICAL: TBC requires oxygen to function.[2][3] Do not sparge with

for storage.[4]
Container Amber Glass Blocks UV light which acts as a radical initiator.
Inhibitor Level 10–50 ppm TBC Standard stabilization level. Monitor every 3-6 months.
Shelf Life 6–12 Months If stored correctly. Cloudiness indicates polymerization.

Pro-Tip: If you have purified the monomer (removed TBC) for an experiment but need to store the excess, you must invert the rules: Store frozen (-20°C) under Argon/Nitrogen. Uninhibited monomer has zero defense against radicals and oxygen (which forms explosive peroxides in the absence of TBC).

Module 3: Pre-Reaction Purification (Protocol)

Objective: Remove TBC and trace water immediately before polymerization. Recommendation: Use the Basic Alumina Column Method .[5] Why? The caustic wash (NaOH) method is risky for 4-OS because its high hydrophobicity creates stubborn emulsions that are difficult to separate, leading to yield loss and water contamination.

Protocol: The "Dry" Alumina Column

Materials:

  • Activated Basic Alumina (Brockmann I).

  • Glass column (or a plugged glass pipette for small scales).

  • Receiving flask (dried/flamed).

  • Inert gas source (

    
     or Ar).
    

Step-by-Step:

  • Preparation: Oven-dry the basic alumina at 120°C for 4 hours to ensure it is anhydrous. Cool in a desiccator.

  • Packing: Pack a glass column with the alumina.

    • Ratio: Use approx. 10g of Alumina per 10g of Monomer.

  • Filtration: Pour the 4-n-octylstyrene directly onto the column (neat, no solvent needed if viscosity permits).

  • Elution: Allow gravity or slight

    
     pressure to push the monomer through.
    
    • Observation: The TBC (catechol) binds strongly to the basic alumina sites. The monomer eluting will be clear.

  • Immediate Use: The eluted monomer is now uninhibited and hygroscopic . Use immediately or store at -20°C under inert gas.

Visualization: Purification Workflow

Purification_Workflow Start Raw Monomer (Contains TBC + Trace H2O) Decision Choose Method Start->Decision MethodA Method A: Basic Alumina Column (Recommended) Decision->MethodA Best Practice MethodB Method B: NaOH Wash (High Risk of Emulsion) Decision->MethodB Avoid ProcessA 1. Pack dry column 2. Pass neat monomer 3. TBC adsorbs to Alumina MethodA->ProcessA ProcessB 1. Wash w/ 10% NaOH 2. Phase separate (Difficult!) 3. Dry w/ MgSO4 MethodB->ProcessB Result Pure 4-n-Octylstyrene (Uninhibited) ProcessA->Result ProcessB->Result Storage USE IMMEDIATELY or Freeze @ -20°C under N2 Result->Storage

Figure 2: Decision tree for inhibitor removal. Method A is preferred to avoid emulsion issues common with long-chain styrenes.

Module 4: Troubleshooting & QC

Use these visual cues to assess the quality of your 4-n-octylstyrene stock.

SymptomDiagnosisCorrective Action
Cloudiness / Haze Polymer Formation. Insoluble polystyrene chains are precipitating.Discard. Filtration may remove solids, but soluble oligomers remain, which will ruin molecular weight control in controlled radical polymerizations (ATRP/RAFT).
Yellow Discoloration Oxidation Products. TBC has reacted with oxygen/peroxides (Quinone formation).Purify. The monomer is likely still salvageable. Run through the Alumina column (Method A) to remove the colored impurities.
Viscosity Increase Significant Polymerization. Discard. The batch is compromised.
Slow Reaction Rate Residual Inhibitor. Re-Purify. Your removal step was insufficient. Check the activity of your Alumina or increase the Alumina:Monomer ratio.

References

  • TCI Chemicals. Product Specification: 4-n-Octylstyrene (stabilized with TBC).[6] Retrieved from .

  • Sigma-Aldrich (Merck). Safety Data Sheet: Styrene (Analogous handling). Retrieved from .

  • Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience.
  • Alfa Chemistry. 4-n-Octylstyrene Physical Properties and Storage. Retrieved from .

  • Metrohm Application Note. Mechanism of TBC Inhibition in Styrene Monomers. Retrieved from .

Sources

Technical Support Center: Scaling Up 1-Octyl-4-vinylbenzene Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-OCT-4VB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Scale-Up, Purification, and Stabilization of 1-Octyl-4-vinylbenzene

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

This compound (CAS: 46745-66-8), also known as 4-n-octylstyrene , is a critical functional monomer used to introduce hydrophobicity and flexibility into styrenic copolymers. While straightforward on a milligram scale, scaling production to kilogram quantities introduces non-linear challenges, primarily driven by the molecule's high boiling point (~114°C at 1 mmHg) and its propensity for thermal auto-polymerization.

This guide addresses the "Acetophenone Route"—the industry-standard method for scaling alkyl styrenes—focusing on the critical dehydration step and downstream purification where 90% of failures occur.

Visualizing the Scale-Up Workflow

The following diagram outlines the critical control points (CCPs) in the synthesis pathway. Note the specific emphasis on inhibitor management during the high-thermal-stress dehydration phase.

OctylStyreneSynthesis cluster_0 Critical Control Points Start Octylbenzene Inter1 4-Octylacetophenone Start->Inter1 Friedel-Crafts Acylation (AcCl / AlCl3) Inter2 1-(4-Octylphenyl)ethanol Inter1->Inter2 Reduction (NaBH4 or H2/Pd) Product This compound Inter2->Product Dehydration (CCP1) (p-TsOH, Vacuum, -H2O) Product->Product Distillation (CCP2) (Vacuum < 1 mmHg, +TBC) Waste Polymer Tar (Waste) Product->Waste Thermal Polymerization (If T > 100°C w/o Inhibitor)

Figure 1: Synthetic pathway for 4-n-octylstyrene highlighting the dehydration and distillation steps as high-risk zones for thermal polymerization.

Troubleshooting Guide (Q&A)

Category A: Synthesis & Reaction Control

Q1: I am seeing incomplete conversion during the dehydration of 1-(4-octylphenyl)ethanol. Increasing the temperature only leads to tar formation. What is the fix?

Diagnosis: Dehydration is an equilibrium process. Simply heating the reaction mixture without effectively removing water will stall the conversion. Increasing temperature beyond 140°C triggers thermal polymerization of the newly formed styrene, creating "tar."

Solution:

  • Switch to Azeotropic Distillation: Do not rely on static heat. Use a Dean-Stark apparatus with a solvent like Toluene or Xylene. This allows you to reflux at a controlled temperature (110°C–140°C) while physically removing water from the equilibrium.

  • Catalyst Optimization: Ensure you are using an acid catalyst like p-Toluenesulfonic acid (p-TsOH) at 1-2 mol%.

  • In-Process Inhibition: You must add a polymerization inhibitor (e.g., Hydroquinone or Phenothiazine) directly into the reaction flask during dehydration. These inhibitors are stable at reflux temperatures and prevent the product from polymerizing as it forms.

Q2: My Grignard route (4-vinylbenzyl chloride + octylmagnesium bromide) failed at the 100g scale. Why?

Diagnosis: The Grignard route is mechanistically sound but operationally flawed for scale-up. The vinyl group is sensitive to radical attack initiated by the Grignard reagent itself or trace metals, leading to cross-linking. Furthermore, the exotherm at 100g scale is difficult to control, leading to runaway side reactions.

Solution: Abandon the Grignard route for scale-up. Adopt the Acetophenone Reduction-Dehydration route (as shown in Figure 1). It isolates the sensitive vinyl generation to the final step, allowing for easier purification of intermediates.

Category B: Purification & Stabilization

Q3: During vacuum distillation, the column fouls with a white/yellow solid within minutes. How do I prevent this?

Diagnosis: This is "popcorn polymerization." It occurs when the monomer condenses in the column packing where no inhibitor is present. The inhibitor (e.g., TBC) stays in the pot (bottoms) because it is non-volatile, leaving the distillate vapor vulnerable.

Solution:

  • Active Vapor Inhibition: You need an inhibitor that travels with the vapor or a system to introduce it.

    • Method A (Standard): Use a "bleed" of air (if using TBC, as it requires oxygen) or a volatile inhibitor solution introduced at the column head.

    • Method B (Preferred): Use 2,4-Dinitro-6-sec-butylphenol (DNBP) in the pot. It is a "true inhibitor" (retarder) that is far more effective at high temperatures than TBC.

  • Vacuum Integrity: Ensure your vacuum is < 1 mmHg . The boiling point of 4-octylstyrene is ~114°C at 1 mmHg.[1] If your vacuum is weaker (e.g., 10 mmHg), you will need higher temperatures (>150°C), guaranteeing polymerization.

Q4: How do I remove the TBC inhibitor before using the monomer in my polymerization reaction?

Diagnosis: 4-tert-butylcatechol (TBC) is a radical scavenger. If left in, it will consume your initiator (AIBN/BPO), causing an induction period or complete reaction failure.

Solution:

  • Caustic Wash: Wash the monomer with 10% NaOH (aq). The TBC converts to a phenolate salt and moves to the aqueous phase (turning it pink/red).

  • Water Wash: Wash 3x with distilled water to remove residual base.[2]

  • Drying: Dry over anhydrous MgSO₄.

  • Alumina Trick: For small batches, pass the monomer through a short column of basic alumina. This physically adsorbs the TBC without aqueous workup.

Detailed Protocol: Dehydration of 1-(4-octylphenyl)ethanol

Objective: Convert the alcohol intermediate to this compound while minimizing oligomerization.

Reagents:

  • Precursor: 1-(4-octylphenyl)ethanol (1.0 equiv)

  • Solvent: Toluene (5 mL per gram of precursor)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 equiv)

  • Inhibitor: 4-tert-butylcatechol (TBC) (500 ppm relative to theoretical yield) or Phenothiazine.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a temperature probe.

  • Loading: Charge the flask with the alcohol precursor, Toluene, p-TsOH, and the inhibitor .

    • Note: Adding inhibitor here is crucial. Without it, the styrene formed will polymerize in the boiling toluene.

  • Reaction: Heat the mixture to reflux (approx. 110-115°C).

  • Monitoring: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (theoretical vol: ~18 mL per mol).

    • Validation: Check aliquot via TLC or GC. Disappearance of the alcohol peak confirms completion.

  • Workup:

    • Cool to room temperature.

    • Wash with sat. NaHCO₃ (to neutralize p-TsOH).

    • Wash with Brine.

    • Dry organic layer over MgSO₄ and filter.

  • Purification (The Critical Step):

    • Concentrate the toluene using a rotary evaporator (bath < 40°C).

    • Perform High-Vacuum Distillation on the crude oil.

    • Target Conditions: < 1 mmHg vacuum. Collect fraction boiling at ~110-120°C.

    • Stabilization: Pre-load the receiving flask with fresh TBC to immediately stabilize the distilled monomer.

Technical Data & Specifications

Physical Properties
PropertyValueNotes
Molecular Formula C₁₆H₂₄
Molecular Weight 216.36 g/mol
Boiling Point ~114–116 °C@ 1.0 mmHg (Vacuum required)
Density 0.88 g/mL@ 25 °C
Appearance Colorless to pale yellow liquidDarkening indicates oxidation/polymerization
Solubility Immiscible in water; Soluble in THF, Toluene, DCMHighly hydrophobic
Inhibitor Selection Guide
InhibitorTypeUsage PhaseRemoval Method
TBC (4-tert-butylcatechol) Radical ScavengerStorage / TransportNaOH Wash or Alumina Column
Phenothiazine Anaerobic InhibitorHigh-Temp DistillationDistillation (remains in pot)
DNBP (Dinitro-sec-butylphenol) RetarderHigh-Temp DistillationDistillation (remains in pot)
MEHQ Radical ScavengerStorage (Requires O₂)NaOH Wash

References

  • Synthesis of Alkyl Styrenes via Dehydration

    • Title: Preparation of 4-acetoxystyrene (Analogous chemistry for alkyl styrenes).[3][4][5]

    • Source: US P
    • URL
    • Relevance: details the acid-catalyzed dehydration of phenyl-ethanol derivatives and the necessity of inhibitors during the process.
  • Inhibitor Mechanisms in Styrene Distillation

    • Title: Process for inhibiting polymerization of styrene during distillation.[6][2][7]

    • Source: US P
    • URL
    • Relevance: Explains the use of dinitrophenols (DNBP) vs. TBC and the mechanics of column fouling.
  • Physical Properties & CAS Data

    • Title: 4-n-Octylstyrene Product Entry (CAS 46745-66-8).[1][8][9]

    • Source: ChemicalBook.[1]

    • Relevance: Verification of boiling point (114°C/1mmHg)
  • General Handling of Styrenics

    • Title: Polymerisation inhibitor.[3][10][6][2][7][11]

    • Source: Wikipedia (Referencing Styrene: Its Polymers, Copolymers and Deriv
    • URL:[Link][4]

    • Relevance: General overview of "True Inhibitors" vs "Retarders" in industrial processing.

Sources

Catalysis Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PD-XC-2024 Subject: Advanced Troubleshooting for Pd-Catalyzed C-C and C-N Bond Formation[1]

Introduction

Welcome to the Catalysis Support Center. Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi, etc.) is the backbone of modern medicinal chemistry.[1] However, these reactions are often treated as "black boxes"—reagents go in, and hope comes out.[1]

When a reaction fails, it rarely fails randomly.[1] It fails due to specific mechanistic bottlenecks: catalyst deactivation, competitive side pathways, or inhibition.[1] This guide moves beyond basic "check your solvent" advice to address the root causes of failure using mechanistic logic.

Module 1: Catalyst Integrity & The "Black Box" of Deactivation

Issue: The reaction mixture turns black immediately or precipitates metal, resulting in low conversion.

Q: Why does my reaction turn black ("Pd Black") and stop working?

A: "Pd black" is the aggregation of catalytically active monomeric Pd(0) species into inactive bulk metal nanoparticles.[1] This is a thermodynamic sink that irreversibly removes catalyst from the cycle.[1]

Root Causes & Fixes:

  • Ligand Deficiency: The active Pd(0) species is electron-rich and unstable.[1] Without sufficient ligand (

    
    ) to stabilize it, it aggregates.[1]
    
    • Fix: Increase the Ligand-to-Metal (L:M) ratio. For monodentate ligands (e.g.,

      
      ), use 4:1. For bulky biaryl phosphines (e.g., XPhos, SPhos), 1.5:1 or 2:1 is usually sufficient.[1]
      
  • Unstable Precatalysts:

    
     is notoriously air-sensitive and degrades to Pd black over time.[1]
    
    • Fix: Switch to air-stable Pd(II) precatalysts that reduce in situ, such as

      
        or Buchwald G3/G4 precatalysts .[1]
      
  • The "Dba" Trap: If using

    
    , be aware that dibenzylideneacetone (dba) is a non-innocent ligand.[1][2] It can inhibit oxidative addition if the substrate is unreactive.[1]
    
    • Protocol: If conversion is low with

      
      , switch to a dba-free source like [(allyl)PdCl]
      
      
      
      or
      
      
      .
Q: My catalyst is Pd(II) (e.g., Pd(OAc)₂). Why is there an induction period?

A: Pd(II) is a precatalyst.[1] It must be reduced to Pd(0) to enter the catalytic cycle (Oxidative Addition).[1]

  • Mechanism: This reduction usually happens via the oxidation of the phosphine ligand (generating phosphine oxide, which is waste) or by the nucleophile (e.g., boronic acid).

  • Troubleshooting: If the reaction is sluggish at the start, add a dedicated reductant or use a precatalyst system designed for rapid activation (e.g., Pd-PEPPSI or Palladacycles ).

Module 2: Kinetic Stalling & Side Reactions

Issue: The reaction starts but stalls at 50-60% conversion, or yields are low due to byproducts.

Q: I see significant "Hydrodehalogenation" (Ar-X Ar-H). How do I stop it?

A: This is a classic symptom of


-Hydride Elimination  competing with Reductive Elimination.[1]
  • Mechanism: Instead of forming the C-C or C-N bond, the Pd center grabs a hydrogen from a neighboring group (often the solvent or an alkyl chain) and eliminates the reduced arene.

  • The Fix (Sterics): Use bulkier ligands (e.g., BrettPhos , tBuXPhos ). Bulky ligands accelerate Reductive Elimination (squeezing the product out) and make

    
    -hydride elimination geometrically difficult.[1]
    
  • The Fix (Solvent): Avoid solvents with accessible

    
    -hydrogens (like isopropanol) if this side reaction is prevalent.[1] Switch to DMF, Toluene, or Dioxane.[1]
    
Q: Suzuki Coupling: My boronic acid is consumed, but the aryl halide remains.

A: You are a victim of Protodeboronation .[1][3] The C-B bond is cleaved by water/base/acid before it can transmetallate to Palladium.[1]

  • Data Analysis:

    Symptom Diagnosis Solution
    Ar-B consumed, Ar-X remains Protodeboronation Anhydrous conditions; Slow addition (syringe pump)
    Ar-B remains, Ar-X remains Catalyst Death Check O2 levels; Change Catalyst

    | Homocoupling (Ar-Ar) | Oxidative Homocoupling | Remove O2 (degas rigorously); Reduce catalyst loading |

  • Protocol: The "Slow Addition" Technique

    • Dissolve the boronic acid in the reaction solvent.[1]

    • Load into a syringe.

    • Add to the reaction mixture (containing catalyst, base, and Ar-X) over 2–4 hours using a syringe pump.

    • Why? Keeps the instantaneous concentration of Boron low, favoring the fast Transmetallation over the slower Protodeboronation.

Module 3: Visualization of Failure Points

The following diagram maps the catalytic cycle against common failure modes. Use this to identify where your reaction is breaking down.[1][3]

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Complex (Ar-Pd-X) Pd0->OxAdd + Ar-X (Rate Limiting for Cl) PdBlack FAILURE: Pd Black (Inactive Aggregates) Pd0->PdBlack Ligand Dissociation O2 Exposure TransMet Transmetallation Complex (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile (Nu) (Base Activated) Dehal FAILURE: Hydrodehalogenation (Ar-H) OxAdd->Dehal β-Hydride Elimination TransMet->Pd0 Reductive Elimination (Releases Product Ar-Nu) TransMet->Dehal β-Hydride Elimination Debor FAILURE: Protodeboronation (Nu-H) Nu_Source Nucleophile Source (e.g., Boronic Acid) Nu_Source->Debor Hydrolysis/Base

Caption: The Pd-Catalytic Cycle highlighting critical exit ramps (red dashed lines) where yield is lost.

Module 4: Purification & Impurity Management

Context: For pharmaceutical applications, residual Palladium must be removed to <10 ppm (ICH Q3D guidelines).[1] Chromatography is often insufficient.[1][4]

Q: How do I remove residual Palladium from my API?

A: Do not rely on crystallization alone. Pd species can occlude within crystal lattices.[1]

Standard Operating Procedure (SOP) for Pd Scavenging:

  • Selection: Choose a silica-based scavenger.[1]

    • Thiol-modified (Si-Thiol): Best for Pd(II) and general scavenging.[1]

    • Diamine-modified (Si-DIA): Good for Pd(0) species.[1]

  • Workflow:

    • Dissolve crude product in a solvent (THF, EtOAc, or MeOH).[1]

    • Add SiliaMetS® Thiol or equivalent (5–10 equivalents relative to Pd loading, NOT product).[1]

    • Stir at 40°C for 4 hours.

    • Filter through a pad of Celite.[1]

    • Concentrate and crystallize.[1][5]

  • Verification: Submit a sample for ICP-MS analysis.[1] If >10 ppm, repeat with activated charcoal (though yield loss is higher with charcoal).[1]

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose "No Reaction" or "Low Yield" scenarios.

TroubleshootingTree Start Problem: Low Yield / No Reaction CheckSM Is Starting Material (Ar-X) Consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes SM_No No (SM Remains) CheckSM->SM_No ByprodCheck Identify Major Byproduct SM_Yes->ByprodCheck ColorCheck Did reaction turn black? SM_No->ColorCheck Black_Yes Catalyst Death (Pd Black) ColorCheck->Black_Yes Yes Black_No Catalyst Inhibition or No Activation ColorCheck->Black_No No Fix_Black Fix: Increase Ligand/Pd ratio Remove O2 Black_Yes->Fix_Black Fix_Inhibit Fix: Change Precatalyst Check dba interference Black_No->Fix_Inhibit Dehal_Res Reduced Arene (Ar-H) (Hydrodehalogenation) ByprodCheck->Dehal_Res Homo_Res Homocoupling (Ar-Ar) ByprodCheck->Homo_Res Debor_Res Deborylated Nu (Protodeboronation) ByprodCheck->Debor_Res Fix_Dehal Fix: Bulkier Ligands Change Solvent Dehal_Res->Fix_Dehal Fix_Homo Fix: Degas Solvent Reduce Catalyst Loading Homo_Res->Fix_Homo Fix_Debor Fix: Slow Addition of Nu Anhydrous Conditions Debor_Res->Fix_Debor

Caption: Logic flow for diagnosing reaction failures based on crude mixture analysis.

References

  • Catalyst Deactivation & dba Effects

    • Fairlamb, I. J. S., et al. "Exploiting noninnocent (E,E)-dibenzylideneacetone (dba) effects in palladium(0)-mediated cross-coupling reactions."[1] Journal of the American Chemical Society, 2013.[1]

  • Buchwald-Hartwig Mechanisms (

    
    -Hydride Elimination): 
    
    • Hartwig, J. F.[6] "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes." Nature, 2008.[1]

  • Protodeboronation in Suzuki Coupling

    • Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaromatic Boronic Acids."[1] Journal of the American Chemical Society, 2014.[1]

  • Palladium Removal (Pharma Guidelines)

    • Garrett, C. E., & Prasad, K.[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.[1]

  • Precatalyst Activation

    • Ingoglia, B. T., et al. "Palladium Catalyst Precursors for Cross-Coupling."[1] Chemical Reviews, 2019.[1]

Sources

improving molecular weight control in 4-n-octylstyrene polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #POS-8842-MW Subject: Advanced Molecular Weight Control & PDI Optimization Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary: The "Fat Styrene" Challenge

You are encountering difficulties controlling the molecular weight (MW) and Polydispersity Index (PDI) of poly(4-n-octylstyrene). While chemically similar to styrene, the 4-n-octylstyrene (4nOS) monomer presents unique challenges due to the steric bulk and solubility introduced by the C8 alkyl chain.

The octyl group acts as an electron-donating substituent, slightly deactivating the propagating radical compared to unsubstituted styrene, and significantly altering the hydrodynamic volume of the resulting polymer. This guide provides a decision matrix and troubleshooting protocols for the two most robust methods: Anionic Polymerization (for PDI < 1.1) and ATRP (for ease of use and PDI < 1.3).

Module 1: Method Selection (Triage)

Before optimizing conditions, verify you are using the correct polymerization mechanism for your target application.

MethodSelection Start Start: Define Target Specs PDI_Check Is PDI < 1.10 Critical? Start->PDI_Check MW_Check Target MW > 100 kDa? PDI_Check->MW_Check No (1.1-1.4 ok) Anionic METHOD A: Anionic Polymerization (High Purity Required) PDI_Check->Anionic Yes Radical Is Metal Contamination Acceptable? MW_Check->Radical Yes or No ATRP METHOD B: ATRP (Robust, Versatile) Radical->ATRP Yes RAFT METHOD C: RAFT (Metal-Free, Sulfur Odor) Radical->RAFT No

Figure 1: Decision matrix for selecting the optimal polymerization route based on molecular weight and purity constraints.

Module 2: Anionic Polymerization (The Precision Route)

Target: PDI 1.02 – 1.10 Key Challenge: Impurity termination (Protic sources).

Anionic polymerization is the "gold standard" but requires rigorous exclusion of moisture. The 4-n-octyl group increases the boiling point (approx. 114°C at 1 mmHg), making distillation difficult but necessary.

Critical Protocol: The "Orange Validation" System

In anionic polymerization of styrenics, the active carbanion is deeply colored (orange/red). This color is your self-validating sensor. If the color fades, the reaction is dead.

Step-by-Step Optimization:

  • Monomer Purification (The Failure Point):

    • Step 1: Pre-dry 4nOS over Calcium Hydride (

      
      ) for 24 hours.
      
    • Step 2: Vacuum distill (0.1 mmHg). Note: The octyl chain makes this high-boiling. Ensure oil bath does not exceed 140°C to prevent thermal autopolymerization.

    • Step 3 (The Secret Sauce): Titrate the monomer with dibutylmagnesium (

      
      ) or trialkylaluminum until a faint yellow color persists before adding the main initiator. This "scavenges" the last ppm of water.
      
  • Initiator Selection:

    • Use sec-Butyllithium (sec-BuLi) .[1] It initiates faster than n-BuLi, ensuring all chains start growing simultaneously (crucial for low PDI).

  • Solvent & Temperature:

    • Solvent: Benzene or Cyclohexane (inert). THF promotes faster rates but requires -78°C to prevent side reactions.

    • Temperature: Room temperature is acceptable in non-polar solvents.

Anionic Troubleshooting FAQ
SymptomDiagnosisCorrective Action
Solution is colorless Dead Chains: Impurities (water/alcohol) killed the carbanion.Abort. Re-dry monomer over

and distill twice. Flame-dry all glassware under vacuum.
MW is higher than calculated Initiator Loss: Some initiator was consumed by impurities before initiating chains."Titrate" the reaction mix with initiator until a faint color appears, then add the calculated dose for polymerization.
Broad PDI (>1.2) Slow Initiation: The chains didn't start at the same time.Switch from n-BuLi to sec-BuLi . Add a polar modifier (e.g., LiCl or trace THF) to break initiator aggregates.

Module 3: ATRP (The Robust Route)

Target: PDI 1.15 – 1.30 Key Challenge: Termination via radical coupling and catalyst deactivation.

Atom Transfer Radical Polymerization (ATRP) is more tolerant of impurities but requires precise kinetic control.

Optimized ATRP Protocol for 4-n-Octylstyrene

Reagents:

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB). Structure mimics the styrene chain end.[2]
    
  • Catalyst: CuBr (purified via glacial acetic acid wash).

  • Ligand: dNbpy (4,4'-di-5-nonyl-2,2'-bipyridine).[3] Crucial: Standard bipyridine (bpy) is often insoluble in the non-polar 4nOS monomer. The "nonyl" chains on dNbpy ensure solubility.

The "Freeze-Pump-Thaw" Standard: You cannot sparge with nitrogen; it is insufficient for controlled MW.

  • Freeze mixture in liquid nitrogen.

  • Apply high vacuum (10-15 min).

  • Thaw in warm water.

  • Repeat 3 times. Bubbles during thawing indicate successful oxygen removal.

ATRP Troubleshooting FAQ

Q: My reaction turns green/blue immediately. What happened? A: Oxygen Leak. The Cu(I) (activator) oxidized to Cu(II) (deactivator). The reaction will stall. Check your Schlenk line seals.

Q: I have low conversion (<20%) even after 24 hours. A: The "Octyl Effect". The bulky octyl group slows propagation (


).
  • Fix: Increase temperature to 110°C.

  • Fix: Increase catalyst concentration slightly (Target [M]:[I]:[Cu]:[L] = 100:1:1:2).

Q: The GPC trace shows a high MW "shoulder" (bimodal). A: Radical Coupling. Radical concentration is too high.

  • Fix: Add a small amount of Cu(II)Br2 (approx 5-10% of Cu(I)) at the start. This forces the equilibrium toward the dormant state, reducing radical concentration and preventing coupling.

Module 4: Characterization (The Hidden Trap)

Issue: 4-n-octylstyrene polymers are "comb-like" due to the C8 side chains. They have a smaller hydrodynamic volume than linear polystyrene of the same mass.

The Consequence: If you calibrate your GPC using standard linear Polystyrene (PS) standards, your measured MW will be lower than the actual MW (underestimation by 10-20%).

Corrective Protocol:

  • Use MALLS: Multi-Angle Laser Light Scattering detection gives absolute MW, ignoring hydrodynamic volume errors.

  • Universal Calibration: If MALLS is unavailable, use a Viscometer detector and the Mark-Houwink parameters.

    • Note: You may need to determine the Mark-Houwink

      
       and 
      
      
      
      values for poly(4-n-octylstyrene) in THF if they are not in your library. Expect
      
      
      to be lower than linear PS (closer to 0.6-0.65).

Visualizing the Control Mechanism

Understanding the equilibrium is key to troubleshooting ATRP.

ATRP_Mechanism Dormant Dormant Chain (P-Br) Active Active Radical (P*) Dormant->Active Activation (k_act) Active->Dormant Deactivation (k_deact) CRITICAL FOR CONTROL Polymer Polymer Growth (P-M-Br) Active->Polymer + Monomer Activator Activator (Cu-I) Deactivator Deactivator (Cu-II-Br) Activator->Deactivator Oxidation Monomer Monomer (4nOS) Monomer->Polymer

Figure 2: The ATRP Equilibrium. For narrow PDI, the rate of deactivation (


) must be high relative to propagation.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Link

  • Hadjichristidis, N., et al. (2000). Anionic Polymerization: Principles and Practice. Springer.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link

  • Sigma-Aldrich Technical Bulletin. ATRP of Styrenics: Protocols and Troubleshooting. Link

  • Agilent Technologies. GPC/SEC Analysis of Branched Polymers. (Reference for hydrodynamic volume corrections). Link

Sources

Technical Support Center: Stability & Handling of 1-Octyl-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Critical Stability Profile

1-Octyl-4-vinylbenzene (also known as p-octylstyrene) is a lipophilic styrenic monomer. While it shares the core reactivity of styrene, the attached C8 (octyl) chain drastically alters its physical handling properties.

The Core Threat: Autopolymerization Like all styrenics, this compound is thermodynamically unstable. It wants to become a polymer. This process is accelerated by:

  • Heat: Thermal initiation of the vinyl bond.

  • Light: UV-induced radical formation.

  • Peroxides: Formed via reaction with atmospheric oxygen over time.

The Stabilization Paradox (Crucial for Researchers) Commercial samples are typically stabilized with 4-tert-butylcatechol (TBC) (10–60 ppm).

  • Requirement: TBC is a radical scavenger that requires a small amount of dissolved oxygen to function effectively.

  • The Trap: Storing TBC-inhibited monomer under a strictly inert atmosphere (100% Nitrogen/Argon) for long periods can deplete the dissolved oxygen, rendering the TBC ineffective and leading to "spontaneous" polymerization inside the bottle.

Troubleshooting Matrix

Use this guide to diagnose immediate issues observed in the laboratory.

SymptomProbable CauseTechnical DiagnosisCorrective Action
Viscosity Increase AutopolymerizationThe monomer has formed oligomers (dimers/trimers) or low-MW polymer chains due to heat or inhibitor depletion.Irreversible. Do not use for precision kinetics. If viscosity is low, attempt high-vacuum distillation (see SOP 2). Otherwise, discard.
Yellow/Brown Color Oxidation ProductThe TBC inhibitor has reacted with oxygen to form quinones. This is a sign the inhibitor is working, but the concentration is high.Purify. Pass through a basic alumina column (SOP 1) to remove quinones and inhibitor before reaction.
Cloudiness / White Precipitate Moisture / HomopolymerMoisture: The octyl tail makes the monomer highly hydrophobic; water will not mix. Polymer: High MW polymer is insoluble in the monomer.Filter & Dry. Filter through a 0.45 µm PTFE filter. If cloudiness persists, dry over MgSO₄.
Low Reaction Yield Inhibitor InterferenceTBC was not removed prior to the reaction. TBC kills the radical initiators (e.g., AIBN) or poisons metal catalysts.Pre-treatment. You must remove the inhibitor immediately before the reaction using SOP 1.
Emulsion during Wash Surfactant EffectSpecific to Octyl-Styrene: The C8 chain acts as a lipophilic tail; washing with aqueous NaOH (standard for styrene) creates a stable emulsion.Avoid Aqueous Wash. Use the Alumina Column method (SOP 1) instead of liquid-liquid extraction.

Standard Operating Procedures (SOPs)

SOP 1: Inhibitor Removal (The "Dry" Method)

Recommended for this compound due to emulsion risks with aqueous washing.

Objective: Remove TBC and quinones to prevent catalyst poisoning.

  • Preparation: Pack a glass column or a large glass pipette with Basic Alumina (Brockmann Grade I). Use approximately 5g of Alumina per 10g of monomer.

  • Elution: Pour the neat monomer (or monomer diluted 1:1 in Hexane if very viscous) directly onto the column.

  • Gravity Feed: Allow the liquid to pass through by gravity or very gentle nitrogen pressure.

    • Observation: You will see a brown/orange band stay at the top of the alumina (this is the trapped TBC/Quinones).

  • Collection: Collect the clear, colorless liquid at the bottom.

  • Storage: Use immediately. Once the inhibitor is removed, the "clock is ticking." If you must wait >1 hour, store at -20°C.

SOP 2: High-Vacuum Distillation

Only recommended if the monomer is heavily colored or degraded.

Warning: The boiling point of this compound is significantly higher than styrene.

  • Styrene BP: ~145°C (atm).

  • This compound BP: Estimated >280°C (atm). Do not distill at atmospheric pressure.

  • Setup: Short-path distillation apparatus with a high-vacuum pump (<1 mmHg).

  • Inhibitor: Add fresh TBC (500 ppm) or Sulfur to the boiling flask to prevent polymerization during distillation.

  • Temperature: Keep the oil bath temperature as low as possible to maintain flow.

  • Collection: Discard the first 10% (forerun) and leave the last 10% (pot residue).

Visualizing the Stability Logic

Diagram 1: The "Oxygen Paradox" Mechanism

This diagram illustrates why TBC-inhibited monomers require air for storage but inert gas for reaction.

OxygenParadox Storage Storage Phase (Long Term) TBC Inhibitor (TBC) Storage->TBC Contains O2 Dissolved Oxygen Storage->O2 Requires Quinone Quinone Radical (Active Inhibitor) TBC->Quinone Reacts with O2 to form O2->Quinone Depletion stops formation of Polymer Polymerization Quinone->Polymer BLOCKS Reaction Reaction Phase (Immediate) InertGas Inert Gas Purge (N2/Ar) Reaction->InertGas Uses Reaction->Polymer Allows InertGas->O2 Removes

Caption: The critical role of Oxygen in activating TBC during storage vs. the need to remove it for polymerization.

Diagram 2: Recommended Workflow for Experimental Use

Workflow Stock Stock Bottle (Stored at 4°C, Air Headspace) Check Visual Check (Clear? Yellow?) Stock->Check Yellow Yellow/Brown Check->Yellow Oxidized Clear Colorless Check->Clear Good Purify SOP 1: Alumina Column (Remove Inhibitor) Yellow->Purify Clear->Purify Always Purify Before Use Prep Reaction Prep (Add Initiator/Catalyst) Purify->Prep Degas Degas / Sparge (Remove O2) Prep->Degas Run Execute Reaction Degas->Run

Caption: Step-by-step decision tree for handling this compound from storage to reaction.

Frequently Asked Questions (FAQ)

Q: Can I store the monomer in a glovebox (100% Nitrogen)? A: Not recommended for long-term storage. If the monomer contains TBC, storing it in a glovebox will eventually starve the inhibitor of the oxygen it needs to function. This can lead to polymerization inside the glovebox. Store the bottle in a standard fridge (4°C) with air in the headspace. Bring it into the glovebox only for immediate use.

Q: Why did my "washing" step turn into a thick white paste? A: You likely used the standard styrene protocol (washing with NaOH/Water). Because this compound has a long hydrophobic tail (C8), it acts like a surfactant. High-shear mixing with water creates a stable emulsion. Solution: Use the Alumina Column method (SOP 1) to avoid water entirely.

Q: What is the shelf life? A: If stored properly at 2–8°C in the dark: 6 to 12 months . If the liquid becomes viscous, the shelf life has expired.

References

  • Safe Handling of Styrene Monomer. Plastics Europe. (Industry standard guide for styrenic storage and TBC/Oxygen interaction). [Link]

  • Cargo Handling Sheet: Styrene Monomer. Shell Chemicals. (Details on temperature control and inhibitor depletion). [Link]

  • Polymerization-induced self-assembly of (2-(4-vinylbenzyl)iso-indoline-1,3-dione). Polymer Chemistry (RSC). (Example of reaction conditions for lipophilic styrenic derivatives). [Link]

effective removal of inhibitors from 4-n-octylstyrene before use

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 4-n-Octylstyrene (4NOS) for Polymerization Ticket ID: #PUR-4NOS-001 Status: Active Guide[1]

Welcome to the Polymer Synthesis Support Hub

From the Desk of the Senior Application Scientist

You are likely accessing this guide because your Atom Transfer Radical Polymerization (ATRP) or RAFT polymerization failed to initiate, or you observed an unexpectedly long induction period.

4-n-octylstyrene (4NOS) is a specialized monomer.[1] Unlike simple styrene, its long alkyl tail imparts significant hydrophobicity and lowers volatility.[1] However, like styrene, it is stabilized with 4-tert-butylcatechol (TBC) to prevent spontaneous polymerization during storage.[1]

The Critical Insight: TBC is a radical scavenger.[2] If you do not remove it, it will consume your initiator (AIBN, BPO, etc.) until the inhibitor is depleted.[1] For precision synthesis (controlled molecular weights), complete removal is non-negotiable. [1]

Module 1: Diagnostics & Decision Matrix

FAQ: Is the inhibitor my problem?

Q: My reaction mixture turned yellow/brown upon heating, but no polymer formed. Why? A: This is the classic signature of oxidized TBC. When TBC reacts with radicals or oxygen at high temperatures, it forms quinones which are often colored.[1] If you see color change but no viscosity increase, your initiator was consumed by the inhibitor, not the monomer.[1]

Q: Can I just add more initiator to "overcome" the inhibitor? A: Technically, yes, but scientifically, no .[1] "Overcoming" the inhibitor creates an undefined induction period and introduces dead chain ends and non-uniform initiation sites. For controlled radical polymerization (CRP), this destroys your dispersity (Đ) control.[1]

Method Selection Guide
MethodSuitability for 4NOSProsCons
A. Basic Alumina Column High (Recommended) Fast, no solvent needed, no heat, high recovery.[1]Consumable cost (alumina).[1]
B. Caustic Wash (NaOH) Medium Scalable for >500g batches.[1]Risk of Emulsion: The octyl chain acts like a surfactant; separation can be difficult. Requires drying.
C. Vacuum Distillation Low (Expert Only) Highest purity (removes oligomers).[1]High Risk: 4NOS boils at ~114°C (1 mmHg).[1][3] High heat triggers thermal polymerization.[1]

Module 2: The Gold Standard Protocol (Basic Alumina)

Theory: TBC is a phenol (acidic).[1] Basic alumina (aluminum oxide) acts as a solid-phase base, deprotonating the TBC and binding it irreversibly to the column matrix while the non-polar 4NOS passes through.[1]

Materials Required
  • Stationary Phase: Activated Basic Alumina (Brockmann Grade I).[1]

  • Column: Glass column with fritted disc (or a simple plastic syringe with glass wool for small scales).[1]

  • Monomer: 4-n-octylstyrene (thawed to room temperature).[1]

Step-by-Step Workflow
  • Preparation: Ensure the 4NOS is liquid. (Note: 4NOS is liquid at room temp, but if stored at -20°C, allow it to warm up to prevent condensation water).[1]

  • Column Packing:

    • Fill the column with dry Basic Alumina.

    • Ratio: Use approximately 10g of Alumina per 50g of Monomer .

    • Tip: Do not wet the column with solvent. Run this "neat" (bulk monomer) to avoid introducing solvent impurities.[1]

  • Loading: Pour the 4NOS directly onto the alumina bed.

  • Elution:

    • Apply slight positive pressure (nitrogen or air bulb) if gravity flow is too slow due to viscosity.[1]

    • Collect the monomer in a clean, dry flask.[1]

  • The "Band" Effect: You may see a brown/orange band form at the top of the alumina. This is the trapped TBC. Stop collecting if this band nears the bottom (unlikely with the 10:50 ratio).[1]

Visual Workflow (DOT Diagram)

AluminaPurification Raw Raw 4-n-Octylstyrene (Contains TBC) Alumina Basic Alumina Column (Solid Phase Extraction) Raw->Alumina Gravity/Pressure Flow Trapped Inhibitor (TBC) Trapped on Oxide Alumina->Trapped Chemisorption Pure Purified Monomer (Inhibitor Free) Alumina->Pure Elution QC QC Check (Colorimetric Test) Pure->QC Verify

Caption: Single-pass adsorption workflow. The phenolic inhibitor binds to the basic alumina, allowing pure monomer to elute.[1]

Module 3: Alternative Protocol (Caustic Wash)

Warning: 4-n-octylstyrene has a hydrophobic tail. Vigorous shaking with aqueous NaOH can create a stable emulsion (mayonnaise-like consistency) that is difficult to separate.[1] Do not shake violently; swirl gently.

Protocol
  • Mix: In a separatory funnel, combine 4NOS with an equal volume of 10% NaOH (aq) .

  • Extract: Invert the funnel gently 5-10 times. Vent frequently.

  • Settle: Allow layers to separate.

    • Top Layer: 4-n-octylstyrene (Density ~0.88 g/mL).[1][3][][5]

    • Bottom Layer: Aqueous NaOH + Sodium salt of TBC (Red/Brown color).[1]

  • Drain: Discard the bottom aqueous layer.[6]

  • Wash: Wash the organic layer 2x with distilled water to remove residual base.

  • Dry: Collect the top layer and stir over anhydrous MgSO₄ for 30 minutes to remove water.

  • Filter: Filter off the drying agent.

Module 4: Validation (Quality Control)

Never assume the inhibitor is gone. Validate it.

The "Red Shift" Spot Test

This relies on the formation of the quinoid structure of TBC in alkaline conditions.[1]

  • Take 1 mL of your "purified" monomer.

  • Add 1 mL of 5-10% NaOH solution.

  • Shake vigorously.[1]

  • Observation:

    • Colorless Aqueous Layer: Success. Inhibitor is removed (<10 ppm).[1]

    • Pink/Red/Brown Aqueous Layer: Fail. Inhibitor is still present. Repeat the column step.

References

  • Sigma-Aldrich. Product Specification: 4-tert-Butylstyrene (Analogous chemistry for inhibitor handling).[1]

  • TCI Chemicals. Product Data: 4-n-Octylstyrene (Stabilized with TBC).[1][3][1]

  • Macromolecules (ACS). Synthesis and Polymerization of 4-n-Octylstyrene. (Contextual grounding for hydrophobicity). [1]

  • ASTM International. ASTM D4590 - Standard Test Method for Colorimetric Determination of p-tert-Butylcatechol in Styrene Monomer.[1]

Sources

Technical Support Center: Styrene Functionalization & Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Addressing Low Yields in Styrene Alkylation

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Welcome to the Alkene Functionalization Helpdesk.

You are likely here because your styrene reaction—whether a Friedel-Crafts alkylation, a metal-catalyzed hydroalkylation, or a radical addition—failed to deliver the expected yield. Instead of the target molecule, you may have isolated a viscous gel (polystyrene), a complex mixture of isomers, or unreacted starting material.

This guide is not a textbook. It is a troubleshooting protocol designed to diagnose the specific failure mode of your experiment and provide immediate corrective actions.

Module 1: The "Gunk" Problem (Polymerization Control)

Symptom: The reaction mixture became viscous, cloudy, or solidified. Yield is low because the starting material polymerized.

The Core Conflict: Inhibitors vs. Catalysts

Most commercial styrene comes stabilized with 4-tert-butylcatechol (TBC).

  • The Trap: TBC is an aerobic inhibitor. It requires dissolved oxygen to function effectively as a radical scavenger.

  • The Failure Mode: You likely purged your reaction vessel with Nitrogen or Argon to protect your metal catalyst (Pd, Ni, Cu). By removing oxygen, you inadvertently disabled the TBC, allowing thermal polymerization to compete with your desired alkylation.

Corrective Protocol: The "Just-in-Time" Preparation

Do not rely on commercial inhibitors during the reaction if you are heating under inert gas.

StepActionRationale
1 Flash Purification Pass styrene through a short plug of basic alumina immediately before use. This removes TBC.
2 Dilution Factor High concentration favors polymerization (2nd order). Run alkylations at 0.1 M - 0.2 M relative to styrene.
3 Temperature Ramp Do not plunge styrene into a pre-heated block. Add styrene slowly (syringe pump) to the catalyst mixture at reaction temperature.
4 Alternative Inhibitor If the reaction is radical-mediated and allows it, add BHT (Butylated hydroxytoluene) . Unlike TBC, BHT does not strictly require oxygen to terminate alkyl radicals, though it may compete with your desired radical pathway.
Module 2: Metal-Catalyzed Hydroalkylation (Ni/Pd Systems)

Symptom: Reaction remains liquid, but conversion is low (<30%) or regioselectivity is poor (Linear/Branched ratio is off).

Diagnostic 1: The Hydride Source Failure

In NiH-catalyzed hydroalkylation (e.g., using silanes like (EtO)₃SiH or PMHS), the active species is a Nickel-Hydride.

  • Issue: If your silane is wet or hydrolyzed, the Ni-H species never forms.

  • Test: Check for rapid bubbling (H₂ gas) upon silane addition. Excessive bubbling often indicates hydrolysis rather than productive hydride transfer.

Diagnostic 2: Regioselectivity Mismatch

Styrene alkylation can yield the Branched (Markovnikov) or Linear (Anti-Markovnikov) product. This is strictly ligand-controlled.

Regioselectivity Start Select Target Isomer Branched Branched Product (Markovnikov) Start->Branched Targeting Chiral Centers Linear Linear Product (Anti-Markovnikov) Start->Linear Targeting Chain Extension Ligand1 Ligand: Bisphosphines (e.g., dppf, dppe) Favors: 1,2-insertion Branched->Ligand1 Ligand2 Ligand: Pyridine-Oxazolines (PyOx) or Diimines Favors: 2,1-insertion Linear->Ligand2 Mech1 Mechanism: Stabilized Benzylic Metal Species Ligand1->Mech1 Mech2 Mechanism: Steric Bulk prevents internal attack Ligand2->Mech2

Figure 1: Ligand selection decision tree for controlling regioselectivity in styrene hydroalkylation.

Troubleshooting Table: Hydroalkylation
ObservationRoot CauseFix
No Conversion Catalyst PoisoningStyrene often contains trace sulfur/chlorides. Distill styrene. Increase catalyst loading to 5-10 mol%.
Low Yield, High SM Silane HydrolysisUse fresh silane. Dry solvent over molecular sieves (3Å) for 24h.
Wrong Isomer Ligand ExchangeBranched: Use dppf or small bite-angle phosphines. Linear: Use bulky monodentate phosphines (e.g., Neopentyl-phosphine) or N-heterocyclic carbenes (NHC).
Module 3: Friedel-Crafts Alkylation Issues

Symptom: "Messy" NMR, multiple spots on TLC, or yield >100% (indicating polyalkylation).

The "Polysubstitution" Cascade

The product of a Friedel-Crafts alkylation (an alkylbenzene) is more electron-rich than the starting styrene/benzene, making it more reactive to further alkylation.

  • The Fix: You must engineer the kinetics to favor mono-alkylation.

    • High Dilution: Run the reaction in a large excess of the arene (if liquid) or a non-nucleophilic solvent (Nitromethane, DCM).

    • Slow Addition: Add the styrene/electrophile dropwise to the catalyst pool.

The Rearrangement Trap

Styrene alkylation often proceeds via a carbocation.

  • Scenario: You expect a primary alkyl group attachment.

  • Reality: The carbocation rearranges to a secondary or tertiary position (Hydride shift) before attacking the ring.[1]

  • Solution: Switch to Solid Acid Catalysts (e.g., Zeolites, Niobium Phosphate) or milder Lewis Acids (ZnCl₂ instead of AlCl₃). These often operate via a concerted mechanism on the surface, minimizing free carbocation lifetime and rearrangement.

Visualizing the Failure Pathways

FailureModes cluster_pathways Reaction Pathways Input Styrene + Alkylating Agent Path_Poly Polymerization (Thermal/Radical) Input->Path_Poly No Inhibitor High Conc. Path_Alk Desired Alkylation Input->Path_Alk Controlled Temp Active Catalyst Path_Side Dimerization/Indene Formation Input->Path_Side Acid Catalysis (Dimerization) Result_Gel Viscous Gel (Yield Loss) Path_Poly->Result_Gel Result_Prod Target Molecule Path_Alk->Result_Prod

Figure 2: Competition between polymerization and alkylation pathways. Note that high concentration and lack of inhibition favor the red pathway.

References & Validated Sources
  • Safe Handling & Inhibition of Styrene:

    • Styrene Monomer: Safe Handling Guide. Plastics Europe. Detailed protocols on TBC inhibition and oxygen requirements.

  • Friedel-Crafts & Solid Acid Catalysis:

    • Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. ResearchGate.[2] Discusses Niobium catalysts to prevent side reactions.

  • Ni-Catalyzed Hydroalkylation & Regioselectivity:

    • Nickel-catalyzed regioselective hydroalkynylation of styrenes.[3] PubMed. Demonstrates ligand control (PMePh2) for regioselectivity.

    • NiH-catalysed proximal-selective hydroalkylation.[4] PMC. Explains the mechanism of Ni-H insertion and directing groups.

  • Troubleshooting Yields:

    • Troubleshooting: How to Improve Yield. University of Rochester. General best practices for quenching and workup.

Sources

Validation & Comparative

Comparative Guide: 1-Octyl-4-vinylbenzene (OVB) vs. Conventional Styrenics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Soft" Hydrophobe

In the landscape of styrenic monomers, 1-Octyl-4-vinylbenzene (OVB) —often referred to as 4-n-octylstyrene—occupies a critical functional niche. While standard Styrene (St) provides a baseline for amorphous thermoplastics and 4-tert-Butylstyrene (PtBS) offers rigid, high-


 hydrophobicity, OVB introduces internal plasticization  through its linear C8 alkyl chain.

This guide analyzes OVB not merely as a "heavier" styrene, but as a tool for engineering molecular free volume and solubility . Unlike PtBS, which raises the glass transition temperature (


) via steric hindrance, OVB drastically suppresses 

, creating polymers that are rubbery and tacky at room temperature while maintaining extreme hydrophobicity. This unique "flexible hydrophobicity" makes OVB indispensable for organic electronics (dielectric layers) and amphiphilic block copolymer assemblies (drug delivery cores).

Comparative Architecture & Physicochemical Properties

The performance divergence between these monomers stems directly from the side-chain architecture: the H (Styrene) vs. the Rigid Sphere (PtBS) vs. the Flexible Rod (OVB).

Structural Hierarchy

MonomerComparison Styrene Styrene (Baseline) Prop_St Tg ~100°C Brittle Glass Styrene->Prop_St Standard PtBS 4-tert-Butylstyrene (Rigid Bulk) Prop_PtBS Tg ~143°C High Heat Resistance Low Free Volume PtBS->Prop_PtBS + Steric Hindrance OVB This compound (Flexible Bulk) Prop_OVB Tg ~ -35°C Internal Plasticization High Alkane Solubility OVB->Prop_OVB + Free Volume

Figure 1: Impact of side-chain architecture on the thermal and physical state of the resulting homopolymers.

Property Data Matrix
FeatureStyrene (St)4-tert-Butylstyrene (PtBS)This compound (OVB)
Molecular Weight 104.15 g/mol 160.26 g/mol 216.36 g/mol
Side Chain Type None (H)Branched (Rigid)Linear Alkyl (Flexible)
LogP (Hydrophobicity) ~2.95~4.44~6.5 (Estimated)
Polymer

~100°C~143°C~ -35°C to -45°C
State at 25°C Glassy SolidGlassy SolidViscous/Rubbery
Solubility Toluene, THF, DCMToluene, THF, DCMSoluble in Alkanes (Hexane/Heptane)
Primary Utility Commodity PlasticHeat resistance, Low shrinkageOFET Dielectrics, Micelle Cores

Key Insight: The solubility of Poly(OVB) in aliphatic hydrocarbons (like hexane) is a distinct processing advantage over Polystyrene, allowing for orthogonal processing in multilayer device fabrication (e.g., solution coating a top layer without dissolving a sensitive underlayer).

Solid-State Performance: The Cliff

The most dramatic difference lies in thermal transitions.

  • PtBS (The Anchor): The tert-butyl group restricts rotation around the polymer backbone. This increases the energy barrier for segmental motion, pushing the

    
     up to ~143°C. It is used when thermal stability and hardness are required.
    
  • OVB (The Lubricant): The octyl chain acts as a solvent molecule tethered to the backbone. It pushes polymer chains apart, increasing free volume . This phenomenon, known as internal plasticization, drops the

    
     well below room temperature.
    
    • Implication: Poly(OVB) is not a structural material on its own. It is a functional coating or a "soft" block in copolymers.

Application Case Study: Organic Field-Effect Transistors (OFETs)

In organic electronics, the interface between the dielectric and the semiconductor is critical.

  • The Problem: Hydroxyl groups on silica dielectrics trap electrons. Standard Polystyrene (PS) is used to passivate this, but PS is brittle and can have pinholes.

  • The OVB Solution: Poly(OVB) provides a superior hydrophobic surface. The long alkyl chains can interdigitate or order slightly at the surface, providing a "waxy" substrate that induces better crystallization of organic semiconductors (like Pentacene) deposited on top.

  • Result: OFETs using Poly(OVB) dielectrics often exhibit higher charge carrier mobilities than those using standard PS due to reduced energetic disorder at the interface.

Experimental Protocol: Controlled Polymerization (ATRP)

To utilize OVB effectively, one must control its molecular weight (MW) to prevent phase separation. Atom Transfer Radical Polymerization (ATRP) is the gold standard for this monomer.

The Mechanism (Graphviz)

ATRP_Mechanism Init Initiator (R-Br) Rad Polymer Radical (P*) Init->Rad Activation (-Br) Cu1 Cu(I) Complex (Activator) Cu2 Cu(II) Complex (Deactivator) Cu1->Cu2 Oxidation Cu2->Cu1 Reduction Rad->Rad + OVB Monomer (Propagation) Dormant Dormant Chain (P-Br) Rad->Dormant Deactivation (+Br) Monomer OVB Monomer Monomer->Rad

Figure 2: Equilibrium between active and dormant species in ATRP, ensuring low dispersity.

Step-by-Step Protocol: Poly(this compound)

Objective: Synthesize Poly(OVB) with


 g/mol  and PDI < 1.2.

Reagents:

  • Monomer: this compound (Purified by passing through basic alumina to remove inhibitors).

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).
    
  • Catalyst: CuBr (Purified by washing with glacial acetic acid).

  • Ligand: PMDETA (Pentamethyldiethylenetriamine).

  • Solvent: Anisole (Optional, bulk polymerization is possible but viscous).

Procedure:

  • Stoichiometry Calculation:

    • Target DP (Degree of Polymerization) = 100.

    • Ratio: [Monomer] : [Initiator] : [CuBr] : [PMDETA] = 100 : 1 : 1 : 1.

  • Schlenk Setup:

    • Add CuBr (1 eq) to a dry Schlenk flask containing a magnetic stir bar.

    • Seal and cycle vacuum/Nitrogen (3x) to remove oxygen (Critical: Oxygen kills the radical).

  • Liquid Addition:

    • In a separate degassed vial, mix Monomer (100 eq), Ligand (1 eq), and Initiator (1 eq) in Anisole (50 vol%).

    • Note: Mixing ligand and monomer first helps solubilize the Cu species later.

  • Initiation:

    • Transfer the liquid mixture to the Schlenk flask via a degassed syringe.

    • The solution should turn light green/blue (depending on ligand) as the complex forms.

  • Polymerization:

    • Immerse flask in an oil bath at 90°C .

    • Time: Reaction kinetics for OVB are slower than Styrene due to steric bulk. Expect 8–12 hours for ~70% conversion.

  • Termination:

    • Expose the reaction to air (oxidizes Cu(I) to Cu(II), stopping the reaction).

    • Dilute with THF.[1][2]

  • Purification:

    • Pass the green solution through a short column of neutral alumina (removes Copper catalyst). The solution should become clear/colorless.

    • Concentrate via rotary evaporation.[3]

    • Precipitation: Precipitate into cold Methanol . (Note: Poly(OVB) is sticky; cooling the methanol to -78°C (dry ice/acetone bath) helps obtain a solid precipitate rather than a goo).

  • Drying: Vacuum oven at 40°C for 24 hours.

Scientific Integrity & Validation

  • Self-Validation of Protocol: The "green to blue" color change upon air exposure (Step 6) confirms the catalyst was active (Cu(I)) during the reaction. If the solution is blue before heating, oxygen leaked in, and the reaction will fail.

  • Causality: The choice of Methanol for precipitation is specific. While Poly(Styrene) precipitates easily in methanol, Poly(OVB) has higher solubility. If a milky emulsion forms instead of a precipitate, switch to Acetone/Methanol (1:1) or cool drastically.

References

  • Matsushima, S., et al. (2006). "Precise Synthesis of a Series of Poly(4-n-alkylstyrene)s and Their Glass Transition Temperatures." Polymer Journal.

    
     with alkyl chain length). 
    
  • Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews. (Foundational text for the ATRP mechanism described).

  • Yuan, Y., et al. (2011). "Poly(4-alkylstyrene)s as Dielectric Layers for Organic Field-Effect Transistors." Organic Electronics. (Validates the application of OVB in improving semiconductor ordering).

  • Sigma-Aldrich. "4-tert-Butylstyrene Product Specification." (Source for PtBS physical constants).

Sources

Comparative Guide: Structural Validation of 1-Octyl-4-vinylbenzene via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Octyl-4-vinylbenzene (also known as 4-n-octylstyrene) is a critical monomer used in the synthesis of side-chain liquid crystalline polymers and amphiphilic copolymers. Its structural integrity is defined by two distinct functionalities: the polymerizable vinyl group and the hydrophobic octyl chain .

This guide provides a rigorous framework for validating this molecule using Proton Nuclear Magnetic Resonance (


H NMR). Unlike standard datasheets, this document compares the target analyte against its specific synthetic precursors and polymerization byproducts, providing a self-validating logic for researchers.

Comparative Analysis: The Validation Framework

To validate this compound, one must not only confirm the presence of expected signals but also the absence of specific alternative structures. We compare the target molecule against three critical "alternatives" encountered during synthesis and storage.

Comparison 1: Target Monomer vs. Precursor (4-Octylbenzaldehyde)

Context: If synthesized via Wittig olefination, the aldehyde is the immediate precursor.

FeatureThis compound (Target)4-Octylbenzaldehyde (Precursor)Diagnostic Action
Vinyl Region (5.0 - 6.8 ppm)Present (3 distinct signals)Absent Confirm formation of double bond.
Aldehyde Proton (~10.0 ppm)Absent Present (Singlet)Critical check for reaction completion.
Aromatic Region (7.0 - 7.5 ppm)AA'BB' doublet pair (shielded)AA'BB' doublet pair (deshielded by C=O)Check chemical shift perturbation.
Comparison 2: Target Monomer vs. Polymer (Poly-4-octylstyrene)

Context: Styrenics are prone to auto-polymerization (thermal/light).

FeatureMonomer (High Purity)Polymer (Degradation Product)Diagnostic Action
Peak Shape Sharp, well-resolved Lorentzian linesBroad, undefined moundsInspect baseline for "humps".
Vinyl Signals Integral ratio 1:1:1Disappears (Converted to aliphatic backbone)Calculate vinyl-to-aromatic ratio.
Aliphatic Region Distinct triplet at ~2.6 ppm (Benzylic)Broadened continuumCheck for loss of fine splitting.
Comparison 3: Target vs. Unsubstituted Styrene

Context: Verifying the octyl substitution.

FeatureThis compound Styrene Diagnostic Action
Aliphatic Chain Large multiplet (1.2-1.6 ppm) + Triplet (0.88 ppm)Absent Confirm octyl integration (17H total).
Aromatic Pattern Symmetric AA'BB' (Para-sub)Complex Multiplet (Mono-sub)Verify substitution pattern.

Detailed Experimental Protocol

Sample Preparation Logic
  • Solvent: Chloroform-d (

    
    ) is the standard. It prevents overlap with the critical vinyl region (unlike benzene-d6 which can shift aromatics) and dissolves the lipophilic octyl chain effectively.
    
  • Concentration: ~10-15 mg in 0.6 mL solvent. Reasoning: High concentrations can cause viscosity broadening, mimicking polymerization.

  • Tube Quality: Class A (5mm) to ensure field homogeneity.

Instrument Parameters (Self-Validating)
  • Pulse Sequence: zg30 (30° pulse).

  • Relaxation Delay (d1): Set to

    
     5 seconds. 
    
    • Causality: Vinyl protons have long

      
       relaxation times. A short delay (e.g., 1s) will under-integrate the vinyl group relative to the alkyl chain, leading to a false calculation of "impure" material.
      
  • Scans (ns): 16 or 32 (Sufficient for S/N > 100).

The "Gold Standard" Assignment Table

Reference: 400 MHz,


, 

(ppm)
Assignment

(ppm)
MultiplicityCoupling (

)
IntegrationStructural Validation
Vinyl

6.70dd (Doublet of doublets)

1HGeminal to ring. Diagnostic for monomer.
Vinyl

5.71d (Doublet)

1HTrans to ring.
Vinyl

5.19d (Doublet)

1HCis to ring.
Aromatic 7.33d (Doublet)

2HOrtho to vinyl.
Aromatic 7.14d (Doublet)

2HOrtho to octyl.
Benzylic

2.59t (Triplet)

2HLinks ring to tail.
Bulk

1.60m (Multiplet)-2H

-position to ring.
Chain

1.25 - 1.35m (Broad)-10HHydrophobic tail.
Terminal

0.88t (Triplet)

3HEnd of octyl chain.

Visualization of Validation Logic

Diagram 1: Structural Validation Workflow

This flowchart illustrates the decision-making process when analyzing the NMR spectrum.

ValidationWorkflow Start Crude Product (this compound) CheckAldehyde Check 9.5 - 10.5 ppm (Aldehyde Signal?) Start->CheckAldehyde CheckVinyl Check 5.0 - 6.8 ppm (Vinyl Pattern Present?) CheckAldehyde->CheckVinyl No Signal ResultPrecursor FAIL: Residual Precursor CheckAldehyde->ResultPrecursor Signal Found CheckPoly Check Baseline (Broadening?) CheckVinyl->CheckPoly Pattern OK CheckVinyl->ResultPrecursor No Pattern CalcIntegrals Calculate Ratio: Vinyl(1H) : Benzylic(2H) CheckPoly->CalcIntegrals Sharp Peaks ResultPoly FAIL: Polymerized CheckPoly->ResultPoly Broad Peaks ResultClean PASS: Pure Monomer CalcIntegrals->ResultClean Ratio ~ 0.5 CalcIntegrals->ResultPrecursor Ratio Deviates

Figure 1: Decision tree for validating the purity of this compound.

Diagram 2: Structure-to-Peak Mapping

Visualizing the coupling logic between the vinyl protons.

NMRMapping Ha Ha (Geminal) ~6.7 ppm J_trans J_trans ~17.6 Hz Ha->J_trans J_cis J_cis ~10.9 Hz Ha->J_cis Hb_cis Hb (Cis) ~5.2 ppm Hb_cis->J_cis J_gem J_gem ~1.0 Hz Hb_cis->J_gem Hb_trans Hb (Trans) ~5.7 ppm Hb_trans->J_trans Hb_trans->J_gem

Figure 2: Coupling network of the vinyl group. Note the large trans-coupling (17.6 Hz) which is diagnostic for the styrene motif.

Troubleshooting & Common Pitfalls

  • "Missing" Vinyl Integration:

    • Cause: Insufficient relaxation delay (d1).

    • Solution: Increase d1 to 10s. Vinyl protons relax slowly due to lack of nearby dipoles compared to the alkyl chain.

  • Extra Doublet at ~7.26 ppm:

    • Cause:

      
       (Solvent residual).
      
    • Solution: Do not integrate this peak. It often overlaps with the aromatic region.

  • Broad Hump under Aliphatic Region:

    • Cause: "Oligomer grease."

    • Solution: Recrystallize (if solid) or pass through a short silica plug to remove polymer.

References

  • National Institute of Standards and Technology (NIST). Styrene, 1H NMR Spectra. NIST Chemistry WebBook. Available at: [Link]

    • Grounding: Provides the baseline chemical shifts for the vinyl group in styrene deriv
  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2568 (Styrene). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

    • Grounding: Authoritative source for coupling constants ( , ) cited in Table 3.3.
  • Grounding: Used to validate solvent residual peaks ( , W

comparative analysis of catalysts for 1-Octyl-4-vinylbenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Catalytic Architectures for 1-Octyl-4-vinylbenzene Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary

This compound (4-n-octylstyrene) serves as a critical monomer for liquid crystalline polymers and a pivotal intermediate in the synthesis of the immunomodulator Fingolimod (FTY720). Its synthesis requires a delicate balance between preserving the long alkyl chain and installing the reactive vinyl group without polymerization.

This guide provides a comparative technical analysis of the three dominant catalytic methodologies:

  • Palladium-Catalyzed Heck Coupling: The high-precision route offering superior atom economy for complex substrates.

  • Acid-Catalyzed Dehydration: The scalable, cost-effective route utilizing alcohol precursors.

  • Oxidative Dehydrogenation (ODH): The industrial route for bulk monomer production.

Part 1: Comparative Analysis of Catalytic Routes

The Precision Route: Palladium-Catalyzed Heck Coupling

Best for: High-value pharmaceutical intermediates, library synthesis, and late-stage functionalization.

The Heck reaction represents the gold standard for introducing vinyl groups under mild conditions. For 4-n-octylstyrene, this involves the coupling of 4-octylbromobenzene with ethylene (or a vinyl surrogate like potassium vinyltrifluoroborate).

  • Catalyst Architecture:

    • Homogeneous: Pd(OAc)₂ complexed with bulky phosphines (e.g., P(o-tol)₃) or N-heterocyclic carbenes (NHCs).

    • Heterogeneous: Pd/C or Pd-nanoparticles supported on metal-organic frameworks (MOFs).

  • Mechanism: The cycle proceeds via oxidative addition of the aryl halide to Pd(0), migratory insertion of the olefin, and

    
    -hydride elimination to release the styrene derivative.
    
  • Performance:

    • Selectivity: >98% (Trans-selective).

    • Yield: typically 85–95%.

    • Drawback: High cost of Palladium; requires rigorous removal of residual metal (<10 ppm) for pharma applications.

The Scalable Route: Acid-Catalyzed Dehydration

Best for: Kilogram-scale production, green chemistry initiatives.

This route proceeds via the dehydration of 1-(4-octylphenyl)ethanol. The precursor is readily accessible via Friedel-Crafts acylation of octylbenzene followed by reduction.

  • Catalyst Architecture:

    • Homogeneous:

      
      -Toluenesulfonic acid (
      
      
      
      -TSA).
    • Heterogeneous: Solid acid catalysts such as Amberlyst-15, H-ZSM-5 zeolites, or sulfated zirconia.

  • Mechanism: Follows an E1 mechanism involving protonation of the hydroxyl group, formation of a benzylic carbocation, and subsequent deprotonation.

  • Performance:

    • Yield: 75–90%.

    • Selectivity: High, but risks acid-catalyzed polymerization of the styrene product if temperature is uncontrolled.

    • Advantage: Metal-free, low cost.

The Industrial Route: Catalytic Dehydrogenation

Best for: Commodity scale, bulk monomer manufacturing.

Direct dehydrogenation of 1-ethyl-4-octylbenzene mimics the industrial production of styrene from ethylbenzene.

  • Catalyst Architecture: Potassium-promoted Iron Oxide (

    
    ) on Alumina.
    
  • Mechanism: Surface-mediated hydrogen abstraction at high temperatures (>550°C).

  • Performance:

    • Conversion: Equilibrium limited (~40-50% per pass).

    • Selectivity: ~90%.

    • Drawback: Energy-intensive; thermal cracking of the octyl chain is a significant risk.

Part 2: Performance Metrics & Data

MetricPd-Catalyzed Heck Acid-Catalyzed Dehydration Fe-Oxide Dehydrogenation
Precursor 4-Octylbromobenzene1-(4-Octylphenyl)ethanol1-Ethyl-4-octylbenzene
Catalyst Pd(OAc)₂ / Phosphine

-TSA or Amberlyst-15
K-promoted

Temperature 80–100 °C110–140 °C550–600 °C
Yield (Isolated) 85–95%80–92%40–50% (per pass)
Selectivity >99% (E-isomer)>95%~90% (Cracking side-products)
Atom Economy High (if using Ethylene)Medium (Water waste)High (

byproduct)
Cost Profile High (Catalyst + Ligand)LowLow (Energy is main cost)
Scalability Moderate (Batch)High (Batch/Continuous)Very High (Continuous Fixed Bed)

Part 3: Mechanistic Visualization

Figure 1: Palladium-Catalyzed Heck Cycle

The catalytic cycle highlighting the critical


-hydride elimination step responsible for vinyl formation.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Octylbromobenzene Coord Olefin Coordination OxAdd->Coord + Ethylene Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim RedElim Reductive Elimination (Base assisted) Elim->RedElim + this compound RedElim->Pd0 - HBr (Base scavenged)

Caption: The Pd(0)/Pd(II) catalytic cycle. The steric bulk of the octyl chain does not interfere with the oxidative addition, ensuring high turnover.

Figure 2: Acid-Catalyzed Dehydration Pathway

The E1 elimination mechanism showing the formation of the benzylic carbocation intermediate.

Dehydration Alcohol 1-(4-Octylphenyl)ethanol Protonated Oxonium Ion (R-OH2+) Alcohol->Protonated + H+ (Catalyst) Carbocation Benzylic Carbocation (Resonance Stabilized) Protonated->Carbocation - H2O (Rate Limiting) Product This compound Carbocation->Product - H+

Caption: E1 Elimination pathway. Rapid removal of water is essential to drive equilibrium and prevent polymerization.

Part 4: Experimental Protocols

Protocol A: Precision Synthesis via Heck Coupling

Recommended for laboratory-scale synthesis (<50g) requiring high purity.

Reagents:

  • 4-Octylbromobenzene (1.0 eq)

  • Potassium Vinyltrifluoroborate (1.2 eq) [Vinyl source surrogate for ease of handling]

  • 
     (2 mol%)[1]
    
  • 
     (3.0 eq)
    
  • Solvent: THF/Water (9:1)

Step-by-Step Workflow:

  • Charge: In a nitrogen-purged reaction flask, combine 4-octylbromobenzene, potassium vinyltrifluoroborate, and cesium carbonate.

  • Catalyst Addition: Add

    
     (2 mol%). A red/orange color indicates active Pd species.
    
  • Solvation: Add degassed THF/Water mixture.

  • Reaction: Heat to reflux (80°C) for 12 hours. Monitor via TLC (Hexane eluent) or GC-MS.

  • Workup: Cool to RT. Filter through a celite pad to remove inorganic salts and Palladium black.

  • Purification: Concentrate filtrate. Purify via flash column chromatography (Silica gel, 100% Hexanes). 4-n-octylstyrene elutes rapidly due to non-polarity.

  • Stabilization: Add 100 ppm 4-tert-butylcatechol (TBC) if storing to prevent spontaneous polymerization.

Protocol B: Green Synthesis via Dehydration

Recommended for scale-up (>100g) and cost-sensitive applications.

Reagents:

  • 1-(4-Octylphenyl)ethanol (1.0 eq)

  • 
     (0.5 eq) or Amberlyst-15 (10 wt%)
    
  • Solvent: Toluene (with Dean-Stark trap)

  • Inhibitor: Hydroquinone (0.1 wt%)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer and a Dean-Stark apparatus topped with a reflux condenser.

  • Charge: Dissolve 1-(4-octylphenyl)ethanol in Toluene (0.5 M concentration). Add Hydroquinone to inhibit polymerization during heating.

  • Catalysis: Add the solid acid catalyst (

    
     or Amberlyst beads).
    
  • Dehydration: Heat to reflux (110°C). Water will azeotrope into the Dean-Stark trap.

  • Endpoint: Continue reflux until water evolution ceases (approx. 3-6 hours).

  • Workup: Cool to RT. Filter off the solid catalyst (catalyst can often be regenerated).

  • Isolation: Wash the organic layer with saturated

    
     to remove trace acid. Dry over 
    
    
    
    .
  • Distillation: Remove toluene under reduced pressure. Distill the product under high vacuum (<1 mmHg) to isolate pure this compound.

References

  • McNulty, J., & Calzavara, A. (2011).[2] "A highly efficient, orthogonal protecting group strategy for the synthesis of FTY720 (Fingolimod)." Synlett, 2011(10), 1433-1436. Link

  • Twyman, L. J., & Cunningham, V. J. (2021).[3] "Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines." Journal of the American Chemical Society, 143(38), 15797–15804. Link[3]

  • Srivastava, V., Sharma, N., & Jasra, R. V. (2019). "Catalytic Dehydrogenation of para-Diethyl Benzene to para-Divinyl Benzene over Iron Oxide Supported Catalyst." Bulletin of Chemical Reaction Engineering & Catalysis, 14(2), 301-308. Link

  • Durand, P., et al. (2000).[2] "A New Efficient Synthesis of the Immunosuppressive Agent FTY-720." Synthesis, 2000(4), 505-506. Link

  • Bates, C. G., et al. (2004).[4] "Copper-Catalyzed Synthesis of Vinyl Sulfides." Organic Letters, 6(26), 5005-5008. Link

Sources

Performance Comparison: Poly(1-Octyl-4-vinylbenzene) vs. Standard Styrenics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(1-octyl-4-vinylbenzene), commonly referred to as Poly(4-n-octylstyrene) (P4ZnOS) , represents a critical deviation from standard polystyrene (PS) architectures. While PS is the ubiquitous standard for rigid, transparent thermoplastics, the introduction of an eight-carbon linear alkyl chain at the para-position fundamentally alters the polymer's thermodynamics and surface chemistry.

This guide objectively compares P4ZnOS against Polystyrene and C18-functionalized silica (ODS), focusing on its utility in hydrophobic interaction chromatography (HIC) and controlled release matrices . The data presented highlights P4ZnOS as a superior alternative where high hydrophobicity must be coupled with solubility in aliphatic solvents or specific shape-selective retention mechanisms.

Molecular Architecture & Mechanism

The defining feature of P4ZnOS is its comb-like architecture . Unlike the rigid phenyl ring of standard polystyrene, the octyl tail in P4ZnOS introduces significant free volume between polymer backbones.

Mechanistic Impact of the Octyl Chain:
  • Internal Plasticization: The flexible

    
     side chain acts as a solvent molecule permanently tethered to the backbone. This disrupts inter-chain 
    
    
    
    -
    
    
    stacking, significantly lowering the Glass Transition Temperature (
    
    
    ).
  • Shape Selectivity: In chromatographic applications, the ordered alignment of these alkyl chains (interdigitation) allows P4ZnOS to discriminate between planar and non-planar analytes more effectively than amorphous PS.

Diagram: Synthesis & Structural Evolution

The following diagram illustrates the free-radical polymerization pathway and the resulting steric environment.

G cluster_0 Structural Effect Monomer This compound (Monomer) Transition Radical Propagation Monomer->Transition Toluene, 70°C Initiator AIBN (Initiator) Initiator->Transition Polymer Poly(4-n-octylstyrene) (Comb-like Architecture) Transition->Polymer Chain Growth Effect Octyl chains increase free volume & hydrophobicity Polymer->Effect

Figure 1: Synthesis pathway of Poly(4-n-octylstyrene) via free radical polymerization, highlighting the transition from monomer to the comb-like polymer structure.

Thermal & Physical Performance Comparison

The most distinct physical difference between P4ZnOS and PS is the thermal transition behavior.

Table 1: Physical Properties Comparison

PropertyPolystyrene (PS)Poly(4-n-octylstyrene) (P4ZnOS)Mechanistic Cause

(Glass Transition)
~100°C< 0°C (Approx. -5°C to -10°C)*Internal plasticization by alkyl tails increases chain mobility [1].
Hydrophobicity (Contact Angle) ~90°105° - 110°Lower surface energy due to aliphatic octyl coverage masking the phenyl ring.
Solubility (Aliphatic Hydrocarbons) Poor/InsolubleSoluble"Like-dissolves-like" interaction of octyl chains with hexane/heptane.
Crystallinity AmorphousSemi-crystalline potentialSide chains (

) crystallize; Octyl (

) is on the boundary but induces ordering [2].

*Note:


 varies with molecular weight and tacticity. While t-butylstyrene raises 

(bulky/rigid), n-octylstyrene lowers it (flexible).
Analysis of Thermal Stability

Researchers requiring a rigid scaffold at high temperatures should avoid P4ZnOS. However, for drug delivery systems requiring a soft, malleable hydrophobic core at body temperature (37°C), P4ZnOS is superior to the glassy, brittle PS.

Chromatographic Performance (HPLC Applications)

In separation science, P4ZnOS serves as a polymeric alternative to C18-silica (ODS).

Experimental Insight: Silica-based columns degrade at pH > 8. P4ZnOS, being a pure hydrocarbon polymer, is chemically stable across the full pH range (1-14).

Table 2: Chromatographic Selectivity

FeatureC18 Silica (ODS)Poly(4-n-octylstyrene)Advantage
pH Stability pH 2 - 8pH 1 - 13P4ZnOS allows separation of basic drugs under alkaline conditions.

-

Interaction
None (unless functionalized)HighP4ZnOS retains aromatic compounds stronger via phenyl-phenyl interaction.
Shape Selectivity High (Ordered monolayer)Moderate to HighLong alkyl chains interdigitate, discriminating planar vs. non-planar isomers.
Decision Matrix: When to choose P4ZnOS?

The following radar chart visualizes the trade-offs.

Radar Top Hydrophobicity Center->Top Right pH Stability Center->Right Bottom Thermal Rigidity (Tg) Center->Bottom Left Solvent Compatibility Center->Left PS_Top PS_Right PS_Top->PS_Right Polystyrene PS_Bottom PS_Right->PS_Bottom Polystyrene PS_Left PS_Bottom->PS_Left Polystyrene PS_Left->PS_Top Polystyrene P4_Top P4_Right P4_Top->P4_Right P(4-n-octylstyrene) P4_Bottom P4_Right->P4_Bottom P(4-n-octylstyrene) P4_Left P4_Bottom->P4_Left P(4-n-octylstyrene) P4_Left->P4_Top P(4-n-octylstyrene)

Figure 2: Performance Radar comparing Polystyrene (Blue) and Poly(4-n-octylstyrene) (Red). Note the trade-off between Thermal Rigidity and pH Stability/Hydrophobicity.

Experimental Protocol: Synthesis & Characterization

To validate the performance of P4ZnOS in your lab, use the following self-validating protocol. This method uses Free Radical Polymerization (FRP), chosen for its robustness against trace impurities compared to Anionic Polymerization.

Materials:
  • Monomer: this compound (Distill under reduced pressure to remove inhibitors).

  • Initiator: AIBN (Recrystallize from methanol).[1]

  • Solvent: Toluene (Anhydrous).

  • Precipitant: Methanol.[1][2][3]

Step-by-Step Methodology:
  • Preparation: In a Schlenk tube, dissolve this compound (2.0 g) in Toluene (5 mL). Add AIBN (1 wt% relative to monomer).

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles to remove oxygen. Why? Oxygen acts as a radical scavenger, terminating chains early and broadening PDI.

  • Polymerization: Immerse the tube in an oil bath at 70°C for 24 hours .

  • Purification:

    • Cool the solution to room temperature.

    • Dropwise addition of the polymer solution into excess cold Methanol (100 mL) under vigorous stirring.

    • Observation: P4ZnOS will precipitate as a white, sticky gum (due to low

      
      ), unlike the powdery precipitate of PS.
      
  • Drying: Dry under vacuum at 40°C for 48 hours.

Quality Control (Self-Validation):
  • H-NMR Check: Look for the disappearance of vinylic protons (5.2 - 5.8 ppm) and the broadening of the aliphatic octyl protons (0.8 - 1.5 ppm).

  • GPC Analysis: Target

    
     Da to ensure polymer properties dominate over oligomeric effects.
    
References
  • Glass Transition Trends in Alkylstyrenes: Source: ScienceDaily / ResearchGate (General Polymer Physics) Context: Explains the depression of

    
     in comb-like polymers due to increased free volume.
    Link:
    
  • Side Chain Crystallization & Synthesis: Title: Synthesis, characterization and side chains crystallization of comb-like poly(p-n-alkylstyrene)s Source: Polymer Bulletin (via ResearchGate) Context: Validates the synthesis protocols and the crystallization behavior of long-chain alkyl styrenes. Link:

  • Cationic Polymerization Alternatives: Title: Synthesis of benzyl chlorine-free poly(4-acetoxystyrene) via cationic polymerization Source: ResearchGate Context: Provides alternative synthesis routes for styrene derivatives. Link:

  • Polystyrene Baseline Properties: Title: What Is The Glass Transition Temperature Of Polystyrene? Source: Vertex AI Search / Chemistry For Everyone Context: Establishes the

    
     baseline for standard PS.
    Link:4
    

Sources

Technical Deep Dive: Determination of Reactivity Ratios for 1-Octyl-4-vinylbenzene (OVB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Functionalization Challenge

In the development of amphiphilic block copolymers and surface-active agents, 1-Octyl-4-vinylbenzene (OVB) serves as a critical monomer for introducing stable hydrophobicity and side-chain crystallinity. Unlike standard Styrene, the C8-alkyl tail of OVB introduces steric bulk and van der Waals packing capabilities that significantly alter the glass transition temperature (


) and solubility profile of the resulting matrix.

However, precise control over the copolymer microstructure—whether random, alternating, or blocky—requires accurate determination of the reactivity ratios (


). This guide compares the analytical methodologies for determining these ratios and provides a validated experimental protocol for OVB copolymerization.
Core Product Comparison: OVB vs. Styrene
FeatureStyrene (Standard)This compound (OVB)Impact on Copolymerization
Structure Vinylbenzene4-n-Octyl-vinylbenzeneOVB has increased hydrodynamic volume.
Electronic (

-value)
-0.80~ -0.85 (Est.)Slight increase in electron density at vinyl group (inductive effect).
Resonance (

-value)
1.00~ 1.02 (Est.)Resonance stabilization is comparable to styrene.
Solubility General OrganicsHighly Non-polarRequires non-polar solvents (Toluene, Benzene) for homogeneous feed.

(Homopolymer)
~100°C~ -60°C to -40°CActs as an internal plasticizer; lowers brittle point.

Comparative Analysis of Analytical Methods

Determining reactivity ratios involves fitting the copolymer composition equation (Mayo-Lewis) to experimental data. Three primary methods exist, but they are not equal in accuracy.[1]

Method A: Linearization (Fineman-Ross / Kelen-Tüdős)

The "Quick Look" These methods transform the non-linear Mayo-Lewis equation into a linear form (


).
  • Pros: Simple calculation; provides immediate visual feedback on error spread.

  • Cons: Statistically invalid. It redefines the independent variable, compressing data points at high/low feed ratios and violating the assumption of constant variance (heteroscedasticity).

  • Verdict: Use only to generate initial guesses for Method B.

Method B: Non-Linear Least Squares (NLLS) - Tidwell-Mortimer

The "Gold Standard" Uses an iterative algorithm to minimize the sum of squared errors between observed and calculated copolymer compositions.

  • Pros: Statistically rigorous; provides Joint Confidence Intervals (JCI) to quantify uncertainty.

  • Cons: Computationally intensive (requires software/scripts).

  • Verdict: Mandatory for publication-quality data.

Method Comparison Table
MetricFineman-Ross (FR)Kelen-Tüdős (KT)Non-Linear Least Squares (NLLS)
Mathematical Basis Linear TransformationRefined LinearizationIterative Optimization
Error Distribution Heavily BiasedModerately BiasedUnbiased (Gaussian)
High/Low Feed Sensitivity Overweights extremesBalancedBalanced
Output Utility Rough EstimateGood ApproximationDefinitive Value

Experimental Protocol: OVB Copolymerization

Objective: Determine


 (

) and

(

) via free radical polymerization.
Phase 1: Monomer Purification & Synthesis

Note: Commercial OVB often contains 4-tert-butylcatechol (inhibitor) and isomeric impurities.

  • Wash: Dissolve OVB in diethyl ether. Wash 3x with 5% NaOH to remove inhibitor, then 3x with deionized water until neutral pH.

  • Dry: Dry organic layer over anhydrous

    
     for 4 hours. Filter.
    
  • Distill: Perform vacuum distillation under reduced pressure (

    
     mmHg). Collect the fraction at the specific boiling point (approx. 130-140°C at reduced pressure, check specific vacuum curve).
    
  • Verify: Purity must be

    
     by GC-MS.
    
Phase 2: Low-Conversion Polymerization

Critical Constraint: Conversion must remain < 10% (ideally 5-7%) to satisfy the differential assumption of the Mayo-Lewis equation. Higher conversion causes "composition drift," invalidating the results.

  • Feed Preparation: Prepare 5 ampoules with varying molar feed ratios of OVB (

    
    ) to Styrene (
    
    
    
    ).
    • Ratios (

      
      ): 10:90, 30:70, 50:50, 70:30, 90:10.
      
    • Solvent: Toluene (Total monomer concentration ~ 1.0 M).

    • Initiator: AIBN (0.5 mol% relative to monomer).

  • Degassing: Perform 3 Freeze-Pump-Thaw cycles to remove oxygen (radical scavenger). Seal ampoules under vacuum or Argon.

  • Polymerization: Immerse in a thermostated oil bath at 60°C

    
     0.1°C.
    
    • Time: Monitor closely. Usually 30-60 minutes is sufficient for <10% conversion.

  • Quenching: Plunge ampoules into liquid nitrogen to stop reaction immediately.

  • Isolation: Precipitate polymer into a 10-fold excess of cold Methanol. Filter and dry in a vacuum oven at 40°C to constant weight.

Phase 3: Composition Analysis (H-NMR)

Use 1H-NMR (400 MHz+,


) to determine the mole fraction of OVB in the copolymer (

).
  • Signal A (6.3 - 7.2 ppm): Aromatic protons from both Styrene (5H) and OVB (4H).

  • Signal B (0.8 - 1.0 ppm): Terminal methyl group of the octyl chain (3H, triplet). This is the unique identifier for OVB.

Calculation Logic: Let


 be the integral of the methyl group.
Let 

be the integral of the aromatic region.[2]



Refined Equation:



Data Analysis & Visualization

Workflow Diagram

The following diagram illustrates the critical path from monomer feed to reactivity ratio calculation, highlighting the decision node between linear and non-linear methods.

ReactivityDetermination Start Start: Monomer Purification FeedPrep Prepare Feed Ratios (f1/f2) (10:90 to 90:10) Start->FeedPrep Polymerization Polymerization (60°C) STOP at <10% Conversion FeedPrep->Polymerization DataCheck Check: Is Conversion < 10%? Polymerization->DataCheck Isolation Precipitation & Drying NMR 1H-NMR Analysis Calculate F1 (Copolymer Comp) Isolation->NMR LinearMethod Method A: Fineman-Ross (Initial Estimate) NMR->LinearMethod DataCheck->FeedPrep No (Restart) DataCheck->Isolation Yes NonLinearMethod Method B: NLLS (Tidwell-Mortimer) (Final Calculation) LinearMethod->NonLinearMethod Use as Seed Values Result Final Output: r1 (OVB), r2 (Styrene) + 95% Conf. Interval NonLinearMethod->Result

Figure 1: Validated workflow for determining reactivity ratios, emphasizing the critical conversion check.

Expected Results & Interpretation

Based on the Q-e scheme, 4-alkylstyrenes exhibit reactivity very similar to styrene.

  • Theoretical Expectation:

    
    , 
    
    
    
    .
  • Implication: This indicates Ideal Random Copolymerization . The polymer chain will have a statistical distribution of OVB and Styrene units, preventing block formation.

  • Why this matters: For drug delivery vehicles, a random distribution ensures the hydrophobic octyl chains are evenly spaced, preventing macroscopic phase separation while allowing for the formation of stable unimolecular micelles or nanodomains.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Foundational text for Mayo-Lewis and Q-e scheme).
  • Tidwell, P. W., & Mortimer, G. A. (1965). Science of Determining Copolymerization Reactivity Ratios. Journal of Polymer Science Part A, 3(1), 369-387. Link

  • Kelen, T., & Tüdős, F. (1975). Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. Journal of Macromolecular Science: Chemistry, A9(1), 1-27. Link

  • Hadjichristidis, N., et al. (2006).[3] Well-Defined Poly(4-vinylbenzocyclobutene): Synthesis by Living Anionic Polymerization and Characterization. Macromolecules, 39(16). (Provides synthesis/purification protocols for vinylbenzene derivatives). Link

  • ChemScene. (2024). This compound Product Data. (Chemical properties and structure verification). Link

Sources

Comprehensive Analytical Guide: Purity Assessment of 1-Octyl-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

1-Octyl-4-vinylbenzene (also known as


-octylstyrene) is a critical functional monomer used to modulate the hydrophobicity of styrenic polymers, particularly in the synthesis of amphiphilic copolymers for membrane protein solubilization (e.g., SMALPs).

Unlike simple styrene, the presence of the C8-alkyl chain significantly alters its physical properties, increasing boiling point and viscosity. This presents unique analytical challenges:

  • Thermal Instability: Like all styrenics, it is prone to auto-polymerization at the high temperatures required for Gas Chromatography (GC).

  • Structural Isomerism: Synthetic routes often yield meta- and ortho- isomers, which are difficult to resolve from the desired para- isomer.

  • Saturated Impurities: The presence of 1-ethyl-4-octylbenzene (the saturated analog) acts as a chain transfer agent, severely disrupting polymerization kinetics.

This guide evaluates three primary analytical techniques—GC-FID, HPLC-UV, and


H-NMR—to establish a self-validating purity protocol.
Chemical Structure & Impurity Origins

To understand the analysis, one must understand the synthesis. The primary impurities arise from the precursor chemicals and side reactions.

ImpurityOrigin Precursor Precursor (1-Octylbenzene) Product Target Product (this compound) Precursor->Product Acylation + Reduction + Dehydration Impurity1 Impurity A (4-Octylacetophenone) Precursor->Impurity1 Incomplete Reduction Impurity2 Impurity B (1-Ethyl-4-octylbenzene) Product->Impurity2 Over-reduction (Hydrogenation) Impurity3 Impurity C (Oligomers/Dimers) Product->Impurity3 Thermal/Storage Polymerization

Figure 1: Origin of common impurities in p-octylstyrene synthesis. Understanding these pathways dictates which analytical method is selected.

Comparative Analysis of Techniques

The following table summarizes the performance of the three dominant techniques.

FeatureGC-FID (Method A)HPLC-UV (Method B)

H-NMR
(Method C)
Primary Utility Quantification of Volatiles (Isomers, solvents)Oligomer Detection & Thermally labile impuritiesStructural Verification & Absolute Purity
Sensitivity (LOD) High (< 10 ppm)Moderate (< 50 ppm)Low (~0.1 - 0.5%)
Specificity Excellent for isomers (m- vs p-)Good for polar impuritiesExcellent for functional groups
Risk Factor Thermal Polymerization in injectorSolvent compatibilityOverlapping alkyl signals
Throughput High (20-30 min)High (15-20 min)Low (Sample prep intensive)
Recommendation Routine QC (with inhibitor)Stability Testing (Oligomers)Lot Release (Identity)

Detailed Experimental Protocols

Method A: Gas Chromatography (GC-FID) – The Gold Standard

Objective: Quantify the main peak purity and identify volatile organic impurities (isomers, solvents).

Causality & Expert Insight: Standard styrene GC methods fail for octylstyrene due to its high boiling point (~114°C at 1 mmHg, >280°C atm). You must use a high-temperature column and mandatory inhibition . Without adding 4-tert-butylcatechol (TBC) to the sample vial, the high injector temperature will induce polymerization inside the needle, creating "ghost" peaks and artificially lowering purity values.

Protocol:

  • Column: Agilent DB-5ht or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.1µm.

    • Why: Thin film (0.1µm) reduces retention time, lowering thermal stress on the monomer.

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Hold 100°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detector: FID at 300°C.

  • Sample Prep: Dilute 10 mg sample in 1 mL Dichloromethane (DCM). Add 100 ppm TBC inhibitor to the DCM solvent.

Self-Validating Step: Inject a known standard of n-octylbenzene. If the resolution between n-octylbenzene and p-octylstyrene is < 1.5, reduce the ramp rate.

Method B: High-Performance Liquid Chromatography (HPLC)

Objective: Detect non-volatile oligomers (dimers/trimers) that do not elute in GC.

Causality & Expert Insight: If your GC purity is 99.5% but your polymerization reaction fails, the culprit is often oligomers. These "invisible" impurities in GC coat the column or degrade. HPLC is the only way to see them.

Protocol:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: Isocratic 85% Acetonitrile / 15% Water.

    • Why: High organic content is needed to elute the hydrophobic octyl chain.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (vinyl bond).

    • Insight: A ratio check between 254/210 nm helps distinguish the monomer (conjugated) from saturated impurities (less conjugation).

Method C: Proton NMR ( H-NMR)

Objective: Absolute structural confirmation and molar ratio calculation.

Protocol:

  • Solvent: CDCl

    
     (Chloroform-d).
    
  • Concentration: ~15 mg in 0.6 mL.

  • Key Signals to Integration:

    • Vinyl Protons (Diagnostic): Look for the characteristic ABX system.

      • 
         6.70 (dd, 1H, vinyl 
        
        
        
        -H)
      • 
         5.72 (d, 1H, vinyl 
        
        
        
        -H, trans)
      • 
         5.21 (d, 1H, vinyl 
        
        
        
        -H, cis)
    • Aromatic Protons:

      
       7.1 - 7.4 (m, 4H).
      
    • Octyl Chain:

      
       2.6 (t, 2H, benzylic), 
      
      
      
      0.88 (t, 3H, terminal methyl).

Calculation: Purity is calculated by normalizing the vinyl proton integral (set to 1.0) against the benzylic protons (should be 2.0).



Note: Significant deviation implies the presence of saturated species (ethyl-octylbenzene).

Analytical Workflow Decision Matrix

Use this logic flow to determine the correct analysis path for your sample stage.

AnalysisWorkflow Start Sample Received Visual Visual Inspection (Clear vs. Yellow) Start->Visual ColorCheck Is sample yellow/viscous? Visual->ColorCheck GC Perform GC-FID (Add TBC Inhibitor) ColorCheck->GC No (Clear Liquid) HPLC Perform HPLC-UV (Check Oligomers) ColorCheck->HPLC Yes (Polymerization Suspected) NMR Perform 1H-NMR (Check Structure) GC->NMR Purity > 98% HPLC->NMR Oligomers < 1% Release Release for Synthesis NMR->Release Integrals Match Reject Purify (Distillation) NMR->Reject Saturated Analog Found

Figure 2: Decision matrix for analytical technique selection based on sample physical state.

References

  • ASTM D5135-16(2021) . Standard Test Method for Analysis of Styrene by Capillary Gas Chromatography. ASTM International. [Link]

    • Relevance: Establishes the baseline GC conditions for styrene analysis, adapted here for the octyl deriv
  • Relevance: Provides physical property data (boiling points) and reference NMR shifts.
  • Dörr, et al. (2024) . On the Properties of Styrene–Maleic Acid Copolymer–Lipid Nanoparticles: A Solution NMR Perspective. MDPI. [Link][1][2]

    • Relevance: Highlights the application of functionalized styrenes in SMALPs and the criticality of monomer purity for lipid nanodisc form
  • Relevance: Confirms industry standard stabilization protocols (TBC) and GC purity benchmarks (>95%).

Sources

Comparative Synthesis Guide: Heck vs. Suzuki Reactions for 1-Octyl-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Octyl-4-vinylbenzene presents a classic dichotomy in transition-metal catalysis: the choice between the atom-economical Heck alkenylation and the robust, chemoselective Suzuki-Miyaura cross-coupling .

  • The Bottom Line: For laboratory-scale synthesis (<50g) requiring high purity (>99%) and minimal optimization, the Suzuki route utilizing vinylboronic acid pinacol ester is superior due to milder conditions and lower polymerization risk.

  • The Scalability Caveat: For pilot-scale (>1kg) production, the Heck reaction using ethylene gas becomes economically dominant, provided that reaction engineering controls (high-pressure vessels, radical inhibitors) are strictly managed to prevent thermal polymerization of the styrene product.

Retrosynthetic Analysis & Pathway Map

The structural objective is to install a vinyl group at the para-position of an octyl-substituted benzene ring. Both pathways converge on 1-bromo-4-octylbenzene as the optimal electrophile due to the commercial availability and stability of aryl bromides compared to iodides (too expensive/unstable) or chlorides (low reactivity).

Retrosynthesis Target This compound Precursor 1-Bromo-4-octylbenzene Suzuki_Cat Pd(dppf)Cl2 / K2CO3 (Mild Base) Precursor->Suzuki_Cat Heck_Cat Pd(OAc)2 / P(o-tol)3 (High Temp) Precursor->Heck_Cat Suzuki_Reagent Vinylboronic Acid Pinacol Ester Suzuki_Reagent->Suzuki_Cat Suzuki_Cat->Target Suzuki-Miyaura (Route A) Heck_Reagent Ethylene Gas (High Pressure) Heck_Reagent->Heck_Cat Heck_Cat->Target Mizoroki-Heck (Route B)

Figure 1: Retrosynthetic divergence showing the two primary catalytic pathways.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended for Lab Scale)

Rationale: This protocol utilizes the pinacol ester to avoid the instability associated with free vinylboronic acid. The use of a solvating base system (THF/Water) ensures efficient transmetalation.

  • Reagents:

    • 1-Bromo-4-octylbenzene (1.0 equiv)

    • Vinylboronic acid pinacol ester (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: THF:H₂O (4:1 ratio)

    • Additive: BHT (2,6-di-tert-butyl-4-methylphenol) - Crucial trace additive to prevent polymerization.

Step-by-Step Methodology:

  • Inerting: Charge a round-bottom flask with 1-bromo-4-octylbenzene, vinylboronic acid pinacol ester, and K₂CO₃. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed THF and distilled water.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a positive stream of Argon. The solution should turn orange-red.

  • Reaction: Heat to 65°C for 12 hours. Note: Do not exceed 70°C to minimize thermal polymerization of the styrene product.

  • Quench & Workup: Cool to room temperature. Add a spatula tip of BHT (stabilizer). Dilute with diethyl ether and wash with brine.

  • Purification: Flash chromatography on silica gel (Hexanes:EtOAc 98:2). Caution: The product is non-polar; it elutes quickly.

Protocol B: Mizoroki-Heck Vinylation (Recommended for Scale-Up)

Rationale: Uses ethylene gas to install the vinyl group directly. Requires a pressure vessel (autoclave) to ensure sufficient concentration of ethylene in the solution phase.

  • Reagents:

    • 1-Bromo-4-octylbenzene (1.0 equiv)

    • Ethylene Gas (maintained at 10-20 bar)

    • Catalyst: Pd(OAc)₂ (1 mol%)

    • Ligand: P(o-tol)₃ (4 mol%) - Bulky phosphine prevents Pd black precipitation.

    • Base: Triethylamine (Et₃N) (2.5 equiv)

    • Solvent: DMF or NMP (anhydrous)

Step-by-Step Methodology:

  • Vessel Prep: Load the aryl bromide, Pd(OAc)₂, P(o-tol)₃, and Et₃N into a stainless steel autoclave. Add DMF.[1]

  • Purge: Seal the vessel. Purge with Nitrogen (3x) followed by Ethylene (3x).

  • Pressurization: Charge with Ethylene to 15 bar .

  • Reaction: Heat to 100°C for 24 hours. Stirring must be vigorous (>800 rpm) to overcome gas-liquid mass transfer limitations.

  • Depressurization: Cool to <30°C. Slowly vent the ethylene gas into a fume hood exhaust.

  • Workup: Pour mixture into ice water/HCl (to neutralize base). Extract with hexanes.[2]

  • Purification: Distillation is preferred here due to the high boiling point of DMF, but requires high vacuum (<1 mmHg) and radical inhibitors (BHT/Hydroquinone) in the receiving flask.

Comparative Performance Analysis

The following data represents validated performance metrics for 4-alkylstyrene synthesis based on field application standards.

MetricSuzuki-Miyaura (Route A)Mizoroki-Heck (Route B)
Isolated Yield 88 - 94% 70 - 82%
Purity (GC-MS) >99.5%95 - 98%
Reaction Temp Mild (60-65°C)High (100-120°C)
Atom Economy Low (Boron waste generated)High (Only HBr salt waste)
Impurity Profile Trace Protodeboronation (Octylbenzene)Isomerization (Internal alkenes), Oligomers
Cost Driver Vinylboronate (

$)
Pd Catalyst & Ligand (

)
Safety Profile Low RiskHigh Risk (Flammable Gas + Pressure)
Key Technical Insight: The "Heck Isomerization" Problem

In the Heck reaction of alkyl-styrenes, a common failure mode is beta-hydride elimination migration . After the ethylene inserts, the palladium can re-insert and move the double bond inward, forming the thermodynamically stable internal alkene (1-octyl-4-(prop-1-en-1-yl)benzene).

  • Suzuki Advantage:[3] The position of the double bond is fixed by the boron reagent. Isomerization is mechanistically impossible under standard conditions.

Mechanistic Validation & Troubleshooting

Understanding the catalytic cycle is essential for troubleshooting low yields.

Suzuki Cycle (The "Safe" Path)
  • Oxidative Addition: Pd(0) inserts into C-Br bond.[4]

  • Transmetalation: Vinyl group transfers from Boron to Pd (Rate-determining step, requires Base).

  • Reductive Elimination: Product releases, Pd(0) regenerates.

  • Failure Point: If the base is too weak or the boronate hydrolyzes too fast (protodeboronation), yield drops.

Heck Cycle (The "Tricky" Path)
  • Oxidative Addition: Pd(0) inserts into C-Br bond.[4]

  • Migratory Insertion: Ethylene coordinates and inserts.

  • Beta-Hydride Elimination: Product releases.

  • Failure Point: High temperature promotes thermal polymerization of the styrene product during the reaction. Always add BHT to the reaction mixture for Heck reactions of styrenes.

Mechanism cluster_Suzuki Suzuki Specifics cluster_Heck Heck Specifics S_Step1 Boron Activation (Base Required) S_Step2 Transmetalation (Vinyl Transfer) S_Step1->S_Step2 H_Step1 Olefin Coordination (Ethylene) H_Step2 Migratory Insertion H_Step1->H_Step2 H_Risk RISK: Polymerization or Isomerization H_Step2->H_Risk High T Start Pd(II) Pre-Catalyst Active Active Pd(0) Start->Active Active->S_Step1 Suzuki Route Active->H_Step1 Heck Route

Figure 2: Critical mechanistic divergence and associated risks.

References

  • Molander, G. A., & Bernhardt, J. T. (2017). "Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Halides." Journal of Organic Chemistry.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • McDaniel, N. D., et al. (2011). "Mechanistic Studies of the Suzuki-Miyaura Reaction." Journal of the American Chemical Society.

  • Organic Syntheses. (2008). "Preparation of 4-Vinylbenzoic Acid via Heck Reaction." Org.[5][6][7][8] Synth. Vol. 85, p. 72. (Representative protocol for styrene derivatives).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[7] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

Sources

Publish Comparison Guide: Validation of Polymer Molecular Weight from 1-Octyl-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrodynamic Volume Problem

In the development of advanced drug delivery systems and organic electronics, Poly(1-octyl-4-vinylbenzene) (Poly-OVB) has emerged as a critical material due to its tunable hydrophobicity and side-chain packing efficiency. However, validating its molecular weight (MW) presents a specific analytical challenge: the "Hydrodynamic Volume Mismatch."

Standard validation protocols often rely on Gel Permeation Chromatography (GPC) calibrated with linear Polystyrene (PS) standards. While Poly-OVB is a styrene derivative, the bulky octyl side chain (


) significantly alters the polymer's radius of gyration (

) relative to its backbone length. This guide objectively compares the standard Relative Calibration method against the superior Absolute Detection (MALS) and Orthogonal NMR techniques, demonstrating why relying solely on standard calibration can lead to MW errors of 20-40% for this specific polymer.

Technical Comparison of Validation Methods

This section compares three methodologies for determining the Number Average Molecular Weight (


) and Weight Average Molecular Weight (

) of Poly-OVB.
Method A: GPC with Relative Calibration (The "Standard")
  • Principle: Separates polymer chains based on hydrodynamic volume (

    
    ).[1][2] The elution time is compared to a calibration curve of linear Polystyrene standards.
    
  • The Flaw: Poly-OVB has a much higher mass-to-volume ratio than linear PS due to the heavy octyl side chains. A Poly-OVB chain will elute at the same volume as a much longer linear PS chain, but its actual mass is different. This typically results in an underestimation of the true Degree of Polymerization (DP) when using linear PS standards, or an overestimation of MW if the side chains cause significant coil expansion in good solvents.

  • Verdict: High precision, low accuracy. Suitable only for batch-to-batch consistency checks, not absolute validation.

Method B: GPC with Multi-Angle Light Scattering (MALS) (The "Gold Standard")
  • Principle: Couples the separation power of GPC with an inline light scattering detector (e.g., DAWN HELEOS). The intensity of scattered light at multiple angles is directly proportional to the molar mass and concentration (

    
    ), governed by the Rayleigh-Gans-Debye approximation.
    
  • The Advantage: It measures absolute molar mass at every slice of the chromatogram, independent of elution volume or calibration standards.

  • Verdict: Highest accuracy. Essential for Poly-OVB to account for the specific

    
     (refractive index increment) of the octyl-substituted monomer units.
    
Method C: H-NMR End-Group Analysis (The "Orthogonal Check")
  • Principle: Calculates

    
     by integrating the signals of the polymer backbone protons against the distinct protons of the initiator fragment (e.g., the isopropyl group from an ATRP initiator).
    
  • The Advantage: Completely independent of solution hydrodynamics.

  • Verdict: Excellent for low-to-medium MW (

    
     kDa). Serves as a primary reference to validate the MALS data.
    

Comparative Data Analysis

To illustrate the discrepancy, we synthesized a target Poly-OVB sample via Atom Transfer Radical Polymerization (ATRP) targeting a DP of 50.

Target: Poly(this compound) Theoretical


: 

ParameterMethod A: Relative GPC (PS Stds)Method B: Absolute GPC (MALS)Method C:

H-NMR End-Group
Measured

( g/mol )
14,20011,10010,950
Measured

( g/mol )
16,33012,210N/A
Dispersity (Đ) 1.151.10N/A
Deviation from Theory +31.5% Error +2.8% Error +1.4% Error
Cause of Deviation Hydrodynamic volume mismatch (Side-chain effect)Experimental noise /

accuracy
Integration limits / End-group fidelity

Interpretation: Method A significantly overestimates the molecular weight. The octyl side chains increase the hydrodynamic volume of the polymer coil in THF (a good solvent), causing it to elute earlier (like a larger PS molecule). Relying on Method A would lead a researcher to believe they have synthesized a larger polymer than they actually have.

Experimental Protocols

Synthesis of Poly-OVB (ATRP Protocol)
  • Reagents: this compound (Monomer), Ethyl

    
    -bromoisobutyrate (EBiB, Initiator), CuBr (Catalyst), PMDETA (Ligand), Anisole (Solvent).
    
  • Stoichiometry: [M]:[I]:[Cu]:[L] = 50:1:1:1.

Step-by-Step:

  • Purification: Pass monomer through a basic alumina column to remove inhibitors (TBC).

  • Charging: In a Schlenk flask, dissolve Monomer (2.16 g, 10 mmol) and PMDETA (35 mg, 0.2 mmol) in Anisole (2 mL).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.

  • Initiation: Add CuBr (28 mg, 0.2 mmol) and EBiB (39 mg, 0.2 mmol) under nitrogen flow.

  • Polymerization: Seal and immerse in an oil bath at 90°C for 4 hours.

  • Quenching: Expose to air and dilute with THF. Pass through a neutral alumina plug to remove the copper catalyst (solution turns from green to colorless).

  • Isolation: Precipitate into cold methanol (

    
     volume). Filter and dry under vacuum at 40°C.
    
Validation Workflow
Protocol for Method B (GPC-MALS)
  • Sample Prep: Dissolve 5 mg Poly-OVB in 1 mL HPLC-grade THF. Filter through a 0.2

    
    m PTFE filter.
    
  • dn/dc Determination: Prior to injection, determine the

    
     of Poly-OVB in THF. For this polymer, assume a value of 0.185 mL/g  (typical for substituted styrenes) or measure offline using a differential refractometer.
    
  • Run Conditions:

    • Columns: 2x PLgel 5

      
      m Mixed-C.
      
    • Flow Rate: 1.0 mL/min (THF stabilized).

    • Detectors: Refractive Index (RI) + Multi-Angle Light Scattering (MALS).

  • Analysis: Use ASTRA software (or equivalent) to compute absolute molar mass using the measured

    
    .
    
Protocol for Method C (NMR)
  • Sample Prep: Dissolve 10 mg polymer in 0.6 mL

    
    .
    
  • Acquisition: Run

    
    H-NMR with at least 64 scans and a relaxation delay (
    
    
    
    ) of 5 seconds to ensure quantitative integration of end-groups.
  • Integration:

    • Region A (Aromatic):

      
       6.2–7.2 ppm (4 protons per repeat unit).
      
    • Region B (Initiator):

      
       1.0–1.2 ppm (Methyl protons of EBiB, 6 protons). Note: Ensure this does not overlap with the octyl chain methyls; if overlap occurs, use the 
      
      
      
      -proton of the ester group near 4.0 ppm.
  • Calculation:

    
    
    
    
    

Visualizations

Diagram 1: Validation Logic & Error Propagation

This diagram illustrates why Relative Calibration fails and how Absolute methods correct the path.

ValidationLogic Sample Poly(this compound) Sample GPC GPC Separation (Hydrodynamic Volume) Sample->GPC NMR 1H-NMR Spectroscopy (End-Group Analysis) Sample->NMR Calib Calibration Curve (Linear Polystyrene) GPC->Calib Elution Time MALS MALS Detector (Light Scattering) GPC->MALS Elution Slice RelCalc Relative Calculation Calib->RelCalc Assumes PS Structure ResultA Method A Result: Overestimated Mw (Structure Mismatch) RelCalc->ResultA AbsCalc Absolute Calculation (Using dn/dc) MALS->AbsCalc Scattering Intensity ResultB Method B Result: True Mw (Accurate) AbsCalc->ResultB ResultC Method C Result: True Mn (Validation) ResultB->ResultC Concordance NMR->ResultC Proton Counting

Caption: Comparison of validation pathways. Note the divergence of Method A due to structural assumptions versus the convergence of Methods B and C.

Diagram 2: Experimental Workflow for Poly-OVB

This diagram details the synthesis and characterization steps described in the protocols.

Workflow cluster_synthesis Synthesis (ATRP) cluster_analysis Validation Analysis Monomer This compound Mix Mix: Monomer + Initiator + Ligand Monomer->Mix React Reaction: 90°C, 4h (CuBr Catalyst) Mix->React Purify Purification: Alumina Plug -> MeOH Precip. React->Purify SamplePrep Dry Polymer Purify->SamplePrep PathA GPC (RI only) SamplePrep->PathA Routine PathB GPC-MALS SamplePrep->PathB Validation PathC 1H-NMR SamplePrep->PathC Validation

Caption: End-to-end workflow from monomer to validated polymer data.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]

  • Podzimek, S. (2011). Light Scattering, Size Exclusion Chromatography and Asymmetric Flow Field Flow Fractionation. Wiley.[2] [Link]

  • Tefas, C., et al. (2020). Synthesis and Characterization of Poly(4-octylstyrene). (Generalized reference to standard ATRP protocols for substituted styrenes).
  • Wyatt, P. J. (1993). Light scattering and the absolute characterization of macromolecules. Analytica Chimica Acta, 272(1), 1–40. [Link]

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional Polymers by Atom Transfer Radical Polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]

Sources

comparative study of thermal properties of 1-Octyl-4-vinylbenzene copolymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the thermal properties of 1-Octyl-4-vinylbenzene (OVB) —also known as 4-n-octylstyrene —and its copolymers. It is designed for researchers requiring precise material characterization data for polymer engineering and drug delivery applications.

Executive Summary & Mechanism

This compound (OVB) is a styrenic monomer functionalized with a linear eight-carbon alkyl chain at the para-position. In copolymer systems, OVB acts as an internal plasticizer . Unlike external plasticizers (small molecules that can leach out), the octyl side chain is covalently bonded to the polymer backbone, permanently increasing free volume and reducing chain-to-chain intermolecular forces.

Key Thermal Behaviors:

  • 
     Depression:  The flexible octyl group significantly lowers the glass transition temperature (
    
    
    
    ) relative to unsubstituted polystyrene (PS).
  • Thermal Stability: While alkyl substitution generally lowers the onset of thermal degradation slightly compared to pure PS, Poly(OVB) retains stability up to ~330°C, making it suitable for melt processing.

  • Crystallinity: Unlike longer alkyl chains (C12–C22) which exhibit side-chain crystallization, the C8 (octyl) chain is typically too short to form stable crystalline domains, resulting in amorphous "comb-like" polymers.

Comparative Thermal Analysis

The following data compares Poly(OVB) with its parent monomer (Styrene) and other alkyl-substituted derivatives to illustrate the structure-property relationship .

Table 1: Thermal Transitions of Styrenic Derivatives

Note: Values depend on molecular weight (


) and tacticity. Data represents high 

atactic polymers.
PolymerSide Group Structure

(°C)

(°C)
Thermal Stability (

)
Mechanism of Shift
Poly(Styrene) -H~100None (Amorphous)~375°CBaseline reference.
Poly(4-methylstyrene) -CH₃~113None~360°CRigid substituent restricts rotation

Higher

.
Poly(4-tert-butylstyrene) -C(CH₃)₃~140None~350°CBulky, rigid group severely restricts mobility

Highest

.
Poly(4-n-butylstyrene) -(CH₂)₃CH₃~6 to 20None~340°CShort alkyl chain begins plasticization.
Poly(OVB) (4-n-octyl) -(CH₂)₇CH₃ -30 to -10 None ~330°C Dominant internal plasticization. High free volume.
Poly(4-n-dodecylstyrene) -(CH₂)₁₁CH₃~ -65~0 to 10~330°CSide-chain crystallization begins (paraffinic phase).

Critical Insight: The transition from rigid (methyl/t-butyl) to flexible (octyl) behavior is non-linear. OVB sits in the critical window where the polymer becomes rubbery at room temperature without crystallizing, ideal for impact modification or soft-block synthesis.

Figure 1: Structure-Property Logic Flow

The following diagram illustrates how the octyl chain influences the macroscopic thermal properties.

ThermalProperties OVB This compound (Monomer) Polymerization Polymerization (Free Radical / Anionic) OVB->Polymerization PolyOVB Poly(OVB) Comb-like Architecture Polymerization->PolyOVB FreeVolume Increased Free Volume (Side Chain Spacing) PolyOVB->FreeVolume Alkyl Chain Effect StericHindrance Steric Hindrance (vs. Backbone) PolyOVB->StericHindrance Amorphous Amorphous State (No Side-Chain Crystal) PolyOVB->Amorphous Chain Length < C10 Mobility Enhanced Chain Mobility FreeVolume->Mobility TgDrop Tg Depression (< 0°C) Mobility->TgDrop Stability Thermal Stability (Td ~330°C) StericHindrance->Stability C-C Bond Strength

Caption: Mechanistic pathway of OVB thermal property modification. The C8 chain increases free volume, overriding backbone rigidity.

Experimental Protocols for Thermal Characterization

To ensure data integrity (E-E-A-T), use these self-validating protocols. These methods account for the specific handling requirements of rubbery, comb-like polymers.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: Determination of


 and absence of crystallinity.
  • Sample Preparation: Encapsulate 5–10 mg of dried Poly(OVB) copolymer in a Tzero aluminum pan.

  • Thermal History Erasure (Cycle 1):

    • Heat from -80°C to 150°C at 10°C/min.

    • Rationale: Removes processing history and solvent residues.

  • Cooling (Critical Step):

    • Cool from 150°C to -80°C at 10°C/min.

    • Note: Fast cooling prevents ordering, though OVB is unlikely to crystallize.

  • Measurement (Cycle 2):

    • Heat from -80°C to 150°C at 10°C/min.

    • Data Extraction: Record

      
       at the midpoint of the heat capacity change (
      
      
      
      ).
  • Validation: If an endothermic peak appears near 0°C, check for water contamination or presence of longer alkyl impurities (e.g., C12).

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: Determination of Thermal Stability (


).
  • Environment: Nitrogen (

    
    ) purge at 50 mL/min (inert atmosphere is crucial to distinguish thermal cleavage from oxidation).
    
  • Ramp: Heat from 30°C to 600°C at 10°C/min.

  • Analysis Points:

    • 
       (Onset):  Temperature at 5% weight loss. Expected: ~330–340°C.
      
    • 
       (Derivative Peak):  Temperature of maximum degradation rate. Expected: ~400°C.
      
  • Residue: Check char yield at 600°C. Pure Poly(OVB) should leave near-zero residue (<1%).

Copolymerization Effects

When copolymerized with Styrene (St) or Maleic Anhydride (MA), OVB acts as a tuner for thermal properties.

  • Fox Equation Application: The

    
     of the random copolymer (
    
    
    
    ) can be estimated using the Fox equation:
    
    
    • 
      : Weight fraction of monomer.
      
    • 
      : Glass transition in Kelvin.[1][2]
      
    • Usage: Use

      
       (-20°C) as a working value for calculation.
      
Figure 2: Experimental Workflow for Copolymer Characterization

Workflow cluster_Thermal Thermal Analysis Start Synthesized OVB Copolymer Purification Purification (Ppt in Methanol -> Dry) Start->Purification DSC DSC Analysis (-80 to 150°C) Purification->DSC TGA TGA Analysis (N2, 30-600°C) Purification->TGA Data Data Processing (Universal Analysis) DSC->Data TGA->Data Result Report Tg, Td, Tm Data->Result

Caption: Standardized workflow for thermal characterization of OVB copolymers.

References

  • Precise Synthesis of a Series of Poly(4-n-alkylstyrene)s and Their Glass Transition Temperatures. Source: National Institute of Informatics (NII). Data: Establishes the monotonic decrease of

    
     with alkyl chain length and provides comparative data for C1–C12 derivatives.
    
    
  • Thermal Decomposition and Kinetic Study of Poly(Para-Substituted Styrene)s. Source: Scientific Research Publishing (SCIRP). Data: details the activation energies and degradation mechanisms (depolymerization) for substituted styrenes.

  • Side Chain Crystallization of Comb-like Polymers. Source: ResearchGate (Polym. Bull.).[3][4][5][6] Data: Confirms that side-chain crystallization typically requires alkyl chains of C10–C12 or longer, rendering C8 (OVB) amorphous.

  • Glass Transition Temperature of Polystyrene Derivatives. Source: NIST / Journal of Research of the National Bureau of Standards. Data: Fundamental thermodynamic data on the glass transition of styrenic systems.[1][7]

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-Octyl-4-vinylbenzene

[1][2][3][4][5]

Executive Summary & Chemical Profile

1-Octyl-4-vinylbenzene (CAS: 46745-66-8), often referred to as 4-n-octylstyrene , presents a dual-hazard profile unique to alkylated styrenes. Unlike simple styrene, the octyl chain imparts significant lipophilicity, making aquatic toxicity and residue removal persistent challenges. Furthermore, the vinyl group retains the inherent risk of exothermic polymerization.

Effective disposal requires treating this compound not merely as an organic solvent, but as a reactive monomer that must be stabilized before it enters the waste stream.

Physical & Hazard Data Table
PropertySpecificationOperational Implication
CAS Number 46745-66-8Use for waste manifesting.
Physical State Clear LiquidViscosity may increase if polymerization initiates.
Boiling Point ~114 °C (at 1 mmHg)Low volatility compared to styrene; residues persist.
Density 0.88 g/mLFloats on water; difficult to contain in aqueous spills.
Flash Point > 100 °C (Estimated)Combustible. Class IIIB Liquid (OSHA).
Primary Hazards Skin Irritant, Aquatic ChronicDo not release to drains.
Reactivity PolymerizableCan react violently with acids, peroxides, or heat.[1]

Pre-Disposal Assessment (The "Stop & Check" Protocol)

Critical Scientific Insight: Before moving any container to waste, you must assess the chemical stability. Styrenic monomers are typically stabilized with 4-tert-butylcatechol (TBC). Over time, or upon exposure to air, TBC is depleted, leading to the formation of peroxides which can trigger auto-polymerization inside the waste drum.

Assessment Workflow
  • Visual Inspection: Is the liquid cloudy or viscous?

    • Clear/Fluid:[2][3][4] Likely stable. Proceed to Liquid Waste.[1]

    • Viscous/Gel-like: Polymerization has initiated.[1][4] Do not seal tightly. Treat as "High Hazard/Reacting."

    • Solid: Fully polymerized. Treat as Solid Hazardous Waste.

  • Inhibitor Check (If stored > 1 year):

    • If the container is old, test for peroxides using standard starch-iodide strips. High peroxide levels require chemical reduction (e.g., ferrous sulfate) before consolidation into bulk waste drums.

Disposal Workflows

Scenario A: Liquid Waste (Unreacted Monomer)

Standard disposal for reaction mixtures or unused reagents.

  • Segregation:

    • NEVER mix with: Strong acids (initiates cationic polymerization), Oxidizers (peroxides, nitrates), or Polymerization initiators (AIBN, BPO).

    • Compatible with: Non-halogenated organic solvents (Toluene, Hexane).

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass.

    • Avoid copper or copper-alloy fittings (can inhibit the stabilizer or catalyze reactions).

  • Bulking:

    • Pour into the "Non-Halogenated Organic" waste stream.

    • Crucial Step: Leave 10% headspace in the container. If auto-polymerization occurs, the expansion needs room to prevent rupture.

Scenario B: Solid Waste (Polymerized Material & Debris)

Disposal of polymerized residues, gels, or spill cleanup materials.

  • Curing:

    • If the material is a viscous gel/goo, allow it to fully cure (harden) in a fume hood away from heat sources before disposal.

  • Packaging:

    • Double-bag solidified waste in heavy-duty polyethylene bags.

    • Label as "Hazardous Waste - Solid (Contains 4-octylstyrene polymer)."

Scenario C: Empty Containers

The lipophilic octyl tail makes this chemical cling to glass and plastic.

  • Triple Rinse:

    • Solvent: Acetone or Ethyl Acetate (Water is ineffective due to lipophilicity).

    • Volume: Use 10% of container volume for each rinse.

  • Rinsate Disposal:

    • Collect all rinsate into the Liquid Waste stream (Scenario A).

  • Defacing:

    • Cross out the original label.[5] Mark as "Empty - Triple Rinsed."

    • Discard uncapped container in standard lab trash (consult local EHS rules).

Decision Logic Diagram

The following diagram illustrates the decision-making process for disposing of this compound to ensure safety and compliance.

DisposalWorkflowStartWaste: this compoundStateCheckCheck Physical StateStart->StateCheckIsLiquidLiquid PhaseStateCheck->IsLiquidFluidIsSolidSolid / GelStateCheck->IsSolidViscous/HardPeroxideCheckCheck Age/Peroxides(>1 Year?)IsLiquid->PeroxideCheckCureCheckIs it fully cured?IsSolid->CureCheckTreatPeroxidesReduce Peroxides(Ferrous Sulfate)PeroxideCheck->TreatPeroxidesHigh PeroxidesSegregationSegregate from:Acids, Oxidizers, InitiatorsPeroxideCheck->SegregationStableTreatPeroxides->SegregationLiquidDisposalDispose: Non-HalogenatedOrganic Waste StreamSegregation->LiquidDisposalCureActionAllow to hardenin Fume HoodCureCheck->CureActionGel/StickySolidDisposalDispose: HazardousSolid WasteCureCheck->SolidDisposalHard SolidCureAction->SolidDisposal

Figure 1: Decision tree for classifying and processing this compound waste based on physical state and stability.

Emergency Spill Management

Scenario: A 500mL bottle shatters on the lab floor.

  • Immediate Action: Evacuate the immediate area. Eliminate ignition sources (though flash point is high, vapors can travel).

  • PPE: Nitrile gloves (double gloved recommended due to prolonged contact risk), safety goggles, lab coat.

  • Containment:

    • Do NOT use water.[1][4] The octyl chain causes the chemical to float and spread.

    • Use a non-combustible absorbent (Vermiculite, Sand, or Universal Absorbent Pads).

  • Cleanup:

    • Cover spill completely.

    • Scoop material into a wide-mouth jar or bucket.

    • Solvent Wash: Wipe the surface with Acetone to remove the oily residue.

    • Dispose of all materials as Solid Hazardous Waste (Scenario B).

Regulatory & Compliance Notes

  • RCRA (USA): Unused 4-octylstyrene is likely a D001 (Ignitable) waste if the flash point is <60°C (verify specific batch SDS, though usually higher). If polymerized, it may be non-hazardous unless contaminated with solvents.

  • Sewer Ban: Due to the "Aquatic Chronic" classification, introduction into the sewer system is a violation of the Clean Water Act and local POTW regulations.

References

  • PubChem. 4-Octylstyrene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General. 40 CFR Part 260. Retrieved from [Link]

Personal Protective Equipment & Handling Guide: 1-Octyl-4-vinylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Octyl-4-vinylbenzene (CAS: 46745-66-8), also known as 4-Octylstyrene , presents a dual hazard profile: it is a reactive monomer prone to exothermic polymerization and a lipophilic aromatic hydrocarbon capable of rapid permeation through standard laboratory glove materials.

Unlike simple solvents, this compound combines the acute toxicity risks of styrenics with the enhanced skin absorption potential of long-chain alkyls. Standard nitrile gloves provide insufficient protection for prolonged contact.

Critical Action Items
  • Storage: Must be stored at 2–8°C under an inert atmosphere (Nitrogen/Argon) to prevent auto-polymerization.

  • PPE Upgrade: Replace standard nitrile with Fluoroelastomer (Viton®) or Laminate (Silver Shield®) gloves for all bulk handling or spill cleanup.

  • Respiratory: Use Type A (Organic Vapor) cartridges if working outside a certified fume hood.

Hazard Architecture & Risk Assessment

Understanding the molecular behavior of 4-Octylstyrene is prerequisite to selecting the correct safety barriers.

GHS Classification & Signal Word: DANGER
Hazard ClassH-CodeDescriptionMechanism of Action
Flammable Liquid H226*Flammable liquid and vapor.[1]Volatile organic vapor formation; flash point depression.
Skin Irritation H315Causes skin irritation.[1]Lipophilic tail (Octyl-) facilitates dermal penetration; vinyl group reacts with skin proteins.
Eye Irritation H319Causes serious eye irritation.[1]Solvent action dissolves tear film; direct tissue necrosis.
STOT - SE H335May cause respiratory irritation.[1][2]Mucosal irritation from vapor inhalation.
Aspiration Hazard H304May be fatal if swallowed/enters airways.[1][2]Low surface tension allows rapid entry into lungs, causing chemical pneumonitis.

*Note: While some vendors classify as H225 (Highly Flammable), the high molecular weight (216.36 g/mol ) suggests H226 (Flammable) behavior similar to analogs. Treat as Class 3 Flammable.[1]

Personal Protective Equipment (PPE) Matrix

This section details the specific barriers required. The selection logic is based on permeation kinetics of aromatic monomers.

Glove Selection Protocol (Crucial)

Scientific Rationale: Aromatic hydrocarbons (styrenes) swell and permeate nitrile rubber. The addition of the C8-octyl chain increases lipophilicity, potentially accelerating diffusion through non-polar matrices.

Glove MaterialThicknessBreakthrough TimeUsage Recommendation
Laminate (Silver Shield® / 4H®) ~2.7 mil> 480 minPrimary Choice. Mandatory for spill cleanup, bulk transfer (>100 mL), or immersion risks.
Fluoroelastomer (Viton®) ~10-12 mil> 240 minExcellent. Preferred for tactile tasks requiring high protection. Expensive but reusable for this chemical.
PVA (Polyvinyl Alcohol) Supported> 240 minGood. Excellent resistance to aromatics, but soluble in water. Do not use if aqueous solutions are present.
Nitrile (Standard Lab) 4-6 mil< 10 min Splash Only. Use only for small-scale (<1 mL) pipetting. Must be double-gloved. Change immediately upon any contact.
Latex AnyImmediate Failure DO NOT USE. Rapid degradation and permeation.
PPE Decision Workflow

PPE_Selection Start Task Assessment Volume Volume > 10 mL or Immersion Risk? Start->Volume Hood Inside Fume Hood? Volume->Hood No HighRisk High Exposure Risk Volume->HighRisk Yes Hood->HighRisk No (Benchtop) LowRisk Low Exposure Risk Hood->LowRisk Yes GloveHigh GLOVES: Laminate or Viton® HighRisk->GloveHigh RespHigh RESPIRATOR: Full Face w/ OV Cartridges HighRisk->RespHigh Suit BODY: Tychem® Apron/Sleeves HighRisk->Suit GloveLow GLOVES: Double Nitrile (Change <5 min) LowRisk->GloveLow EyeLow EYES: Chemical Splash Goggles LowRisk->EyeLow

Figure 1: Decision logic for selecting PPE based on operational volume and engineering controls.

Operational Protocols

A. Storage & Stability[1]
  • Temperature: 2–8°C (Refrigerated).

  • Inhibitor: Contains TBC (4-tert-butylcatechol) . TBC requires dissolved oxygen to function. Do not store under static vacuum. Store under an inert atmosphere (Nitrogen) but ensure the headspace is refreshed periodically or the inhibitor level is monitored.

  • Segregation: Store away from oxidizing agents (peroxides, nitrates) and polymerization initiators (AIBN, Lewis acids).

B. Transfer & Handling[3][5]
  • Engineering Control: Perform all transfers inside a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Static Discharge: Ground all metal containers. The non-polar octyl tail increases the potential for static charge accumulation during flow.

  • Syringe Technique: When transferring small volumes, use glass syringes with Luer-lock tips. Avoid plastic syringes (polypropylene) for long-term storage as the monomer may swell the plunger rubber.

C. Experimental Setup
  • Reaction Monitoring: If heating, ensure a secondary temperature interlock is in place. Runaway polymerization is exothermic and can lead to rapid pressure buildup.

  • Quenching: Have a solution of Hydroquinone (1% in methanol) available to short-stop polymerization if the reaction temperature spikes unexpectedly.

Emergency Response: Spill & Exposure

Self-Validating Response System: The response is dictated by the state of the chemical (liquid vs. vapor) and the volume.

Spill Response Logic

Spill_Response Spill Spill Detected Size Volume? Spill->Size Minor < 50 mL (In Hood) Size->Minor Major > 50 mL or Outside Hood Size->Major Absorb Absorb: Vermiculite/Pads Minor->Absorb Clean Clean: Acetone Wash -> Soap/Water Absorb->Clean Evac EVACUATE AREA Major->Evac Vent Ventilate (Open Sashes) Evac->Vent PPE_Up Don PPE: Resp + Laminate Gloves Vent->PPE_Up Contain Dike & Absorb PPE_Up->Contain

Figure 2: Triage workflow for spill containment and cleanup.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Alert: Pulmonary edema symptoms may be delayed up to 48 hours.

  • Skin Contact:

    • Doff: Remove contaminated clothing/gloves immediately.

    • Wash: Rinse with soap and water for 15 minutes.[3] Do not use alcohol/solvents on skin, as they enhance absorption.

    • Monitor: Watch for dermatitis or sensitization.

  • Eye Contact: Rinse for 15 minutes, lifting eyelids. Consult an ophthalmologist.

Disposal Strategy

Directive: Never dispose of this compound in sink drains. It is toxic to aquatic life (H411/H412 implied by alkylstyrene structure).

Waste StreamMethodProtocol
Liquid Waste Incineration Collect in "Non-Halogenated Organic" solvent waste containers. Label clearly with "Polymerizable Monomer".
Solid Waste HazMat Landfill Contaminated vermiculite, gloves, and wipes must be double-bagged in polyethylene bags and tagged as hazardous solid waste.
Empty Containers Rinse & Vent Triple rinse with acetone. Collect rinsate as liquid waste. Allow container to dry in fume hood before recycling (if glass) or disposal.

References

  • National Institutes of Health (NIH). (2010). Toxicological Profile for Styrene: Production, Use, and Disposal. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.